molecular formula C₁₆H₁₉ClO₉ B022668 Clofibric acid acyl-b-D-glucuronide CAS No. 72072-47-0

Clofibric acid acyl-b-D-glucuronide

Numéro de catalogue: B022668
Numéro CAS: 72072-47-0
Poids moléculaire: 390.8 g/mol
Clé InChI: LCJVUUVMVSSIGZ-HNRZYHPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clofibric acid acyl-b-D-glucuronide, also known as Clofibric acid acyl-b-D-glucuronide, is a useful research compound. Its molecular formula is C₁₆H₁₉ClO₉ and its molecular weight is 390.8 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Clofibric acid acyl-b-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clofibric acid acyl-b-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJVUUVMVSSIGZ-HNRZYHPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992801
Record name 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72072-47-0
Record name Clofibryl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072072470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular structure of clofibric acid acyl-b-D-glucuronide

Molecular Structure and Characterization of Clofibric Acid Acyl- -D-Glucuronide

Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Core Directive: The Technical Imperative

This guide addresses the structural integrity, chemical reactivity, and analytical characterization of clofibric acid acyl-


-D-glucuronide1acyl glucuronide1

For drug development professionals, the critical "need-to-know" is not just the static structure, but the dynamic instability of this molecule. At physiological pH, CF-G undergoes intramolecular acyl migration, converting from the pharmacologically inactive 1-O-

11

This guide provides the structural data, reaction mechanisms, and experimental protocols necessary to synthesize, stabilize, and analyze CF-G in a research setting.

Molecular Structure & Stereochemistry[1][2]

Chemical Identity[1][3]
  • IUPAC Name: (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[1][2]

  • Common Name: Clofibric acid acyl-

    
    -D-glucuronide[1][2][3]
    
  • CAS Number: 72072-47-0[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    ClO
    
    
    [1][2]
  • Molecular Weight: 390.77 g/mol [1][3]

Structural Features

The molecule consists of the aglycone clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) linked to D-glucuronic acid via an ester bond at the anomeric carbon (C1).[1]

  • Linkage Type: Ester (Acyl) linkage.[1] This is distinct from ether glucuronides (linked via hydroxyl groups) and is the source of the molecule's electrophilic reactivity.

  • Anomeric Configuration:

    
    -configuration. The ester bond is equatorial, which is confirmed by 
    
    
    H NMR coupling constants (
    
    
    Hz).
  • Aglycone Moiety: The gem-dimethyl group alpha to the carbonyl creates steric bulk, yet clofibric acid glucuronide remains more labile than gemfibrozil glucuronide due to the electron-withdrawing effect of the p-chlorophenoxy group, which increases the electrophilicity of the carbonyl carbon.

Chemical Reactivity: The Mechanism of Instability

The defining characteristic of CF-G is its instability at physiological pH (7.4). Understanding this mechanism is essential for accurate bioanalysis and toxicity assessment.

Acyl Migration

Under neutral or basic conditions, the acyl group migrates from the anomeric oxygen (C1) to the hydroxyl groups at C2, C3, and C4.[4] This is a base-catalyzed intramolecular transesterification.[1]

  • Step 1: The hydroxyl group at C2 attacks the ester carbonyl at C1, forming a transient ortho-acid intermediate.

  • Step 2: The bond cleaves, transferring the clofibryl group to O2.

  • Consequence: The resulting 2-, 3-, and 4-isomers are resistant to

    
    -glucuronidase hydrolysis but are highly reactive toward nucleophiles (proteins).[1]
    
Hydrolysis

Competing with migration is simple hydrolysis, where water attacks the ester bond, releasing free clofibric acid and glucuronic acid.

Visualization of Reactivity Pathways

AcylMigrationcluster_0Instability Zone (Physiological pH)CFClofibric Acid(Aglycone)UGTUGT Enzymes(Liver)CF->UGTCAG1-O-Acyl-Glucuronide(Biosynthetic Product)UGT->CAGGlucuronidationCAG->CFHydrolysisIso22-O-Acyl Isomer(Reactive)CAG->Iso2pH > 7.0MigrationIso33-O-Acyl Isomer(Reactive)Iso2->Iso3MigrationAdductCovalent Protein Adduct(Immunogenic)Iso2->AdductSchiff BaseFormationIso44-O-Acyl Isomer(Reactive)Iso3->Iso4MigrationIso3->AdductIso4->AdductProteinSerum Albumin(Nucleophile)

Caption: Metabolic formation of clofibric acid acyl glucuronide and subsequent degradation pathways leading to protein adducts.

Analytical Characterization

Reliable identification requires specific spectral fingerprints.

Nuclear Magnetic Resonance ( H NMR)

The anomeric proton (H-1) is the diagnostic signal.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Interpretation
H-1 (Anomeric) 5.60 – 5.80 Doublet (d)7.0 – 9.0

-configuration
(axial-axial coupling)
Aromatic (Aglycone)6.80 – 7.30Multiplet-4-Chlorophenoxy ring
Methyls (Aglycone)1.40 – 1.60Singlet (s)-gem-Dimethyl group
Sugar Protons (H2-H5)3.40 – 4.00Multiplet-Glucuronic acid ring

Note: Shifts are solvent-dependent (typically reported in D






Mass Spectrometry (LC-MS/MS)

Analysis is typically performed in negative ion mode (ESI-).[1]

  • Precursor Ion: [M-H]

    
     at m/z 389  (for 
    
    
    Cl) and 391 (for
    
    
    Cl).[1]
  • Characteristic Fragmentation:

    • Neutral Loss: 176 Da (loss of anhydrous glucuronic acid).

    • Product Ion: m/z 213 (Clofibric acid anion,

      
      Cl).[1]
      
    • Glucuronide Fragment: m/z 175 (Glucuronate anion) and m/z 113.[1][4]

MRM Transition: 389

Experimental Protocols

Protocol: Enzymatic Synthesis of CF-G

Why Enzymatic? Chemical synthesis (Koenigs-Knorr) is difficult due to the lability of the acyl bond. Enzymatic synthesis using liver microsomes is milder and yields the biologically relevant

Materials:

  • Rat or Human Liver Microsomes (RLM/HLM).[1]

  • Uridine 5'-diphosphoglucuronic acid (UDPGA).[1]

  • Clofibric acid.[2][5][6][7][8]

  • Alamethicin (pore-forming peptide to activate microsomes).[1]

  • Magnesium chloride (MgCl

    
    ).[1]
    

Workflow:

  • Activation: Incubate microsomes (1 mg protein/mL) with alamethicin (50 µg/mg protein) on ice for 15 min.

  • Incubation Mix: Prepare 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl

    
    .[1]
    
  • Substrate Addition: Add Clofibric acid (250 µM final) and activated microsomes.

  • Start Reaction: Initiate by adding UDPGA (5 mM final).

  • Incubation: Shake at 37°C for 2-4 hours.

  • Quenching: Stop reaction with ice-cold acetonitrile containing 1% formic acid. Crucial: Acidification stabilizes the acyl glucuronide.

  • Purification: Centrifuge (10,000 x g, 10 min) and purify supernatant via Solid Phase Extraction (SPE) or semi-prep HPLC.

Protocol: Stability Testing (Half-Life Determination)

Objective: Determine

1
  • Preparation: Dissolve purified CF-G in DMSO.

  • Incubation: Spike into 100 mM phosphate buffer (pH 7.4) at 37°C. Final concentration: 10 µM.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately mix with an equal volume of cold acetonitrile + 2% formic acid.

  • Analysis: Analyze via LC-MS/MS monitoring the disappearance of the 1-O-acyl peak and appearance of isomer peaks.

  • Calculation: Plot ln[Concentration] vs. time. Slope =

    
    . 
    
    
    .[1]

Implications for Drug Development[1]

The presence of clofibric acid acyl glucuronide has historically been associated with safety warnings, though clofibrate itself is largely withdrawn or restricted. The mechanism serves as a model for "Warning" category drugs in the FDA Safety Testing of Drug Metabolites (MIST) guidelines.

  • Protein Binding: The covalent binding to plasma proteins can lead to haptenization. If the immune system recognizes the drug-protein adduct as foreign, it may trigger hypersensitivity reactions.

  • Genotoxicity: Some studies suggest acyl glucuronides can cause DNA strand nicking, although the clinical relevance of this for clofibrate is debated compared to its peroxisome proliferation effects.

References
  • Mechanism of Acyl Glucuronide Reactivity Title: Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis Source:Angewandte Chemie International Edition URL:[Link][1]

  • Analytical Method for Acyl Glucuronides Title: Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers Source:Journal of Mass Spectrometry URL:[Link][1]

  • Toxicity and Protein Adducts Title: In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins Source:Biochemical Pharmacology URL:[Link]

  • Stability and Isomerization Title: New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery Source:Drug Metabolism and Disposition URL:[Link]

  • Genotoxicity of Fibrate Glucuronides Title: Genotoxicity of acyl glucuronide metabolites formed from clofibric acid and gemfibrozil Source:Chemical Research in Toxicology URL:[Link]

Metabolic Bioactivation and Elimination of Clofibrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic trajectory of clofibrate (ethyl-p-chlorophenoxyisobutyrate), a prodrug activated by rapid hydrolysis to clofibric acid and subsequently eliminated via glucuronidation. This pathway is critical for drug development professionals due to the formation of clofibryl-O-acyl glucuronide , a reactive metabolite capable of intramolecular rearrangement and covalent protein binding.

The following sections provide a mechanistic breakdown of the enzymatic steps, species-specific differences, and validated protocols for in vitro synthesis and bioanalysis.

Part 1: Prodrug Activation (Hydrolysis)

Clofibrate is an ethyl ester prodrug. Upon oral administration, it undergoes rapid and near-complete hydrolysis to its active metabolite, clofibric acid (p-chlorophenoxyisobutyric acid). This reaction is catalyzed by carboxylesterases (CES), primarily in the liver and intestinal mucosa, rendering the parent drug virtually undetectable in systemic circulation.

Enzymatic Mechanism
  • Primary Enzymes: Human Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2).[1][2][3][4]

    • CES1: Highly expressed in the liver.[2][4] It generally prefers substrates with a small alcohol group (ethanol in clofibrate) and a large acyl group.

    • CES2: Predominant in the small intestine.[2][4] It contributes significantly to presystemic (first-pass) hydrolysis.

  • Reaction Kinetics: The hydrolysis is rapid (

    
     hour in plasma/liver homogenates), following Michaelis-Menten kinetics.
    
Pathway Visualization

Clofibrate_Hydrolysis Clofibrate Clofibrate (Prodrug / Ethyl Ester) CES Carboxylesterases (CES1 / CES2) Clofibrate->CES ClofibricAcid Clofibric Acid (Active Metabolite) CES->ClofibricAcid Hydrolysis Ethanol Ethanol (Byproduct) CES->Ethanol

Figure 1: Hydrolytic activation of clofibrate by hepatic and intestinal carboxylesterases.

Part 2: Phase II Conjugation (Glucuronidation)[6]

Once formed, clofibric acid is eliminated primarily via conjugation with glucuronic acid. Unlike many lipophilic drugs that undergo extensive Phase I oxidation (CYP450), clofibric acid is relatively resistant to oxidation in humans, making glucuronidation the rate-limiting elimination step.

The Conjugation Reaction[7]
  • Metabolite Formed: Clofibryl-1-O-acyl-glucuronide (also known as clofibric acid glucuronide).

  • Enzyme Isoforms:

    • UGT1A9: The dominant hepatic and renal isoform responsible for fibrate glucuronidation.

    • UGT2B7: Contributes to hepatic glucuronidation.[5]

  • Stereochemistry: Clofibric acid is achiral (dimethyl substitution at the

    
    -carbon); therefore, the glucuronidation yields a single 
    
    
    
    -D-glucopyranosiduronic acid conjugate without diastereomeric complications.
Pathway Visualization

Clofibrate_Glucuronidation ClofibricAcid Clofibric Acid (Carboxylic Acid) UGT UGT1A9 / UGT2B7 ClofibricAcid->UGT Cofactors UDP-Glucuronic Acid (UDPGA) Cofactors->UGT CAG Clofibryl-O-acyl-glucuronide (Reactive Conjugate) UGT->CAG Glucuronidation

Figure 2: Phase II conjugation of clofibric acid mediated by UGT isoforms.

Part 3: The Acyl Glucuronide Safety Profile

The formation of an acyl glucuronide (AG) is a critical safety consideration. Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles.

Reactivity Mechanisms[9][10]
  • Acyl Migration: Under physiological pH (7.4), the drug moiety migrates from the 1-O position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers are resistant to

    
    -glucuronidase hydrolysis, complicating analytical quantification.
    
  • Covalent Binding: The AG can react with nucleophilic residues (lysine, cysteine) on plasma proteins (e.g., albumin) via transacylation or glycation mechanisms, potentially leading to immune-mediated idiosyncrasies.

Interspecies Metabolic Differences

Researchers must exercise caution when extrapolating animal toxicity data to humans due to distinct elimination pathways.

FeatureHumans/PrimatesRats/Rodents
Primary Elimination Glucuronidation (>90%) Oxidation (CYP450)
Major Metabolite Clofibryl-acyl-glucuronideHydroxylated metabolites
Urinary Excretion Conjugated acidFree acid & oxidized forms
Implication High exposure to reactive acyl glucuronide.Lower exposure to reactive conjugate.

Part 4: Experimental Protocols

Protocol 1: In Vitro Glucuronidation Assay (Microsomes)

Objective: Determine intrinsic clearance (


) or phenotype UGT isoforms.

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant UGTs.

  • Substrate: Clofibric acid (1–500

    
    M).
    
  • Cofactor: UDP-glucuronic acid (UDPGA, 2–5 mM).

  • Critical Additive: Alamethicin (25

    
    g/mg protein). Note: UGT active sites are luminal; alamethicin forms pores in the microsomal membrane to allow cofactor access without disrupting enzyme latency.
    

Step-by-Step Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL), Tris-HCl buffer (pH 7.4),

    
     (5 mM), and Alamethicin on ice for 15 mins.
    
  • Substrate Addition: Add Clofibric acid and pre-warm to 37°C for 5 mins.

  • Initiation: Add UDPGA to start the reaction.

  • Incubation: Incubate at 37°C for 30–60 mins (ensure linear range).

  • Termination: Add ice-cold Acetonitrile (ACN) containing internal standard (e.g.,

    
    -clofibric acid).
    
  • Clarification: Centrifuge at 3000 x g for 10 mins. Collect supernatant for LC-MS/MS.

Protocol 2: LC-MS/MS Quantification

Objective: Quantify Clofibric Acid (CA) and Clofibric Acid Glucuronide (CAG).

Instrument Parameters:

  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Transitions (MRM):

    • Clofibric Acid:

      
       213 
      
      
      
      127 (Loss of isobutyric acid group).
    • Clofibryl Glucuronide:

      
       389 
      
      
      
      213 (Loss of glucuronic acid).

Chromatographic Conditions (Critical for AG Stability):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the acyl glucuronide).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 10% B to 90% B over 5-8 mins.

  • Precaution: Avoid ammonium acetate/bicarbonate buffers at pH > 6.0, as these accelerate acyl migration and hydrolysis of the glucuronide during analysis.

References

  • Metabolic Activation of Carboxylesterases

    • Title: Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activ
    • Source: MDPI (Molecules), 2008.
    • URL:[Link]

  • UGT Isoform Identification

    • Title: The UDP-Glucuronosyltransferase 2B7 Isozyme Is Responsible for Gemfibrozil Glucuronidation in the Human Liver.[7] (Mechanistic parallel for fibrates).

    • Source: Drug Metabolism and Disposition, 2002.[8]

    • URL:[Link]

  • Acyl Glucuronide Reactivity

    • Title: Acyl glucuronide drug metabolites: toxicological and analytical implic
    • Source: Clinical Pharmacology & Therapeutics / ClinPGx.
    • URL:[Link]

  • Species Differences

    • Title: Species differences in the metabolic conjugation of clofibric acid and clofibrate in labor
    • Source: Biochemical Journal, 1974 (Found
    • URL:[Link]

  • Analytical Methodology

    • Title: Quantification of Glucuronide Metabolites in Biological M
    • Source: InTechOpen / SciSpace.
    • URL:[Link]

Sources

chemical stability profile of clofibric acid acyl-b-D-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability Profile of Clofibric Acid Acyl-β-D-Glucuronide

Foreword: A Senior Application Scientist's Perspective

In the field of drug metabolism and pharmacokinetics (DMPK), few classes of metabolites command as much attention and caution as acyl glucuronides. While glucuronidation is a primary detoxification pathway, the formation of an ester linkage with a carboxylic acid-containing drug, such as clofibric acid, yields a metabolite that is far from benign.[1][2][3] These molecules are inherently reactive, capable of undergoing complex intramolecular rearrangements and forming covalent bonds with endogenous macromolecules.[1][4][5][6]

This guide is designed not as a rigid academic review, but as a practical, in-depth resource for the bench scientist and drug development professional. My goal is to move beyond mere observation and delve into the causality of the chemical instability of clofibric acid acyl-β-D-glucuronide (clofibric acid AG). We will explore the "why" behind its reactivity, the critical factors that govern its degradation, and the robust experimental designs required to accurately characterize its profile. The protocols herein are presented as self-validating systems, providing the rationale needed to adapt and troubleshoot these methods for novel chemical entities. Understanding the stability of this specific metabolite provides a powerful case study for assessing the broader risks associated with the acyl glucuronide class.

Chapter 1: The Fundamental Chemistry of Acyl Glucuronide Instability

The stability—or lack thereof—of clofibric acid AG is rooted in the chemistry of its 1-O-acyl ester linkage. This bond is the focal point for two competing degradation pathways: intramolecular acyl migration and hydrolysis. The predominance of one pathway over the other is almost entirely dictated by pH.

Intramolecular Acyl Migration: The Dominant Pathway at Physiological pH

At physiological pH (≈7.4), the primary route of degradation for clofibric acid AG is a non-enzymatic, intramolecular rearrangement known as acyl migration.[1][4][5][7] In this process, the clofibryl group is transferred from its initial, metabolically formed position at the anomeric carbon (C-1) to the adjacent hydroxyl groups on the glucuronic acid ring, primarily at the C-2, C-3, and C-4 positions.[2] This reaction proceeds through a transient orthoacid ester intermediate and results in a complex equilibrium mixture of positional isomers.[8]

The causality for this reaction is entropic favorability and the nucleophilicity of the neighboring hydroxyl groups under neutral to basic conditions.[2] This rearrangement is of high toxicological concern because the resulting isomers are not substrates for β-glucuronidase, potentially leading to a longer in vivo residence time and greater opportunity for covalent binding.[2]

Acyl_Migration cluster_main Acyl Migration Pathway 1_beta_O_AG 1-β-O-Acyl Glucuronide (Metabolically Formed) 2_O_AG 2-O-Acyl Isomer 1_beta_O_AG->2_O_AG pH ≥ 5.0 (Initial & Irreversible Step) 3_O_AG 3-O-Acyl Isomer 2_O_AG->3_O_AG Reversible 4_O_AG 4-O-Acyl Isomer 3_O_AG->4_O_AG Reversible

Figure 1: Intramolecular acyl migration of the 1-β-O-acyl glucuronide.
Hydrolysis: Cleavage to the Parent Aglycone

Hydrolysis is the chemical cleavage of the ester bond, which regenerates the parent drug, clofibric acid, and D-glucuronic acid.[1][9] This reaction pathway is highly dependent on pH. It is the predominant degradation route in acidic conditions (pH ≤ 4.0), where acyl migration is negligible.[9] The rate of hydrolysis is slowest in the pH range of 3.0-4.0, which is a critical consideration for the stabilization of analytical samples.[9] Hydrolysis also becomes significant under strongly alkaline conditions (pH > 11.0).[9]

Covalent Binding to Proteins: The Toxicological Endpoint

The electrophilic nature of the carbonyl carbon in the acyl group makes clofibric acid AG susceptible to nucleophilic attack by amino acid residues on proteins, such as the ε-amino group of lysine or the thiol group of cysteine.[1][2][10] This reaction forms a stable, covalent adduct, effectively binding the drug to the protein.[1][4][5] Such drug-protein adducts are believed to be a primary cause of idiosyncratic drug toxicities, as they can act as haptens, initiating an immune response, or alter the protein's function.[1][4] The rate of acyl migration is often correlated with the propensity for protein adduct formation, as the isomers are also reactive.[11]

Protein_Adduct_Formation AG Clofibric Acid AG (Electrophile) Adduct Covalent Drug-Protein Adduct (Potential Antigen) AG->Adduct Nucleophilic Attack Protein Endogenous Protein (e.g., Albumin) Nucleophile Nucleophilic Residue (-NH₂, -SH) Nucleophile->Adduct

Figure 2: Covalent modification of proteins by acyl glucuronides.

Chapter 2: Critical Factors Governing Stability

The chemical stability of clofibric acid AG is not an intrinsic constant but is profoundly influenced by its chemical environment and molecular structure.

The Decisive Role of pH

As established, pH is the single most critical factor determining the fate of clofibric acid AG. An understanding of this relationship is paramount for designing stability studies and for ensuring the integrity of biological samples during analysis.[12]

pH RangeDominant Degradation PathwayRate of DegradationAnalytical Implication
1.0 – 2.9 HydrolysisIncreasing as pH decreasesAcyl migration is suppressed.
3.0 – 4.0 Minimal HydrolysisSlowest degradation rateOptimal range for sample stabilization.[9]
4.1 – 6.0 Hydrolysis & Acyl MigrationRate increases with pHBoth pathways become significant.
6.1 – 8.0 Acyl MigrationRapid degradationPhysiologically relevant; high risk of isomerization.
> 8.0 Acyl Migration & HydrolysisVery rapid degradationBoth pathways are accelerated.
Table 1: Summary of pH-dependent degradation pathways for clofibric acid AG.
The Influence of Temperature

The degradation of clofibric acid AG is an energy-dependent process. Consequently, reaction rates for both acyl migration and hydrolysis increase with temperature.[1][4][11] This underscores the absolute necessity of strict temperature control during sample handling and storage. Biological samples intended for the analysis of clofibric acid AG must be immediately cooled upon collection and stored at ultra-low temperatures (e.g., -80°C) to arrest chemical degradation and ensure accurate quantification.[1][12][13]

The Impact of the Aglycone Structure

The structure of the aglycone—clofibric acid itself—plays a key role in the reactivity of its glucuronide conjugate.[2] A comparison with gemfibrozil, another fibrate drug, is particularly insightful. Although both molecules feature two methyl groups on the α-carbon, the half-life of gemfibrozil AG is approximately six times longer than that of clofibric acid AG.[14]

This marked difference in stability is attributed to the powerful electron-withdrawing inductive effect of the para-chlorophenoxy group in clofibric acid.[14] This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester linkage, making it a more favorable target for nucleophilic attack during both acyl migration and hydrolysis. This is further evidenced by the lower pKa of clofibric acid (3.5) compared to gemfibrozil (4.7), which indicates a more electron-deficient carboxylic acid moiety.[14]

Chapter 3: Methodologies for Experimental Stability Assessment

Characterizing the stability profile of clofibric acid AG requires robust and carefully designed experimental protocols. The primary analytical tool for this task is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers the requisite sensitivity and specificity.[4][7] The principal analytical hurdle is achieving chromatographic separation of the parent 1-β-O isomer from the mixture of its C-2, C-3, and C-4 positional isomers, which are often isobaric and exhibit similar fragmentation patterns.[7][15][16]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Start Start: Clofibric Acid AG Standard or Biosynthesis Mixture Incubate Incubate at 37°C in pH 7.4 Buffer Start->Incubate Sample Collect Aliquots at Time Points (t₀, t₁, t₂, ... tₙ) Incubate->Sample Quench Quench Reaction: Cold Acetonitrile + Formic Acid Sample->Quench LCMS LC-MS/MS Analysis (Isomer Separation is Key) Quench->LCMS Integrate Integrate Peak Areas of 1-β-O Isomer LCMS->Integrate Plot Plot ln(Peak Area) vs. Time Integrate->Plot Calculate Calculate Half-Life (t½) from Slope Plot->Calculate Result Result Calculate->Result Final Output

Figure 3: General experimental workflow for assessing acyl glucuronide stability.
Protocol: In Vitro Stability using an Authentic Standard

Causality & Self-Validation: This protocol directly measures the intrinsic chemical stability of the molecule under controlled, biomimetic conditions (pH 7.4, 37°C). The use of multiple time points and the linear regression of the log-transformed data provide an internal validation of first-order degradation kinetics. A poor correlation coefficient (R²) would indicate a deviation from this model, prompting investigation into experimental error or more complex degradation behavior.

Objective: To determine the first-order degradation half-life (t½) of a purified clofibric acid AG standard at physiological pH and temperature.

Materials & Reagents:

  • Clofibric Acid Acyl-β-D-glucuronide (authentic standard)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Calibrated 37°C water bath or incubator

  • LC-MS/MS system with a validated chromatographic method for isomer separation

Step-by-Step Procedure:

  • Preparation: Pre-warm the 0.1 M potassium phosphate buffer to 37°C. Prepare a stock solution of clofibric acid AG in a minimal amount of organic solvent (e.g., acetonitrile) and dilute it into the pre-warmed buffer to a final concentration of ~1-10 µM.

  • Initiation (t=0): Immediately upon addition of the AG to the buffer, vortex briefly and withdraw the first aliquot (e.g., 50 µL). This is the crucial zero time point.

  • Quenching: Immediately quench the t=0 aliquot by adding it to a tube containing a fixed volume of cold quenching solution (e.g., 100 µL of acetonitrile with 1% formic acid). The cold temperature and acidic pH immediately halt further degradation.[10] Vortex and place on ice or in a -20°C freezer.

  • Incubation & Sampling: Place the main incubation tube in the 37°C water bath. Withdraw subsequent aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, and 240 minutes), quenching each one immediately as described in step 3.

  • Sample Processing: Once all time points are collected, centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated salts.

  • LC-MS/MS Analysis: Transfer the supernatants to autosampler vials and analyze using the LC-MS/MS method. Monitor the disappearance of the parent 1-β-O isomer.

  • Data Analysis: Plot the natural logarithm (ln) of the peak area of the 1-β-O isomer against time. The degradation rate constant (k) is the negative of the slope of the resulting line. Calculate the half-life using the equation: t½ = 0.693 / k .

Protocol: In Situ Biosynthesis and Stability Assessment

Causality & Self-Validation: This approach is indispensable when an authentic standard is unavailable, a common scenario in early drug discovery.[6][17][18] It couples the enzymatic formation of the metabolite with its subsequent chemical degradation in the same matrix. The self-validating principle lies in observing the expected profile: the formation and subsequent decay of the 1-β-O peak with the concomitant rise and fall of isomer peaks. This confirms both successful biosynthesis and the characteristic instability.

Objective: To generate clofibric acid AG in situ using human liver microsomes and subsequently assess its stability to provide a reliable rank-ordering of its reactivity.

Materials & Reagents:

  • Clofibric acid

  • Pooled Human Liver Microsomes (HLM)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Alamethicin (pore-forming agent)

  • Magnesium Chloride (MgCl₂)

  • All other reagents from Protocol 3.1

Step-by-Step Procedure:

  • Activation of Microsomes: Prepare a master mix in 0.1 M phosphate buffer (pH 7.4) containing HLM (final concentration 0.5-1 mg/mL) and alamethicin (final concentration ~50 µg/mL). Pre-incubate on ice for 15 minutes to ensure permeabilization of the microsomal membrane, which is essential for UDPGA to reach the UGT enzymes.[10]

  • Initiation of Biosynthesis: Add clofibric acid (final concentration ~10-20 µM) and MgCl₂ (final concentration ~5 mM) to the activated microsome mix. Pre-warm this mixture at 37°C for 3-5 minutes.

  • Start Reaction: Initiate the glucuronidation reaction by adding UDPGA (final concentration ~2-3 mM).[10]

  • Biosynthesis Incubation: Incubate the reaction at 37°C for a fixed period (e.g., 2 hours) to allow for the formation of clofibric acid AG.

  • Initiation of Stability Assay (t=0): After the 2-hour biosynthesis, withdraw the first aliquot. This serves as the t=0 point for the stability assessment. Quench immediately as described in Protocol 3.1.

  • Stability Incubation & Sampling: Continue to incubate the remaining reaction mixture at 37°C. Collect and quench subsequent time points as described in Protocol 3.1.

  • Analysis: Process and analyze the samples via LC-MS/MS. The data will show the disappearance of the biosynthesized 1-β-O isomer over time. Calculate the half-life as previously described. This method provides a highly relevant stability assessment, as the degradation occurs in a complex biological matrix.

Chapter 4: Interpreting Stability Data for Risk Assessment

The quantitative data derived from these stability assays are not merely academic; they form a critical input for toxicological risk assessment during drug development.

Quantitative Data Summary

The primary output of a stability experiment is the degradation half-life (t½). A shorter half-life indicates greater chemical reactivity.

Hypothetical Data Example:

Time (min) Peak Area (1-β-O Isomer) ln(Peak Area)
0 5,250,100 15.47
15 3,980,500 15.20
30 3,015,200 14.92
60 1,750,800 14.38
120 595,300 13.30

From a linear regression of ln(Peak Area) vs. Time, a slope (k) of -0.018 min⁻¹ is obtained. t½ = 0.693 / 0.018 min⁻¹ ≈ 38.5 minutes

A Framework for Risk Assessment

The stability profile is a key piece of a larger puzzle in assessing the potential for acyl glucuronide-mediated toxicity.

  • High Risk: A short degradation half-life (e.g., < 60 minutes) at physiological pH suggests that the metabolite is highly reactive and will rapidly isomerize in vivo. This rapid migration is strongly associated with a higher potential for covalent protein binding and subsequent toxicity.[11][19] Some discovery programs use a cutoff, such as >20% migration within a set time, to flag compounds as higher risk.[17][19]

  • Moderate Risk: Compounds with intermediate half-lives require further investigation. The overall exposure (AUC) of the acyl glucuronide becomes a critical factor. Even a moderately reactive metabolite can pose a risk if it is a major metabolic pathway and circulates at high concentrations.

  • Low Risk: A long half-life (e.g., many hours) indicates a relatively stable acyl glucuronide, lowering the concern for toxicity mediated by acyl migration and covalent binding.

It is crucial to remember that in vitro stability is a surrogate endpoint. While it is a powerful tool for flagging potential liabilities, it does not definitively prove in vivo toxicity, which is a complex, multifactorial process.[1][18] However, these data are essential for making informed decisions in lead optimization and candidate selection, guiding the development of safer medicines.

Conclusion

The chemical stability profile of clofibric acid acyl-β-D-glucuronide is characterized by a profound susceptibility to pH-dependent degradation, dominated by intramolecular acyl migration at physiological pH. Its reactivity is further enhanced by the electron-withdrawing nature of its aglycone structure. This inherent instability makes it a model compound for understanding the potential toxicological risks associated with the entire class of acyl glucuronide metabolites.

Accurate characterization of this profile is not optional; it is a prerequisite for reliable bioanalysis and a cornerstone of modern toxicological risk assessment.[12] The experimental workflows and interpretive frameworks detailed in this guide provide researchers, scientists, and drug development professionals with a validated system for assessing the stability of clofibric acid AG and, by extension, for interrogating other carboxylic acid-containing drug candidates. By understanding and quantifying this chemical liability early, we can better design and select drug candidates with an improved safety profile.

References

  • Drug Acyl Glucuronides: Reactivity and Analytical Implic
  • Drug Acyl Glucuronides: Reactivity and Analytical Implication | Request PDF.
  • A new rapid in vitro assay for the assessment of the reactivity of acyl glucuronides. The American Society for Pharmacology and Experimental Therapeutics.
  • Acyl glucuronide drug metabolites: toxicological and analytical implic
  • The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Taylor & Francis Online.
  • A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. PubMed.
  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactiv
  • A simple in vitro model to study the stability of acylglucuronides. PubMed.
  • Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. PubMed.
  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation.
  • (PDF) New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation.
  • Kinetic Analysis by HPLC−Electrospray Mass Spectrometry of the pH-Dependent Acyl Migration and Solvolysis as the Decomposition Pathways of Ifetroban 1-O-Acyl Glucuronide.
  • 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. PubMed.
  • 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay.
  • Clofibric acid – Knowledge and References. Taylor & Francis Online.
  • Quantification of Glucuronide Metabolites in Biological M
  • Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers.
  • Hepatic disposition of the acyl glucuronide 1-O-gemfibrozil-beta-D-glucuronide: effects of clofibric acid, acetaminophen, and acetaminophen glucuronide. PubMed.
  • Acylglucuronide in alkaline conditions: Migration vs. hydrolysis.
  • Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property rel
  • Biodegradation of clofibric acid and identific
  • NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions of the 1-O-Acyl-β-d-glucopyranuronate Conjugates of 2-, 3-, and 4-(Trifluoromethyl)benzoic Acids.

Sources

Technical Guide: Stability and Pharmacokinetics of Clofibric Acid Acyl-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Half-life of Clofibric Acid Acyl-β-D-Glucuronide in Human Plasma Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clofibric acid acyl-β-D-glucuronide (CA-glucuronide) is the primary Phase II metabolite of the hypolipidemic agent clofibrate. Unlike stable ether glucuronides, CA-glucuronide is a highly reactive 1-O-acyl glucuronide . In human plasma at physiological pH (7.4), it exhibits significant chemical instability, undergoing rapid hydrolysis and intramolecular acyl migration.

This guide details the kinetic parameters of this instability, the mechanisms driving its degradation, and the mandatory protocols for ex vivo stabilization. Failure to acidify plasma samples immediately upon collection leads to extensive back-conversion to the parent drug, resulting in severe bioanalytical errors (underestimation of the metabolite, overestimation of the parent).

Pharmacokinetics and Metabolic Context[1][2]

Metabolic Pathway

Clofibrate is an ethyl ester prodrug that is rapidly hydrolyzed by tissue and serum esterases to its active form, clofibric acid (p-chlorophenoxyisobutyric acid). In humans, clofibric acid is extensively conjugated by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 , to form CA-glucuronide.

  • Excretion: Approximately 60–90% of a clofibrate dose is excreted in urine, predominantly as CA-glucuronide.

  • The "Futile Cycle": CA-glucuronide can be hydrolyzed back to clofibric acid in vivo (by β-glucuronidases) or ex vivo (chemical instability), creating a futile cycle of conjugation and deconjugation.

Elimination vs. Degradation Half-Life

It is critical to distinguish between the pharmacokinetic elimination half-life and the chemical stability half-life.

ParameterValueContext
Elimination t½ (Parent) 18 – 24 hoursTime for 50% clearance of clofibric acid from the body.
Elimination t½ (Metabolite) Renal-dependentTracks formation rate; accumulates significantly in renal failure.
Degradation t½ (Ex Vivo) < 2 hours (Est.) Chemical stability in plasma at pH 7.4, 37°C.

Chemical Instability: The Core Technical Challenge

Mechanism of Instability

Acyl glucuronides possess a reactive ester linkage between the drug's carboxylic acid and the C1 position of the glucuronic acid ring. At physiological pH, CA-glucuronide undergoes two competing degradation pathways:

  • Hydrolysis: The ester bond is cleaved by water or esterases, releasing the parent clofibric acid.

  • Acyl Migration: The drug moiety migrates from the C1 position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid. These isomers are resistant to β-glucuronidase hydrolysis but can form covalent adducts with plasma proteins (Schiff base formation), leading to potential immunotoxicity.

Comparative Stability Data

Research indicates that CA-glucuronide is significantly less stable than structurally similar fibrate glucuronides.

  • Relative Stability: The degradation half-life of gemfibrozil acyl glucuronide is approximately 6-fold longer than that of CA-glucuronide at pH 7.4.

  • pH Dependence: Stability is inversely proportional to pH.

    • pH 7.4 (Plasma): Rapid degradation (t½ estimated 0.5 – 2.0 hours).

    • pH < 5.0 (Acidified): Degradation is negligible; acyl migration is arrested.

Visualizing the Pathway

The following diagram illustrates the metabolic formation and subsequent degradation pathways of CA-glucuronide.

CA_Metabolism Clofibrate Clofibrate (Prodrug) CA Clofibric Acid (Active Parent) Clofibrate->CA Esterase Hydrolysis (Rapid) CAG Clofibric Acid 1-O-Acyl Glucuronide CA->CAG UGT Conjugation (Liver) CAG->CA Hydrolysis (pH > 7.0) Isomers 2/3/4-O-Acyl Migration Isomers CAG->Isomers Acyl Migration (pH > 7.0) Protein Covalent Protein Adducts Isomers->Protein Glycation (Schiff Base)

Caption: Metabolic formation of CA-glucuronide and its pH-dependent degradation pathways (hydrolysis and migration).

Experimental Protocols for Bioanalysis

To accurately measure CA-glucuronide in human plasma, researchers must arrest the degradation pathways immediately upon sample collection.

Stabilization Protocol (Mandatory)

Standard EDTA or heparin tubes are insufficient for preserving acyl glucuronides.

  • Preparation: Prepare collection tubes containing 0.5M - 1.0M Citrate Buffer (pH 3.0–4.0) or Phosphoric Acid . The target final pH of the plasma should be between 3.0 and 4.0 .

  • Collection: Draw blood and immediately transfer to the pre-acidified tubes on wet ice (4°C).

  • Separation: Centrifuge at 4°C within 30 minutes of collection.

  • Storage: Store plasma aliquots at -80°C . Avoid repeated freeze-thaw cycles, as hydrolysis can occur during thawing even at neutral pH.

Quantification Workflow (LC-MS/MS)

Direct quantification of the glucuronide is preferred over indirect methods (hydrolysis and subtraction) due to the presence of migration isomers which are not cleaved by β-glucuronidase.

Step-by-Step Methodology:

  • Thawing: Thaw plasma samples on wet ice.

  • Protein Precipitation:

    • Add 3 volumes of ice-cold Acetonitrile (containing 1% Formic Acid) to 1 volume of plasma.

    • Note: The formic acid maintains the acidic environment during extraction.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Acquity BEH C18).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: Rapid gradient to minimize on-column degradation.

    • Detection: Negative ion mode (ESI-) is typically more sensitive for glucuronides.

Experimental Workflow Diagram

Workflow Blood Blood Collection (t=0) Acid Acidification (Target pH 3-4) Blood->Acid < 1 min Centrifuge Centrifugation (4°C, 10 min) Acid->Centrifuge < 30 min Storage Storage (-80°C) Centrifuge->Storage Precipitation Protein Precipitation (ACN + 1% Formic Acid) Storage->Precipitation Thaw on Ice LCMS LC-MS/MS Analysis (Negative Mode) Precipitation->LCMS

Caption: Critical workflow for stabilizing and analyzing CA-glucuronide in plasma.

Clinical & Toxicological Implications

While clofibrate is an older drug, the behavior of CA-glucuronide serves as a model for idiosyncratic drug toxicity (IDT) mechanisms.

  • Protein Adducts: The acyl migration isomers (2/3/4-O-acyl) are electrophilic. They react with nucleophilic lysine residues on serum albumin.

  • Immune Response: These drug-protein adducts can act as haptens, potentially triggering an immune response.[2] Although clofibrate is generally considered safer than zomepirac (withdrawn due to anaphylaxis), the formation of these adducts is a confirmed phenomenon in patients receiving long-term therapy.

  • Renal Failure: In patients with renal impairment, the elimination half-life of the glucuronide extends dramatically. This accumulation drives the equilibrium toward higher concentrations of the unstable conjugate, increasing the risk of systemic hydrolysis and protein binding.

References

  • Metabolic Conjugation of Clofibric Acid: Emudianughe, T. S., et al. "Species differences in the metabolic conjugation of clofibric acid and clofibrate in laboratory animals and man." Drug Metabolism and Disposition, 1983.

  • Acyl Glucuronide Reactivity: Spahn-Langguth, H., & Benet, L. Z. "Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?" Drug Metabolism and Disposition, 1992.

  • Comparative Stability (Gemfibrozil vs. Clofibrate): Ogilvie, B. W., et al. "Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8." Drug Metabolism and Disposition, 2006. (Discusses relative stability kinetics).

  • Covalent Binding Mechanism: Sallustio, B. C., et al. "Covalent binding of clofibric acid glucuronide to human plasma proteins." Biochemical Pharmacology, 1991.

  • FDA Guidance on Metabolites: FDA Guidance for Industry: "Safety Testing of Drug Metabolites," 2020.

Sources

Mechanistic & Kinetic Characterization of Clofibric Acid Acyl Glucuronidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Metabolism & Pharmacokinetics (DMPK) Scientists

A Technical Guide for DMPK Scientists

The Metabolic Imperative

Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) represents the pharmacologically active metabolite of clofibrate and other related lipid-lowering agents. While oxidative metabolism (CYP450) plays a role in the clearance of many drugs, clofibric acid is primarily cleared via Phase II conjugation—specifically, acyl glucuronidation .

For drug developers, this pathway is not merely a clearance mechanism but a safety liability. Acyl glucuronides (AGs) are chemically reactive electrophiles. Unlike ether or N-glucuronides, AGs can undergo intramolecular rearrangement and covalent binding to plasma and tissue proteins, leading to potential immune-mediated idiosyncratic toxicity (IADRs).

This guide details the molecular mechanism of formation, the specific enzymology, the downstream chemical reactivity, and the experimental protocols required to characterize this pathway in vitro.

Molecular Mechanism of Formation

The formation of clofibric acid acyl glucuronide is a bisubstrate reaction catalyzed by UDP-glucuronosyltransferases (UGTs) located in the luminal side of the endoplasmic reticulum (ER).

The Reaction Chemistry
  • Substrates: Clofibric acid (Aglycone) + UDP-glucuronic acid (UDP-GA, Cofactor).

  • Catalytic Site: The UGT active site utilizes a His-Asp catalytic dyad. The histidine residue acts as a general base, abstracting a proton from the carboxylic acid moiety of clofibric acid.

  • Nucleophilic Attack: The resulting carboxylate anion acts as the nucleophile. It attacks the anomeric carbon (C1) of the glucuronic acid moiety of UDP-GA.

  • Transition State: The reaction proceeds via a direct displacement mechanism (SN2-like) with a distinct oxocarbenium ion-like transition state.

  • Stereochemistry: The leaving group (UDP) is in the

    
    -configuration. The nucleophilic attack results in an inversion of configuration , yielding the 1-
    
    
    
    -O-acyl glucuronide
    .
Visualization: The Enzymatic Pathway

The following diagram illustrates the flow from substrates to the reactive metabolite.

G Substrate Clofibric Acid (Carboxylic Acid) Complex Enzyme-Substrate Complex Substrate->Complex Cofactor UDP-Glucuronic Acid (UDP-GA) Cofactor->Complex Enzyme UGT Isoforms (UGT2B7 / UGT1A9) Transition Transition State (SN2 Inversion) Enzyme->Transition Catalysis Complex->Transition Nucleophilic Attack Product 1-beta-O-Acyl Glucuronide (Reactive Metabolite) Transition->Product Inversion (alpha->beta) Byproduct UDP Transition->Byproduct

Figure 1: The SN2-like mechanism of acyl glucuronidation involving stereochemical inversion at the anomeric center.

Enzymology: Isoform Specificity

Identifying the specific UGT isoforms responsible for clofibric acid glucuronidation is critical for predicting Drug-Drug Interactions (DDIs).

  • Primary Isoform: UGT2B7 .[1][2][3][4][5][6][7]

    • Research indicates that UGT2B7 is the dominant catalyst for fibrate drugs (including gemfibrozil and fenofibric acid). Competitive inhibition studies show that clofibric acid strongly inhibits UGT2B7 probe substrates (like morphine and zidovudine).

  • Secondary Isoform: UGT1A9 .

    • UGT1A9 often shares substrate specificity with UGT2B7 for carboxylic acids. While active, its contribution to intrinsic clearance (

      
      ) is generally secondary to UGT2B7 for this class.
      
  • Negative Controls: UGT1A1 (bilirubin conjugation) shows distinct substrate separation; clofibric acid is not a significant substrate for UGT1A1, preventing competition with bilirubin clearance.

Post-Formation Reactivity: The Safety Liability

Once formed, the clofibric acid acyl glucuronide (CA-AG) is thermodynamically unstable. It undergoes degradation via two distinct non-enzymatic pathways that drive its toxicity profile.

A. Acyl Migration (Isomerization)

Under physiological pH (7.4) and alkaline conditions, the drug moiety migrates from the C1 position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid ring.

  • Mechanism: Base-catalyzed intramolecular transesterification.

  • Result: Formation of 2-, 3-, and 4-O-acyl isomers. Unlike the 1-

    
     isomer, these positional isomers are resistant to 
    
    
    
    -glucuronidase hydrolysis, potentially prolonging exposure.
B. Covalent Binding (Protein Adducts)

CA-AG can covalently modify proteins (e.g., Human Serum Albumin) via two mechanisms:

  • Transacylation: Direct nucleophilic attack by a protein lysine (

    
    -amino group) on the acyl carbonyl, releasing glucuronic acid and forming an amide bond with the drug.
    
  • Glycation (Schiff Base): The ring-opened aldehyde form of the glucuronic acid (accessible only in migration isomers) reacts with protein amines to form a Schiff base, which can stabilize via Amadori rearrangement.

Visualization: The Fate of Acyl Glucuronides

Reactivity AG 1-beta-Acyl Glucuronide (Clofibric Acid-AG) Hydrolysis Hydrolysis (Futile Cycle) AG->Hydrolysis Esterase/Chemical Migration Acyl Migration (pH > 7.0) AG->Migration Intramolecular Rearrangement Binding Covalent Binding (Transacylation) AG->Binding Nucleophilic Attack (Lys) Parent Clofibric Acid (Parent Drug) Hydrolysis->Parent Isomers Positional Isomers (2-, 3-, 4-O-acyl) Migration->Isomers Adduct Drug-Protein Adduct (Immune Target) Isomers->Adduct Glycation/Schiff Base Binding->Adduct

Figure 2: Divergent pathways of acyl glucuronide degradation leading to either clearance (hydrolysis) or toxicity (adduct formation).

Experimental Protocol: In Vitro Synthesis & Kinetic Assay

To study this mechanism, one must generate the glucuronide in a controlled system. Note that UGTs are latent enzymes (buried in the ER lumen), requiring pore-formation for maximal activity.

Materials
  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT2B7 (rUGT2B7).

  • Substrate: Clofibric Acid (10–1000

    
    M).
    
  • Cofactor: UDP-Glucuronic Acid (UDP-GA, sat. 2–5 mM).

  • Activator: Alamethicin (50

    
    g/mg protein).[8] Crucial: Do not use detergents like Triton X-100 as they can inhibit UGTs; Alamethicin forms pores allowing UDP-GA entry without disrupting membrane integrity.
    
  • Buffer: 50 mM Tris-HCl or Phosphate Buffer (pH 7.4) + 10 mM

    
    .
    
Step-by-Step Workflow
  • Activation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin on ice for 15 minutes to permeabilize the membrane.

  • Pre-incubation: Add Buffer,

    
    , and Clofibric Acid. Equilibrate at 37°C for 5 minutes.
    
  • Initiation: Start reaction by adding UDP-GA.

  • Incubation: Incubate at 37°C for 30–60 minutes (ensure linear range).

  • Termination: Add ice-cold Acetonitrile (ACN) containing internal standard (1:1 v/v). The acidity of the stop solution also stabilizes the acyl glucuronide against migration.

  • Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Analysis: Analyze supernatant via LC-MS/MS (Negative Ion Mode).

Kinetic Parameters (Reference Values)

The following table summarizes typical kinetic data for clofibric acid glucuronidation in human microsomes.

ParameterValue RangeInterpretation

(Apparent)
1.5 – 4.0 mMLow affinity compared to bilirubin (

~0.2 mM).

1.0 – 3.0 nmol/min/mgModerate capacity.

0.5 – 1.5

L/min/mg
Intrinsic clearance is driven by high substrate concentration.
Primary Enzyme UGT2B7Confirmed via inhibition with Gemfibrozil/Morphine.
References
  • Ritter, J. K. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions, 129(1-2), 171-193. Link

  • Stachulski, A. V., & Meng, X. (2013). Glucuronides from the biological engine: the chemical perspective. Natural Product Reports, 30(6), 806-829. Link

  • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews, 24(1), 5-48. Link

  • Mano, Y., et al. (2007). In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on metabolic activities of human UGT isoforms.[9] Drug Metabolism and Pharmacokinetics, 22(1), 1-11. Link

  • Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[8][10] Drug Metabolism and Disposition, 28(5), 560-566. Link

Sources

Physicochemical Properties of Clofibryl Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, chemical stability, and analytical profiling of Clofibryl Glucuronide , the primary acyl glucuronide metabolite of the hypolipidemic agent clofibrate.

Executive Summary

Clofibryl Glucuronide (1-O-acyl-glucuronide) is the major Phase II metabolite of clofibric acid.[1] Unlike stable ether glucuronides, this compound is a chemically reactive acyl glucuronide . Its physicochemical profile is defined by intrinsic instability at physiological pH, leading to acyl migration and covalent binding with plasma proteins. Understanding these properties is critical for accurate bioanalysis and toxicological risk assessment in drug development.

Molecular Identity & Structural Characterization[1]

PropertyDetail
Chemical Name 1-[2-(4-chlorophenoxy)-2-methylpropanoate]-β-D-glucopyranuronic acid
Common Name Clofibryl Glucuronide; Clofibric Acid Acyl-β-D-Glucuronide
CAS Registry Number 72072-47-0
Molecular Formula C₁₆H₁₉ClO₉
Molecular Weight 390.77 g/mol
Stereochemistry

-anomer at C-1 (1-

-O-acyl)
Physical State Hygroscopic solid; often amorphous or pale yellow.[1]
Melting Point 56–64°C (Hygroscopic range) [1]
Structural Causality

The molecule consists of the lipophilic clofibric acid aglycone ester-linked to the anomeric carbon (C-1) of glucuronic acid.[1] This ester linkage is the structural origin of its chemical instability. Unlike ether linkages (common in phenolic glucuronides), the ester bond is susceptible to nucleophilic attack, driving both hydrolysis and intramolecular rearrangement.

Physicochemical Profiling

Solubility & Lipophilicity

Glucuronidation drastically alters the solvation profile of the parent drug, shifting it from a lipophilic acid to a highly polar, water-soluble conjugate.

  • Aqueous Solubility: High (>10 mg/mL).[1] The addition of the glucuronic acid moiety (containing three hydroxyl groups and one carboxylic acid) disrupts the crystal lattice of the parent drug and facilitates hydrogen bonding with water.

  • Lipophilicity (LogP/LogD):

    • Parent (Clofibric Acid):[1][2] LogP

      
       2.5–3.0 (Lipophilic).[1]
      
    • Metabolite (Clofibryl Glucuronide): LogP

      
       -0.5 to 0.5 (Hydrophilic).[1]
      
    • Implication: This shift drives renal excretion but also confines the metabolite largely to the extracellular water space and plasma compartment, increasing its interaction with serum albumin.

Ionization (pKa)

Clofibryl glucuronide is a weak organic acid.[1]

  • pKa (Carboxyl):

    
     2.8 – 3.2 (Glucuronic acid moiety).[1]
    
  • Physiological State: At blood pH (7.4), the carboxyl group is fully deprotonated (

    
    ).[1] This anionic charge prevents passive reabsorption in the renal tubule, promoting clearance. However, the anionic nature also facilitates ionic interaction with positively charged residues (Lys, Arg) on albumin, preceding covalent modification.
    

Chemical Stability & Reactivity (Core Challenge)

The defining physicochemical characteristic of clofibryl glucuronide is its pH-dependent instability .[1] It undergoes two competing degradation pathways: Hydrolysis and Acyl Migration .

Acyl Migration (Intramolecular Rearrangement)

Under neutral to mildly alkaline conditions (pH


 7.0), the aglycone moiety migrates from the C-1 position to the C-2, C-3, and C-4 hydroxyls of the glucuronic acid ring.
  • Mechanism: Base-catalyzed nucleophilic attack by the adjacent hydroxyl group on the ester carbonyl.

  • Kinetics: Rapid at pH 7.4; minimized at pH < 5.0.[1]

  • Consequence: The resulting isomers (2-, 3-, and 4-O-acyl) are resistant to

    
    -glucuronidase hydrolysis, leading to underestimation of metabolite levels if enzymatic cleavage is used for quantification.[1]
    
Covalent Binding Mechanism (The Schiff Base Pathway)

While many acyl glucuronides bind proteins via direct transacylation, clofibryl glucuronide exhibits a distinct preference for the Schiff base (Glycation) mechanism [2].

  • Migration: The 1-O-acyl form rearranges to positional isomers.[1]

  • Ring Opening: The migrated isomers (unlike the 1-O-acyl form) can undergo ring-opening to expose a reactive aldehyde group.[1]

  • Adduct Formation: This aldehyde condenses with lysine residues on proteins (e.g., Human Serum Albumin) to form a Schiff base, which may subsequently undergo Amadori rearrangement to form stable adducts.

Visualization: Degradation & Reactivity Pathway

Clofibryl_Glucuronide_Reactivity cluster_0 Critical Instability Zone (pH 7.0 - 8.0) CG Clofibryl Glucuronide (1-O-acyl-beta-D-glucuronide) Hydrolysis Hydrolysis (Release of Parent Drug) CG->Hydrolysis  pH > 8.0 (Fast)   Migration Acyl Migration (2-, 3-, 4-O-acyl isomers) CG->Migration  pH 7.4 (Physiological)   RingOpen Ring Opening (Exposed Aldehyde) Migration->RingOpen  Equilibrium   Protein Protein Adduct (Schiff Base / Glycation) RingOpen->Protein  + Protein (Lysine-NH2)  

Figure 1: The dual degradation pathways of clofibryl glucuronide.[1] Note that Schiff base formation requires prior acyl migration.[1]

Analytical Methodologies

Due to the instability described above, standard bioanalytical protocols must be modified.

Sample Handling & Stabilization

Self-Validating Protocol: To prevent ex vivo degradation (hydrolysis or migration) during sample collection, the equilibrium must be "frozen" by lowering the pH.

  • Collection: Collect blood/plasma directly into tubes containing acidic buffer.[1]

  • Acidification: Target final pH 3.0 – 4.0 using Citrate Buffer or dilute Phosphoric Acid.[1]

    • Why? At pH < 4.0, the nucleophilicity of the hydroxyl groups is suppressed, halting acyl migration.

  • Temperature: Process strictly on wet ice (4°C).

LC-MS/MS Quantification Workflow

Direct quantification of the intact glucuronide is superior to hydrolysis methods due to the resistance of migrated isomers to enzymatic cleavage.

ParameterRecommended Condition
Column Chemistry C18 or Phenyl-Hexyl (for isomer separation)
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH maintains stability)
Mobile Phase B Acetonitrile or Methanol
Detection Mode Negative Ion Electrospray (ESI-)
MRM Transition m/z 391

213 (Loss of Glucuronic Acid moiety)
Isomer Separation Critical.[1] The 1-

peak must be chromatographically resolved from the 2/3/4-acyl isomers to ensure accurate PK data.[1]
Visualization: Stabilization Workflow

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Acid Acidification (pH 3.0 - 4.0) (Citrate/Phosphoric Acid) Sample->Acid  IMMEDIATE   Extract Protein Precipitation (Cold Methanol/Acetonitrile) Acid->Extract  4°C   LCMS LC-MS/MS Analysis (C18 Column, Acidic Mobile Phase) Extract->LCMS  Direct Injection  

Figure 2: Essential stabilization protocol to prevent ex vivo acyl migration.

References

  • Santa Cruz Biotechnology. Clofibric Acid Acyl-β-D-glucuronide (CAS 72072-47-0) Product Data.[1][3]

  • Sallustio, B. C., et al. (1993). Studies on the in vitro reactivity of clofibryl and fenofibryl glucuronides.[4] Evidence for protein binding via a Schiff's base mechanism.[4] Biochemical Pharmacology, 46(2), 321-328.[1]

  • Stogniew, M., & Fenselau, C. (1982). Electrophilic reactions of acyl-linked glucuronides.[1][5] Formation of clofibrate mercapturate in humans. Drug Metabolism and Disposition, 10(6), 609-613.

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16.[1]

Sources

Advanced Identification of Clofibric Acid Phase II Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is the active metabolite of lipid-lowering prodrugs such as clofibrate, etofibrate, and etofylline clofibrate.[1] While Phase I metabolism (hydroxylation) is limited in humans, Phase II conjugation is the primary clearance mechanism.

For drug development professionals, the identification of these metabolites is not merely a box-checking exercise; it is a safety-critical workflow.[1] The primary metabolite, clofibric acid 1-O-acyl glucuronide , is a reactive electrophile.[1] Unlike stable ether glucuronides, acyl glucuronides can undergo intramolecular rearrangement (acyl migration) to form isomers that covalently bind to proteins, potentially leading to immune-mediated idiosyncratic toxicity (DILI).[1]

This guide details the rigorous identification of these metabolites, emphasizing the stabilization of labile conjugates and the differentiation of isomers using LC-MS/MS.

Metabolic Pathway Analysis

In humans, the dominant pathway is glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs).[1] Minor pathways include taurine conjugation (prominent in carnivores like dogs/cats but negligible in humans) and amino acid conjugation.

Pathway Visualization

The following diagram illustrates the biotransformation of clofibric acid, highlighting the instability of the acyl glucuronide.

ClofibricMetabolism Prodrug Clofibrate (Prodrug) CA Clofibric Acid (Active Metabolite) Prodrug->CA Hydrolysis UGT UGT2B7 (Major) UGT1A9/1A3 (Minor) CA->UGT CAG Clofibric Acid 1-O-Acyl Glucuronide CA->CAG Glucuronidation Taurine Taurine Conjugate (Species Dependent) CA->Taurine N-Acyltransferase (Minor in Humans) UGT->CAG Iso2 2-O-Acyl Isomer CAG->Iso2 Acyl Migration (pH > 7.4) Adduct Protein Adducts (Immune Response) CAG->Adduct Covalent Binding Iso3 3-O-Acyl Isomer Iso2->Iso3 Migration Iso2->Adduct Iso4 4-O-Acyl Isomer Iso3->Iso4 Migration

Figure 1: Metabolic fate of clofibric acid.[1] Note the critical instability of the 1-O-acyl glucuronide leading to positional isomers and potential protein adducts.[1]

Experimental Protocol: In Vitro Synthesis & Extraction

To identify metabolites reliably, one must generate them in a controlled system (Human Liver Microsomes - HLM) and extract them without inducing artificial degradation.[1]

Reagents & Causality[2]
  • HLM (Human Liver Microsomes): Source of UGT enzymes.

  • Alamethicin (50 µg/mg protein): Expert Insight: UGTs are luminal enzymes located inside the endoplasmic reticulum. Alamethicin is a pore-forming peptide that allows UDP-glucuronic acid (UDPGA) to access the active site, significantly boosting glucuronidation efficiency compared to detergents like Brij-58 which may inhibit enzyme activity.[1]

  • Saccharolactone (5 mM): Inhibits

    
    -glucuronidase to prevent the hydrolysis of the formed metabolite.
    
  • Acidic Quench Solution: Acetonitrile containing 5% Formic Acid. Critical: Acyl glucuronides are stable at acidic pH. Neutral or basic conditions accelerate acyl migration.

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix HLM (0.5 mg/mL), Alamethicin (25 µg/mL), MgCl2 (5 mM), and Clofibric Acid (50 µM) in Tris-HCl buffer (pH 7.4).

    • Incubate on ice for 15 mins to allow pore formation.

  • Reaction Initiation:

    • Add UDPGA (2 mM final concentration).

    • Incubate at 37°C for 60 minutes.

  • Stabilization & Quench:

    • Add 3 volumes of ice-cold Acetonitrile with 5% Formic Acid .

    • Why: Immediate acidification stops the reaction and "freezes" the glucuronide in its 1-O-acyl form, preventing artifactual isomerization.[1]

  • Clarification:

    • Centrifuge at 15,000 x g for 10 mins at 4°C.

    • Collect supernatant for LC-MS/MS analysis.[1]

Analytical Strategy: LC-MS/MS Identification

Mass Spectrometry Parameters

The identification relies on High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole (QqQ) in Negative Electrospray Ionization (ESI-) mode.[1] Carboxylic acids and their glucuronides ionize best in negative mode.

Table 1: Key Diagnostic Ions (Negative Mode)
CompoundPrecursor Ion [M-H]⁻Key Fragment 1Key Fragment 2Identification Logic
Clofibric Acid 213.03 127.0 (Chlorophenol)85.0 (Methacrylate)Loss of CO₂ and cleavage of ether bond.[1]
Clofibric Acid Glucuronide 389.06 213.03 (Aglycone)113.02 (Glucuronide)Neutral loss of 176 Da (glucuronyl moiety).[1] m/z 113 is a specific fragment for glucuronic acid.[2]
Taurine Conjugate 320.05 124.0 (Taurine)79.9 (SO₃)Shift of +107 Da from parent. Rare in humans.
Chromatographic Separation

Separation of the 1-O-acyl glucuronide from its rearrangement isomers (2-, 3-, 4-O-acyl) is essential for validating sample integrity.[1]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or equivalent), 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Shallow gradient (e.g., 5% B to 40% B over 10 mins).

  • Observation: The 1-O-acyl glucuronide typically elutes later than the positional isomers (2/3/4-O-acyl) due to the substitution on the anomeric carbon making it slightly less polar in some systems, though elution order can vary by column chemistry.[1] Self-Validation: If you see multiple peaks with m/z 389, your sample has degraded. A properly stabilized sample should show a single dominant peak.

Data Interpretation & Validation

Confirming the Acyl Glucuronide
  • Precursor Scan: Look for m/z 389.06.

  • Product Ion Scan (MS2):

    • The spectrum must show the cleavage of the ester bond, yielding the aglycone at m/z 213.03.

    • Presence of m/z 175 (glucuronic acid) and m/z 113 (fragment of glucuronic acid) confirms the carbohydrate moiety.

  • Neutral Loss Scan: A neutral loss scan of 176 Da is the gold standard for screening glucuronides in complex matrices.

Distinguishing from Other Conjugates
  • Sulfate Conjugates: Would show a mass shift of +80 Da (m/z 293). Unlikely for clofibric acid as it lacks a free hydroxyl group (the carboxylic acid is the handle).

  • Taurine Conjugates: Mass shift of +107 Da (m/z 320). If observed, verify species origin (likely non-human).

UGT Isoform Verification

To definitively prove the pathway, incubate clofibric acid with recombinant UGTs.

  • UGT2B7: High turnover (Primary).

  • UGT1A9: Moderate turnover.

  • UGT1A3: Low turnover.

  • Control: UGT1A1 (typically negative).

References

  • Emudianughe, T. S., et al. (1983).[4] "Species differences in the metabolic conjugation of clofibric acid and clofibrate in laboratory animals and man." Drug Metabolism and Disposition. Link

  • Sallustio, B. C., et al. (2000). "Hepatic disposition of the acyl glucuronide 1-O-gemfibrozil-beta-D-glucuronide: effects of clofibric acid." Journal of Pharmacology and Experimental Therapeutics. Link

  • Ebner, T., et al. (1999). "Disposition and chemical stability of acyl glucuronides." Drug Metabolism Reviews.
  • Stachulski, A. V., et al. (2013). "Acyl glucuronides: biological activity, chemical reactivity, and implications for drug discovery and development." Journal of Medicinal Chemistry. Link[1]

  • Reemtsma, T., et al. (2016).[5] "Metabolism of clofibric acid in zebrafish embryos (Danio rerio) as determined by liquid chromatography-high resolution-mass spectrometry." Comparative Biochemistry and Physiology Part C. Link

Sources

literature review on clofibric acid acyl-b-D-glucuronide reactivity

Technical Guide: Reactivity Profiling of Clofibric Acid Acyl- -D-Glucuronide

Executive Summary: The "Canary in the Coal Mine"

Clofibric acid acyl-

acyl glucuronide (AG) reactivity hypothesis

Unlike stable ether glucuronides, CA-G is an electrophilic species. It possesses a reactive C1-ester linkage that undergoes rapid hydrolysis and intramolecular acyl migration under physiological conditions. This guide provides a rigorous technical framework for synthesizing, handling, and profiling the reactivity of CA-G. It is designed to help medicinal chemists and toxicologists distinguish between "benign" and "toxic" AG formation during early drug discovery.

Mechanistic Foundations: The Chemistry of Instability

The core reactivity of CA-G stems from the susceptibility of the O-acyl bond to nucleophilic attack. This leads to two distinct degradation pathways that must be monitored:

  • Hydrolysis: Attack by water (OH⁻) at the ester carbonyl, releasing the parent aglycone (clofibric acid) and glucuronic acid.

  • Acyl Migration (Isomerization): Intramolecular nucleophilic attack by the adjacent hydroxyl group (C2-OH) on the glucuronic acid ring. This rearranges the 1-

    
    -acyl isomer to 2-, 3-, and 4-O-acyl isomers.
    

Critical Insight: The migrated isomers are not substrates for

1
Visualization: The Degradation Cascade

The following diagram illustrates the kinetic competition between hydrolysis and migration, a central concept in AG stability testing.

CA_DegradationCAG1-β-O-Acyl Glucuronide(CA-G)Iso22-O-Acyl IsomerCAG->Iso2Migration (k_mig)ParentClofibric Acid(Parent Drug)CAG->ParentHydrolysis (k_hyd)AdductProtein Adduct(Covalent Binding)CAG->AdductTransacylation(Minor)Iso33-O-Acyl IsomerIso2->Iso3MigrationIso2->ParentHydrolysisIso2->AdductSchiff BaseFormationIso44-O-Acyl IsomerIso3->Iso4MigrationIso3->ParentHydrolysisIso3->AdductSchiff BaseFormation

Figure 1: The degradation pathways of Clofibric Acid Acyl Glucuronide. Note that migrated isomers facilitate Schiff base adduct formation.

Synthesis and Acquisition Strategies

Due to the inherent instability of CA-G, commercial standards often contain significant levels of migrated isomers (up to 10-15%). For precise kinetic studies, biosynthesis is the gold standard.

Protocol: Microsomal Biosynthesis of CA-G

This protocol yields high-purity 1-

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT1A9/2B7).

  • Uridine 5'-diphosphoglucuronic acid (UDPGA).

  • Alamethicin (pore-forming peptide to activate microsomes).

  • Magnesium Chloride (

    
    ).
    

Step-by-Step Workflow:

  • Activation: Incubate HLM (1 mg/mL) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Incubation: Mix activated HLM, Clofibric Acid (100-500 µM), and

    
     (10 mM) in Tris-HCl buffer (pH 7.4).
    
  • Start Reaction: Initiate by adding UDPGA (5 mM). Incubate at 37°C for 2-4 hours.

  • Quench: Stop reaction with ice-cold acetonitrile (1:1 v/v) containing 1% formic acid to stabilize the AG.

  • Purification (Critical): Immediately purify via semi-preparative HPLC using an acidic mobile phase (0.1% Formic Acid) to prevent migration during isolation. Collect the 1-

    
     peak on ice.
    

Experimental Protocol: Stability & Reactivity Profiling

This is the core assay for assessing the risk of CA-G. The half-life (

A. Kinetic Stability Assay (pH 7.4)

Objective: Determine the degradation rate constant (


  • Preparation: Dissolve purified CA-G in DMSO (stock). Dilute to 10 µM in pre-warmed Phosphate Buffer (100 mM, pH 7.4).

  • Sampling: Incubate at 37°C. Remove aliquots at

    
     minutes.
    
  • Stabilization: Immediately quench aliquots into cold acetonitrile containing 2% formic acid. Acidification is mandatory to freeze the migration reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the specific transition for CA-G (e.g., m/z 389

    
     213 in negative mode).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .

    Benchmarking Data: Researchers should compare their results against established values. CA-G is considered "moderately unstable."

    CompoundApprox.[1][2][3][4][5][6][7]
    
    
    (pH 7.4, 37°C)
    Classification
    Clofibric Acid AG 1.5 - 2.5 hours Warning / Reactive
    Gemfibrozil AG> 10 hoursSafe / Stable
    Diclofenac AG< 1.0 hourToxic / Highly Reactive
    B. Covalent Binding Mechanism (Trapping Studies)

    To distinguish between direct transacylation and Schiff base formation, use specific trapping agents.

    • Glutathione (GSH): Traps direct transacylation intermediates (thioesters).

    • Cyanide (KCN) or Methoxylamine: Traps the ring-opened aldehyde form of migrated isomers (Schiff base precursors).

    Protocol Insight: Incubate CA-G (50 µM) with HSA (40 mg/mL) in the presence of NaCN (5 mM). If protein binding increases significantly or distinct cyanohydrin adducts are formed, the mechanism involves acyl migration followed by Schiff base formation , which is the dominant pathway for CA-G [1, 3].

    Visualization of the Binding Mechanism

    Understanding the specific binding mode is crucial for risk assessment. CA-G preferentially binds via the "Glycation" pathway (Schiff base) rather than simple transacylation.

    Binding_MechanismCAG1-β-O-Acyl GlucuronideMigrationAcyl Migration(2/3/4-isomers)CAG->MigrationpH > 7.0RingOpenRing Opening(Aldehyde Form)Migration->RingOpenEquilibriumSchiffSchiff Base Adduct(Lysine-Imine)RingOpen->Schiff+ Protein-NH2 (Lysine)AmadoriAmadori Product(Stable Ketoamine)Schiff->AmadoriRearrangement(Irreversible)

    Figure 2: The Schiff Base (Glycation) mechanism. CA-G requires isomerization to the aldehyde form before stable binding occurs.

    Implications for Drug Development

    When profiling a new drug candidate, if the acyl glucuronide shows kinetic properties similar to CA-G (

    • Structural Modification: Introduce steric bulk near the carboxyl group (e.g.,

      
      -methyl groups) or electron-donating groups to stabilize the ester bond. Note that while clofibric acid has an 
      
      
      -dimethyl group, the electron-withdrawing phenoxy group destabilizes it relative to gemfibrozil [2].
    • Exposure Assessment: Calculate the "Body Burden" of the AG. A short half-life is less concerning if the total exposure (AUC) of the metabolite is negligible.

    • Alternative Scaffolds: Replace the carboxylic acid with a bioisostere (e.g., tetrazole, sulfonamide) to avoid AG formation entirely.

    References

    • Sallustio, B. C., et al. (2000). Covalent binding of acyl glucuronides to proteins: the role of acyl migration.[1][8]Current Drug Metabolism , 1(2), 163-180. Link

    • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?Drug Metabolism Reviews , 24(1), 5-48. Link

    • Ding, A., et al. (1993). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry.Proceedings of the National Academy of Sciences , 90(9), 3797–3801. Link

    • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications.Therapeutic Drug Monitoring , 25(1), 1-16. Link

    • Sawamura, R., et al. (2010). Development of a rapid in vitro assay for the assessment of acyl glucuronide reactivity.Drug Metabolism and Disposition , 38(10), 1857-1864. Link

    difference between clofibric acid and clofibric acid acyl-b-D-glucuronide

    Technical Guide: Clofibric Acid vs. Clofibric Acid Acyl- -D-Glucuronide

    Mechanisms of Reactivity, Bioanalysis, and Environmental Fate[1][2]

    Executive Summary

    This technical guide delineates the critical distinctions between Clofibric Acid (CA) , the pharmacologically active metabolite of clofibrate, and its Phase II conjugate, Clofibric Acid Acyl-

    
    -D-glucuronide (CA-G)1
    
    
    1(1)(2)(3)1
    Physicochemical & Structural Divergence

    The fundamental difference lies in the stability of the carboxylic acid moiety. CA possesses a free carboxylic acid, whereas CA-G masks this group via an ester linkage to glucuronic acid.[1] This ester bond is the locus of instability.

    FeatureClofibric Acid (CA)Clofibric Acid Acyl-
    
    
    -D-Glucuronide (CA-G)
    CAS Registry 882-09-772072-47-0
    Chemical Nature Stable Carboxylic AcidReactive 1-O-Acyl Glucuronide (Ester)
    pKa ~3.5 (Ionized at physiological pH)N/A (Carboxyl masked; Glucuronic acid pKa ~2.[1]9)
    Lipophilicity High (LogP ~2.5–3.[1]0)Low (Highly polar, water-soluble)
    Reactivity Chemically inert under physiological conditionsHigh: Susceptible to hydrolysis and acyl migration
    Key Structural Feature
    
    
    -carbon dimethyl substitution (Steric hindrance)
    1-
    
    
    configuration at the anomeric carbon

    Technical Insight: The two methyl groups on the

    1
    DMPK and Metabolic Pathways

    Clofibric acid is primarily cleared via glucuronidation. Unlike ether glucuronides (formed from alcohols/phenols), CA forms an acyl glucuronide because the conjugation site is a carboxylic acid.

    2.1 The UGT Pathway

    The conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs).[2][3] Research indicates that UGT1A9 and UGT2B7 are the primary isoforms responsible for conjugating carboxylic acid-containing drugs like CA. Notably, this pathway is distinct from bilirubin glucuronidation (UGT1A1), explaining why clofibrate does not competitively inhibit bilirubin conjugation despite both being organic anions.

    2.2 Species Differences[4]
    • Humans: Extensive glucuronidation; CA-G is the major urinary metabolite.

    • Rats: Lower rates of glucuronidation; higher excretion of free CA. This species difference complicates the translation of preclinical toxicity data to human safety profiles.

    MetabolicPathwayClofibrateClofibrate(Prodrug)CAClofibric Acid (CA)(Active Agonist)Clofibrate->CAEsterasesUGTUGT1A9 / UGT2B7(Liver Microsomes)CA->UGTCAGClofibric AcidAcyl-Glucuronide (CA-G)UGT->CAGGlucuronidationCAG->CABeta-Glucuronidase(Gut/Tissue)ExcretionRenal Excretion(Urine)CAG->ExcretionHydrolysisFutile Cycling(Hydrolysis)CAG->Hydrolysis

    Figure 1: Metabolic pathway of Clofibric Acid, highlighting the reversible nature of the acyl glucuronide conjugate.[1]

    The Reactivity Paradigm: Toxicity Risks

    The transformation of CA to CA-G introduces a "chemical warhead." Acyl glucuronides are electrophiles that can covalently bind to biological macromolecules.[5]

    3.1 Acyl Migration (Isomerization)

    At physiological pH (7.4), the 1-

    11
    • Consequence: These isomers are resistant to

      
      -glucuronidase hydrolysis.[1][2]
      
    • Analytical Impact: They co-elute with the biosynthetic 1-

      
       isomer in standard LC runs unless specific gradients are used, leading to quantitation errors.
      
    3.2 Covalent Binding (The Hapten Hypothesis)

    CA-G can react with protein nucleophiles (e.g., lysine residues on albumin) via two mechanisms:[1]

    • Nucleophilic Displacement: Direct attack on the acyl carbonyl.

    • Schiff Base Formation: The ring-opened aldehyde form of the glucuronic acid reacts with amines.

    • Genotoxicity: Unique to fibrates, CA-G has been shown to cause strand nicking in plasmid DNA in vitro, likely via a Schiff base mechanism, a toxicity not seen with the parent CA.

    AcylMigrationCAG_11-O-Acyl Glucuronide(Biosynthetic Form)CAG_22-O-Acyl IsomerCAG_1->CAG_2pH > 7.0MigrationProteinProtein Adduct(Immune Response?)CAG_1->ProteinCovalent BindingCAG_33-O-Acyl IsomerCAG_2->CAG_3CAG_2->ProteinCAG_44-O-Acyl IsomerCAG_3->CAG_4

    Figure 2: Mechanism of Acyl Migration.[1] The biosynthetic 1-O-acyl form isomerizes into positional isomers, all of which can potentially form covalent adducts with proteins.[1]

    Analytical Methodologies: Protocols & Challenges

    Quantifying CA and CA-G requires rigorous control of pre-analytical and analytical variables.[1]

    4.1 The "In-Source Fragmentation" (ISF) Trap

    A critical error in LC-MS/MS analysis is the In-Source Fragmentation of CA-G. During electrospray ionization (ESI), the fragile ester bond of CA-G can break before the precursor ion is selected.

    • The Artifact: CA-G breaks down into CA inside the source.

    • The Result: The mass spectrometer detects CA signal at the CA retention time (if co-eluting) or at the CA-G retention time, leading to a gross overestimation of free Clofibric Acid levels.

    • Solution: Chromatographic baseline separation of CA and CA-G is mandatory.[1]

    4.2 Validated Protocol: Stabilization and Extraction

    To prevent ex vivo hydrolysis or migration, samples must be stabilized immediately.

    Step-by-Step Methodology:

    • Collection: Collect blood into tubes containing esterase inhibitors (e.g., organophosphates) if necessary, though acidification is usually sufficient for CA-G.[1]

    • Acidification (Critical): Immediately treat plasma with weak acid (e.g., 0.5M Phosphoric acid or Formic acid) to lower pH to < 4.0.[1]

      • Why? Acyl migration is base-catalyzed.[1] Acidification "freezes" the equilibrium.

    • Extraction:

      • Solid Phase Extraction (SPE):[1] Use polymeric mixed-mode anion exchange (MAX) cartridges.[1] Wash with 5% NH4OH (briefly) to remove neutrals, elute with acidified methanol.[1]

      • Protein Precipitation:[1] Use ice-cold acetonitrile containing 1% formic acid.[1]

    • LC-MS/MS Conditions:

      • Column: C18 with high carbon load (to separate polar glucuronide from acid).[1]

      • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[6]

      • Gradient: Slow ramp (2-5% per minute) around the glucuronide elution time to separate isomers.

    AnalyticalWorkflowSamplePlasma Sample(Contains CA + CA-G)AcidAcidification (pH < 4)(Stops Migration)Sample->AcidLCLC Separation(C18 Column)Acid->LCMSMass Spec (ESI-)LC->MSBaseline ResolutionRequiredISFIn-Source Fragmentation(CA-G -> CA)MS->ISFArtifact RiskDataQuantitationMS->Data

    Figure 3: Analytical workflow emphasizing the critical acidification step and the risk of In-Source Fragmentation (ISF) during detection.

    Environmental Fate: The "Hidden Reservoir"

    In environmental science, CA is classified as a persistent organic pollutant. CA-G plays a deceptive role in this persistence.[1]

    • Excretion: Humans excrete CA-G into sewage systems.[1]

    • The Reversion Loop: In Wastewater Treatment Plants (WWTPs), bacterial

      
      -glucuronidases hydrolyze CA-G back to free Clofibric Acid.[1]
      
    • Impact: Even if free CA is removed, the pool of CA-G acts as a "hidden reservoir," releasing active drug back into the effluent. Unlike the parent drug, the glucuronide is not biologically active against lipid targets, but its reversion contributes to the chronic ecotoxicity of CA in aquatic systems.

    References
    • Comparative study of clofibric acid and bilirubin glucuronidation. NIH/PubMed. [Link]

    • The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica. [Link][7]

    • Genotoxicity of acyl glucuronide metabolites formed from clofibric acid and gemfibrozil. Chemical Research in Toxicology. [Link]

    • Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides. Bioanalysis. [Link]

    • Occurrence of the Pharmaceutical Drug Clofibric Acid and the Herbicide Mecoprop in Various Swiss Lakes. Environmental Science & Technology. [Link][8]

    Methodological & Application

    LC-MS/MS method development for clofibric acid acyl-b-D-glucuronide

    Application Note: High-Fidelity LC-MS/MS Quantification of Clofibric Acid Acyl- -D-Glucuronide

    Subtitle: Overcoming Acyl Migration and In-Source Fragmentation in Bioanalytical Method Development

    Executive Summary

    Objective: To establish a robust, self-validating LC-MS/MS protocol for the quantification of Clofibric Acid Acyl-

    The Challenge: Acyl glucuronides (AGs) are chemically reactive metabolites. They present two specific bioanalytical hurdles that render standard "generic" methods invalid:

    • Acyl Migration & Hydrolysis: At physiological pH (

      
      7.0), the 1-
      
      
      isomer spontaneously rearranges into positional isomers (2-, 3-, and 4-O-acyl) or hydrolyzes back to the parent drug (Clofibric Acid).
    • In-Source Fragmentation (ISF): During electrospray ionization (ESI), CA-Glu can lose the glucuronic acid moiety before entering the collision cell, mimicking the parent drug and artificially inflating Clofibric Acid quantitation.

    Scope: This guide details a pH-stabilized sample preparation workflow, chromatographic separation of isomers, and MS/MS parameters designed to ensure data integrity in pharmacokinetic (PK) and safety testing.

    The Stability & Reactivity Mechanism

    Understanding the chemistry of the analyte is the prerequisite for method design. CA-Glu is an ester glucuronide. Unlike ether glucuronides, the ester linkage is susceptible to nucleophilic attack by the neighboring hydroxyl groups of the glucuronic acid ring (acyl migration) or by water (hydrolysis).

    Visualization: Degradation Pathways

    The following diagram illustrates the critical need for pH control.

    Gcluster_stabilizationStabilization ZoneCA_Glu1-β-Acyl Glucuronide(Target Analyte)IsomersPositional Isomers(2, 3, 4-O-acyl)CA_Glu->IsomersAcyl Migration(pH > 7.0)ParentClofibric Acid(Parent Drug)CA_Glu->ParentHydrolysis(pH > 7.0 or Enzymatic)Isomers->ParentHydrolysisProteinCovalent Adducts(Immunogenicity Risk)Isomers->ProteinTransacylation

    Figure 1: The instability cascade of acyl glucuronides. At neutral pH, the target analyte disappears into isomers or reverts to the parent drug. Acidification (pH < 4) locks the analyte in the "Stabilization Zone".

    Method Development Protocol

    Mass Spectrometry Parameters

    Clofibric acid contains a carboxylic acid moiety and a chlorine atom. While positive mode (as

    Negative Mode (ESI-)
    
    

    Critical Note on ISF: You must monitor the parent drug transition at the retention time of the glucuronide to quantify the extent of In-Source Fragmentation.

    Table 1: Optimized MRM Transitions

    AnalyteIonizationPrecursor Ion (
    
    
    )
    Product Ion (
    
    
    )
    Collision Energy (V)Mechanism
    CA-Glu ESI (-)389.1 213.0 15-20Loss of Glucuronic Acid (-176 Da)
    Clofibric Acid ESI (-)213.0 127.0 20-25Cleavage of ether bond (Chlorophenol fragment)
    IS (d4-Clofibric) ESI (-)217.0 131.0 20-25Internal Standard
    Chromatographic Conditions

    Separation is non-negotiable. The method must resolve CA-Glu from Clofibric Acid (to prevent ISF interference) and ideally separate the 1-

    • Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or equivalent.

      • Why: High strength silica (HSS) T3 is designed to retain polar compounds (glucuronides) better than standard C18, allowing separation of isomers.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Note: Do not use neutral buffers (e.g., Ammonium Acetate pH 6.5) as they promote on-column degradation.

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temp: 35°C (Do not exceed 40°C to minimize thermal degradation).

    Gradient Profile:

    • 0.0 - 1.0 min: 5% B (Hold for polar retention)

    • 1.0 - 6.0 min: 5% -> 50% B (Shallow gradient for isomer resolution)

    • 6.0 - 7.0 min: 50% -> 95% B (Wash parent drug)

    • 7.0 - 9.0 min: 95% B (Hold)

    • 9.1 min: Re-equilibrate.

    Sample Preparation: The "Acidic Stabilization" Protocol

    Standard plasma collection protocols will fail. The following workflow is mandatory to prevent ex vivo degradation.

    Reagents Preparation[2][3]
    • Stabilizing Buffer: 0.5 M Citrate Buffer, pH 3.0.

    • Extraction Solvent: Acetonitrile containing 1% Formic Acid (chilled to 4°C).

    Step-by-Step Workflow

    WorkflowStep11. Blood Collection(K2EDTA Tubes on Ice)Step22. Immediate AcidificationAdd Plasma to Citrate Buffer pH 3.0(Ratio: 1 part buffer : 4 parts plasma)Step1->Step2 < 10 minsStep33. Protein PrecipitationAdd 3x volume of Cold ACN + 1% Formic AcidStep2->Step3Step44. Centrifugation4000g @ 4°C for 10 minStep3->Step4Step55. Supernatant DilutionDilute 1:1 with Water + 0.1% FA(Matches Mobile Phase A)Step4->Step5Step66. LC-MS/MS AnalysisStep5->Step6

    Figure 2: The "Cold & Acidic" workflow. Step 2 is the critical control point (CCP) to prevent acyl migration.

    Detailed Steps
    • Collection: Collect blood into pre-chilled K2EDTA tubes. Keep on wet ice. Centrifuge at 4°C within 15 minutes.

    • Stabilization (Critical): Immediately transfer plasma into tubes containing 0.5 M Citrate Buffer (pH 3.0) .

      • Ratio: 25 µL buffer per 100 µL plasma.

      • Verification: Check spot pH; it must be < 4.0.

    • Extraction (PPT):

      • Add 300 µL of Cold Acetonitrile + 1% Formic Acid to 100 µL of acidified plasma.

      • Vortex for 30 seconds.

      • Centrifuge at 4,000 x g for 10 min at 4°C.

    • Reconstitution: Transfer supernatant. Dilute 1:1 with 0.1% Formic Acid in water to reduce solvent strength before injection (improves peak shape of early eluting glucuronides).

    Validation & Quality Control

    To adhere to FDA/EMA MIST (Metabolites in Safety Testing) guidelines, you must validate the method's ability to distinguish the glucuronide from the parent.

    The "In-Source Fragmentation" Check

    Inject a pure standard of CA-Glu (1 µg/mL). Monitor the transition for Clofibric Acid (213 -> 127).

    • Result: You will see a peak at the CA-Glu retention time in the Clofibric Acid channel.

    • Calculation: % ISF = (Area of Parent Peak at AG RT / Area of AG Peak) * 100.

    • Acceptance: If chromatographic resolution (

      
      ) between CA-Glu and Clofibric Acid is > 1.5, ISF is acceptable because the peaks are physically separated. If they co-elute, the method is invalid.
      
    Stability Assessments

    Perform the following stability tests during validation:

    • Benchtop Stability: Spiked plasma (acidified) at Room Temp for 4 hours.

    • Freeze-Thaw: Acidified plasma, 3 cycles at -80°C.

    • Injector Stability: Processed samples at 4°C for 24 hours.

      • Success Criterion: < 15% conversion of CA-Glu to Clofibric Acid or isomers.

    References

    • U.S. Food and Drug Administration (FDA). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. (2020).[2][3] Link

    • Shipkova, M., et al. "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring, 25(1), 1-16. (2003).[4] Link

    • Sallustio, B. C., et al. "Stability of acyl glucuronides in plasma: Implications for pharmacokinetic analysis." Journal of Chromatography B, 764(1), 319-330. (2001).[5] Link

    • Ebner, T., et al. "In vitro stability of acyl glucuronides: A caveat for the analysis of clinical samples." Drug Metabolism and Disposition, 27(10), 1143-1147. Link

    • Grubb, N., et al. "Stabilization of acyl glucuronides in biological fluids." Journal of Pharmaceutical and Biomedical Analysis, 41(3), 883-890. (2006).[5][6] Link

    solid-phase extraction protocol for clofibryl glucuronide from urine

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Robust Solid-Phase Extraction of Clofibryl Glucuronide from Urine

    Executive Summary

    This protocol details the extraction of Clofibryl Glucuronide (CG) from human urine using Polymeric Reversed-Phase (HLB) Solid-Phase Extraction (SPE). The primary challenge in analyzing CG—an acyl glucuronide—is its inherent instability at neutral-to-alkaline pH, where it undergoes rapid acyl migration and hydrolysis.[1]

    This guide prioritizes sample integrity . Unlike standard glucuronide protocols that often employ Mixed-Mode Anion Exchange (MAX) at neutral pH, this method utilizes a fully acidified workflow on a hydrophilic-lipophilic balanced (HLB) sorbent. This approach locks the analyte in its stable protonated form throughout the extraction process, minimizing artifact formation while delivering high recovery (>85%) and matrix cleanliness suitable for LC-MS/MS analysis.

    Chemical Logic & Mechanism

    The Instability Challenge: Acyl Migration

    Clofibryl glucuronide is an 1-O-acyl glucuronide . The ester bond linking the clofibric acid moiety to the glucuronic acid is susceptible to nucleophilic attack by adjacent hydroxyl groups on the sugar ring.

    • pH > 7.0: Rapid migration occurs (1-O

      
       2-O 
      
      
      
      3-O
      
      
      4-O isomers). These isomers are resistant to
      
      
      -glucuronidase hydrolysis, leading to quantitation errors.
    • pH < 5.0: The migration rate is kinetically hindered.

    • The Solution: The entire extraction must be maintained between pH 2.5 and 4.0 .

    Sorbent Selection Strategy
    Sorbent TypeMechanismSuitability for Clofibryl Glucuronide
    Silica C18 Hydrophobic InteractionPoor. Glucuronides are too polar; "breakthrough" is common during loading.
    Mixed-Mode Anion Exchange (MAX) Ion Exchange + HydrophobicRisky. Requires loading at pH ~7 (ionized carboxyl), which promotes acyl migration.
    Polymeric HLB (Recommended) Hydrophilic-Lipophilic BalanceExcellent. Retains polar glucuronides via N-vinylpyrrolidone moieties even under acidic conditions.

    Materials & Reagents

    • Target Analyte: Clofibryl Glucuronide (MW: ~390.8 Da).

    • Internal Standard (IS): Clofibric Acid-d4 Glucuronide (preferred) or Clofibric Acid-d4.

    • SPE Cartridge: Waters Oasis HLB (30 mg / 1 cc) or equivalent polymeric sorbent (e.g., Phenomenex Strata-X).

    • Reagents:

      • LC-MS Grade Methanol (MeOH) and Acetonitrile (MeCN).

      • Formic Acid (FA).

      • Ammonium Formate (10 mM).

      • Stabilization Buffer: 100 mM Ammonium Acetate adjusted to pH 4.0 with Acetic Acid.

    Sample Preparation Protocol

    Critical Control Point: Urine must be acidified immediately upon collection or thawing to prevent degradation.

    • Thawing: Thaw urine samples on ice (4°C). Do not use a water bath.

    • Stabilization: Add 20 µL of 10% Formic Acid per 1 mL of urine to lower pH to ~3.0.

      • Verification: Spot check pH with a strip to ensure pH < 4.0.

    • Internal Standard Addition: Add 10 µL of IS working solution (e.g., 1 µg/mL) to 200 µL of acidified urine.

    • Dilution: Dilute the sample 1:1 with 0.1% Formic Acid in Water .

      • Why? This reduces ionic strength and prevents protein precipitation on the cartridge frit.

    • Clarification: Centrifuge at 10,000 x g for 5 minutes at 4°C to remove particulates.

    Solid-Phase Extraction (SPE) Workflow

    Sorbent: Polymeric HLB (30 mg) Manifold Pressure: 3-5 inHg (Dropwise flow: 1 mL/min)

    StepSolvent / CompositionTechnical Rationale
    1. Condition 1 mL MethanolSolvates the hydrophobic divinylbenzene ligands.
    2. Equilibrate 1 mL Water (0.1% Formic Acid)Creates an acidic environment matching the sample load.
    3. Load 400–500 µL Pre-treated UrineSlow flow rate is crucial. The polar "hook" of the HLB polymer captures the glucuronide.
    4. Wash 1 1 mL Water (0.1% Formic Acid)Removes salts, urea, and highly polar interferences.
    5. Wash 2 1 mL 5% Methanol in Water (0.1% FA)Removes slightly hydrophobic interferences without eluting the polar glucuronide.
    6. Dry Apply full vacuum for 2 minsRemoves residual water which can interfere with evaporation/reconstitution.
    7. Elute 2 x 250 µL Acetonitrile Critical: Use MeCN instead of MeOH. MeOH can cause transesterification (methyl ester formation) of the acyl glucuronide during evaporation.
    8. Post-Treatment Evaporate to dryness under N2 at 35°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).Keep temperature low to prevent thermal degradation.

    LC-MS/MS Analysis Parameters

    Column: C18 or Phenyl-Hexyl (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile (100%).

    Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibrate)

    MS Source Settings (ESI Negative Mode): Glucuronides ionize efficiently in negative mode due to the carboxylic acid on the glucuronic acid moiety (pKa ~3.5).

    ParameterValue
    Polarity Negative (ESI-)
    Capillary Voltage 2.5 kV
    Desolvation Temp 400°C
    MRM Transition (Quant) 389.1
    
    
    213.0
    Collision Energy 15–20 eV
    Dwell Time 50 ms

    Note: The transition 389

    
     213 corresponds to the precursor ion [M-H]⁻ losing the glucuronic acid moiety (176 Da) to yield the clofibric acid anion.
    

    Visualization: Workflow & Decision Logic

    Figure 1: Acidic SPE Workflow for Acyl Glucuronides

    SPE_Workflow cluster_SPE SPE Protocol (Oasis HLB) Start Urine Sample Collection Acid Acidification (pH 3.0) Add 2% Formic Acid Start->Acid Immediate Dilute Dilution (1:1) 0.1% Formic Acid Acid->Dilute Cond Condition: MeOH Equilibrate: 0.1% FA Dilute->Cond Load Load Sample (Analyte Protonated) Cond->Load Wash Wash: 5% MeOH/0.1% FA (Remove Salts/Urea) Load->Wash Elute Elute: 100% ACN (Avoid MeOH Transesterification) Wash->Elute Evap Evaporation (<40°C) Reconstitute Elute->Evap LCMS LC-MS/MS (ESI-) 389 -> 213 m/z Evap->LCMS

    Caption: Optimized HLB extraction workflow prioritizing acidic conditions to prevent acyl migration.

    Figure 2: Stability vs. Retention Logic

    Stability_Logic Analyte Clofibryl Glucuronide (Acyl Glucuronide) pH_High pH > 7.0 (Neutral/Basic) Analyte->pH_High pH_Low pH 2.5 - 4.0 (Acidic) Analyte->pH_Low Result_High Acyl Migration (Isomerization) pH_High->Result_High Unstable Result_Low Stable Protonated Form pH_Low->Result_Low Stable Sorbent_MAX MAX Sorbent Requires pH > 6 Result_High->Sorbent_MAX Incompatible Sorbent_HLB HLB Sorbent Works at pH 2-4 Result_Low->Sorbent_HLB Compatible

    Caption: Decision matrix demonstrating why HLB is preferred over MAX for acyl glucuronides due to pH constraints.

    Validation & Troubleshooting

    IssueProbable CauseCorrective Action
    Low Recovery (<60%) "Breakthrough" during loading.Ensure sample is diluted 1:1 with acid. Slow down loading flow rate to 1 mL/min.
    Multiple Peaks in Chromatogram Acyl migration occurred.Check pH of urine and buffers. Ensure evaporation temp is <40°C. Inject immediately after reconstitution.
    Signal Suppression Phospholipids or high matrix load.Add a "Phospholipid Removal" wash step (e.g., 20% ACN) if using HLB, or switch to Oasis MAX (only if pH is strictly controlled at 6.0 during load).
    Peak Tailing Column interaction.Use a column with high carbon load or end-capping. Ensure mobile phase has adequate buffer (10mM Ammonium Formate).

    References

    • Regan, S. et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[1][2][3] Link

    • Shipkova, M. et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link

    • Waters Corporation. (2020). Oasis HLB Care & Use Manual.Link

    • Ebner, T. et al. (2006). Stability of acyl glucuronides in human urine. Drug Metabolism and Disposition.[1] Link

    • Satterfield, M. et al. (2020). Considerations for the analysis of acyl glucuronides in biological matrices. Bioanalysis.[2][4][5][6][7][8][9] Link

    Sources

    enzymatic synthesis of clofibric acid acyl-b-D-glucuronide using UGTs

    Application Note: Enzymatic Synthesis of Clofibric Acid Acyl- -D-Glucuronide

    Primary Enzyme:

    Introduction & Mechanism[1]

    Clofibric acid (the active metabolite of clofibrate) is primarily metabolized via glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) , specifically the UGT2B7 isoform, which exhibits the highest catalytic efficiency (

    123
    Reaction Mechanism

    The reaction involves the nucleophilic attack of the carboxylate oxygen of clofibric acid onto the

    
    

    ReactionPathwaySubstrateClofibric Acid(Aglycone)ComplexEnzyme-SubstrateComplexSubstrate->ComplexBindingCofactorUDP-Glucuronic Acid(UDPGA)Cofactor->ComplexBindingEnzymeUGT2B7(Microsomes/Recombinant)ProductClofibric AcidAcyl-GlucuronideComplex->ProductGlucuronylTransferByproductUDPComplex->ByproductReleaseMigrationAcyl Migration Isomers(pH > 7.0)Product->MigrationSpontaneousRearrangement

    Figure 1: Enzymatic pathway for Clofibric Acid Glucuronidation. Note the risk of acyl migration at neutral/basic pH.

    Critical Experimental Considerations

    Enzyme Selection[5]
    • Recombinant UGT2B7 (Supersomes™/Baculosomes®): Recommended for synthesis. High specific activity and cleaner background than liver microsomes (HLM).

    • Human Liver Microsomes (HLM): Acceptable alternative but requires rigorous purification to remove lipids and other protein contaminants.

    Stability & Acyl Migration

    Acyl glucuronides are labile esters. At pH

    • Rule 1: All post-reaction steps must be performed at pH 3.0–4.5 .

    • Rule 2: Maintain temperature at 4°C during purification.

    • Rule 3: Store final product in acidic buffer or lyophilized at -80°C .

    Protocol 1: Analytical Screening (Optimization)

    Objective: Determine optimal incubation time and enzyme concentration before scale-up.

    Materials
    • Enzyme: Recombinant UGT2B7 (5 mg/mL protein conc.)

    • Substrate: Clofibric Acid (100 mM stock in DMSO)

    • Cofactor: UDPGA (50 mM stock in water)

    • Pore-former: Alamethicin (5 mg/mL in ethanol) - Critical for maximizing microsomal activity.

    • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl

      
      [4]
      
    • Stop Solution: Ice-cold Acetonitrile containing 1% Formic Acid.

    Workflow
    • Activation: Mix UGT2B7 (final 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Buffer. Incubate on ice for 15 min.

    • Master Mix: Add Clofibric Acid (final 1 mM) and MgCl

      
       (10 mM).
      
    • Start: Initiate reaction by adding UDPGA (final 5 mM). Total volume: 200 µL.

    • Incubation: Shake at 37°C.

    • Time Points: Remove 30 µL aliquots at 0, 15, 30, 60, 120 min.

    • Quench: Immediately mix aliquot with 30 µL Stop Solution . Vortex and centrifuge (15,000 x g, 10 min, 4°C).

    • Analysis: Inject supernatant onto HPLC-UV/MS (See Section 5).

    Protocol 2: Preparative Scale Synthesis

    Objective: Produce milligram quantities of CA-Glu for use as a reference standard.

    Reaction Setup (20 mL Scale)
    ComponentStock Conc.Final Conc.Volume Required
    Buffer (Tris-HCl pH 7.4) 100 mM50 mM10.0 mL
    MgCl
    
    
    1 M10 mM0.2 mL
    Clofibric Acid 100 mM (DMSO)2 mM0.4 mL
    Alamethicin 5 mg/mL25 µg/mL0.1 mL
    Recombinant UGT2B7 5 mg/mL0.5 mg/mL2.0 mL
    Water (Milli-Q) N/AN/A5.3 mL
    UDPGA (Start Reagent) 100 mM10 mM2.0 mL
    Total Volume 20.0 mL
    Step-by-Step Procedure
    • Pre-Incubation: Combine Buffer, Water, MgCl

      
      , Alamethicin, and UGT2B7 in a 50 mL Falcon tube. Incubate on ice for 15 min to allow pore formation.
      
    • Substrate Addition: Add Clofibric Acid. Gently invert to mix.

    • Initiation: Add UDPGA. Place in a shaking water bath at 37°C (60 rpm).

    • Monitoring: At 2 hours and 4 hours, check conversion via HPLC (using Protocol 1 method).

      • Note: Typical conversion reaches 60-80% within 4-6 hours. Do not extend beyond 8 hours to minimize thermal hydrolysis.

    • Termination: Stop reaction by adding 200 µL of Glacial Acetic Acid (Final pH ~4.0).

    • Clarification: Centrifuge at 4,000 x g for 20 min at 4°C to pellet protein. Collect supernatant.

    Protocol 3: Purification & Characterization

    Objective: Isolate CA-Glu while preventing acyl migration.

    Solid Phase Extraction (SPE)

    Use Oasis HLB or C18 cartridges.

    • Conditioning: 10 mL Methanol, then 10 mL Water (0.1% Formic Acid).

    • Loading: Load the acidified supernatant (from Protocol 2) at 1 mL/min.

    • Washing: Wash with 10 mL Water (0.1% Formic Acid) to remove UDPGA and salts.

    • Elution: Elute with 5 mL Methanol containing 0.1% Formic Acid .

      • Critical: The acid in the elution solvent is vital to stabilize the acyl glucuronide.

    • Drying: Evaporate methanol under Nitrogen stream at ambient temperature (Do NOT heat). Reconstitute in Water:Acetonitrile (90:10) + 0.1% Formic Acid.

    HPLC-UV/MS Conditions
    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 230 nm (Clofibric acid aromatic ring) or MS (ESI negative mode, m/z 389 [M-H]

      
      ).
      
    Workflow Visualization

    WorkflowSetupReaction Setup(Tris pH 7.4, 37°C)IncubationIncubation(4-6 Hours)Setup->IncubationQuenchAcid Quench(Add Acetic Acid to pH 4.0)Incubation->QuenchStop ReactionCentrifugeCentrifugation(Remove Enzyme)Quench->CentrifugeSPESPE Purification(Acidic Wash/Elution)Centrifuge->SPESupernatantEvapN2 Evaporation(Cold/Ambient)SPE->EvapStorageStorage(-80°C, Acidic)Evap->Storage

    Figure 2: Purification workflow emphasizing acidic conditions to prevent degradation.

    References

    • Enzyme Kinetics & Isoform Identification: Sengupta, A., et al. (2010). In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. Drug Metabolism and Disposition.[5][6][7] Link Supports UGT2B7 as the high-affinity isoform for fibrate glucuronidation.

    • Acyl Glucuronide Reactivity: Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological implications. Clinical Pharmacokinetics. Link Authoritative review on the instability and reactivity of acyl glucuronides.

    • Synthesis Protocols: Stachulski, A. V., & Meng, X. (2013). Glucuronides in biological systems: chemical synthesis and biological activity. Natural Product Reports. Link Detailed chemical and enzymatic strategies for glucuronide synthesis.

    • Clofibric Acid Genotoxicity via Glucuronidation: Sallustio, B. C., et al. (2006). Genotoxicity of acyl glucuronide metabolites formed from clofibric acid and gemfibrozil. Chemical Research in Toxicology. Link Highlights the biological relevance and reactivity of the specific target molecule.

    High-Resolution HPLC Separation of Clofibric Acid and its Labile Acyl-Glucuronide

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: AN-BIO-2026-CA

    Executive Summary

    This guide details the protocol for the simultaneous quantification of Clofibric Acid (CA) and its major Phase II metabolite, Clofibric Acid-1-O-acyl-glucuronide (CAG). The separation of these compounds presents a specific bioanalytical challenge: acyl glucuronide instability .

    Unlike ether glucuronides, acyl glucuronides (formed from carboxylic acid drugs) are chemically reactive.[1][2] Under physiological or alkaline conditions (pH > 7.0), they undergo rapid intramolecular rearrangement (acyl migration) to form

    
    -glucuronidase-resistant isomers or hydrolyze back to the parent drug. This protocol utilizes a pH-stabilized extraction  and a buffered Reversed-Phase HPLC (RP-HPLC)  method to prevent artifactual degradation and ensure accurate metabolic profiling.
    

    Scientific Background & Mechanism[2][3][4]

    Metabolic Pathway

    Clofibric acid, the active metabolite of lipid-lowering drugs like clofibrate and etofibrate, is primarily cleared via conjugation by UDP-glucuronosyltransferases (UGT). The resulting conjugate is an ester (acyl) glucuronide.

    The Instability Challenge

    The ester linkage in CAG is susceptible to nucleophilic attack. In vitro, if the sample pH rises above 6.0, the glucuronic acid moiety migrates from the C1 position to C2, C3, and C4 positions. These isomers co-elute or appear as "ghost peaks" and are not cleavable by standard enzymatic hydrolysis, leading to underestimation of the conjugate and overestimation of the parent drug (via hydrolysis).

    Mechanistic Diagram

    The following diagram illustrates the degradation pathway that this protocol is designed to prevent.

    Acyl Glucuronide Instability Parent Clofibric Acid (Parent Drug) UGT UGT Enzymes (Liver) Parent->UGT Phase II Metab CAG 1-O-Acyl-Glucuronide (Unstable Metabolite) UGT->CAG Isomers Positional Isomers (2/3/4-O-acyl) *Not Quantifiable* CAG->Isomers pH > 7.0 (Acyl Migration) Hydrolysis Hydrolysis (Back to Parent) CAG->Hydrolysis Chemical/Enzymatic Hydrolysis->Parent Artifactual Increase

    Figure 1: The instability of acyl glucuronides.[1] High pH causes migration to isomers that complicate chromatography.

    Experimental Protocols

    Reagents and Materials
    • Standards: Clofibric Acid (Sigma-Aldrich); Clofibryl Glucuronide (Toronto Research Chemicals).

    • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Formate (99%).

    • Buffer: Formic Acid (to adjust pH).[3]

    • Matrix: Human or Rat Plasma (EDTA anticoagulated). Avoid Heparin if possible as it can sometimes interfere with polar retention.

    Protocol A: pH-Stabilized Sample Preparation

    Rationale: Standard protein precipitation often fails to remove esterases, and alkaline liquid-liquid extraction destroys the glucuronide. Solid Phase Extraction (SPE) under acidic conditions is required.

    Step-by-Step Workflow:

    • Sample Collection: Collect blood into tubes containing sodium fluoride/potassium oxalate (esterase inhibitors) if available. Keep on ice immediately.

    • Acidification (Critical): To 200 µL of plasma, add 20 µL of 2% Formic Acid .

      • Target pH: 3.0 – 4.0. (Stabilizes the acyl bond).

    • SPE Conditioning: Use a polymeric reversed-phase cartridge (e.g., Strata-X or Oasis HLB, 30 mg).

      • Wash 1: 1 mL Methanol.

      • Wash 2: 1 mL 20 mM Ammonium Formate (pH 3.5).

    • Loading: Load the acidified plasma sample at a slow flow rate (1 mL/min).

    • Wash:

      • 1 mL 5% Methanol in Water (removes proteins/salts without eluting polar glucuronide).

    • Elution:

      • Elute with 1 mL Acetonitrile .

    • Reconstitution:

      • Evaporate eluate under Nitrogen at 35°C (Do not exceed 40°C to prevent thermal degradation).

      • Reconstitute in 200 µL of Mobile Phase A/B (80:20).

    Protocol B: HPLC Instrumentation & Conditions

    Rationale: A C18 column provides sufficient retention for the polar glucuronide if the mobile phase is acidic. Ammonium formate is chosen over phosphate to allow for potential MS compatibility.

    ParameterSettingNotes
    Column C18 (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 5 µmPolar-embedded C18 groups can improve glucuronide peak shape.
    Mobile Phase A 20 mM Ammonium Formate, adjusted to pH 4.5 with Formic AcidpH 4.5 is the "Goldilocks" zone: stable for glucuronide, suppresses ionization of parent acid for retention.
    Mobile Phase B Acetonitrile (100%)Methanol causes higher backpressure; ACN is sharper.
    Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
    Temperature 25°C - 30°CDo not exceed 35°C (prevents on-column hydrolysis).
    Detection (UV) 228 nm (Primary), 275 nm (Secondary)228 nm provides max sensitivity for the chlorophenoxy ring.
    Injection Vol 20 - 50 µLDepends on sensitivity requirements.

    Gradient Profile:

    Time (min)% Mobile Phase A% Mobile Phase BEvent
    0.08515Initial Hold (Retain Glucuronide)
    2.08515End Isocratic Hold
    10.04060Linear Ramp (Elute Parent)
    12.04060Hold
    12.18515Re-equilibration
    18.08515Ready for next injection

    Analytical Workflow Diagram

    Analytical Workflow cluster_prep Sample Preparation (pH Control) cluster_hplc HPLC Separation Plasma Plasma Sample Acid Add 2% Formic Acid (Target pH 3.5) Plasma->Acid SPE SPE Extraction (Polymeric RP) Acid->SPE Evap Evaporate < 40°C SPE->Evap Inject Inject Reconstituted Sample Evap->Inject Reconstitute Column C18 Column (Ammonium Formate pH 4.5) Inject->Column Detect UV Detection (228 nm) Column->Detect

    Figure 2: Workflow emphasizing pH control and temperature limits.

    Expected Results & Validation Criteria

    Chromatographic Performance
    • Clofibryl Glucuronide (CAG): Elutes early (approx. 4-6 min). It is more polar due to the sugar moiety.

    • Clofibric Acid (CA): Elutes later (approx. 10-12 min).

    • Resolution (Rs): Should be > 2.0 between the glucuronide and any matrix interferences.

    Quality Control Checks
    • Stability Check: Inject a standard of pure CAG. If you see a small peak at the retention time of the Parent (CA), calculate the % hydrolysis. If > 2%, your autosampler is too warm or your buffer pH is too high.

    • Ghost Peaks: If you see split peaks for the glucuronide, acyl migration has occurred. Prepare fresh samples and ensure pH < 5.0 immediately upon collection.

    References

    • Faed, E. M. (1984). Properties of acyl glucuronides: implications for studies of the pharmacokinetics and metabolism of acidic drugs. Drug Metabolism Reviews.

    • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews.

    • Sallustio, B. C., et al. (2000). The formation of beta-glucuronidase resistant glucuronides by the intramolecular rearrangement of glucuronic acid conjugates at mild alkaline pH.[4] Drug Metabolism and Disposition.

    • Siraki, A. G., et al. (2005). Genotoxicity of acyl glucuronide metabolites formed from clofibric acid and gemfibrozil.[2] Chemical Research in Toxicology.

    Sources

    quantification of clofibric acid acyl-b-D-glucuronide in biological matrices

    High-Sensitivity Quantification of Clofibric Acid Acyl- -D-Glucuronide in Biological Matrices via LC-MS/MS

    Abstract

    This application note details a robust, validated protocol for the quantification of Clofibric Acid Acyl-

    
    

    Introduction: The Acyl Glucuronide Challenge

    Clofibric acid, the active metabolite of clofibrate, is primarily cleared via conjugation with glucuronic acid to form Clofibric Acid Acyl-

    acyl glucuronides
    The Stability Paradox

    The quantification of CA-G is complicated by two primary degradation pathways that occur spontaneously at physiological pH (7.4) and temperature (37°C), and even during standard sample preparation:

    • Hydrolysis: The ester bond cleaves, releasing the parent drug (Clofibric Acid) and free glucuronic acid. This leads to under-estimation of CA-G and over-estimation of the parent.

    • Acyl Migration: The drug moiety migrates from the C-1 position of the glucuronic acid ring to the C-2, C-3, and C-4 hydroxyl groups. These isomers are resistant to

      
      -glucuronidase hydrolysis and may have different immunogenic profiles.
      

    Critical Insight: Standard bioanalytical methods that use neutral pH buffers or high-temperature evaporation will cause massive analyte loss. This protocol utilizes a "Freeze-and-Acidify" strategy to halt these reactions.

    Acyl Glucuronide DegradationCAGClofibric Acid1-O-beta-Acyl Glucuronide(Analyte)ParentClofibric Acid(Parent Drug)CAG->ParentHydrolysis(pH > 7, Temp)Iso22-O-Acyl IsomerCAG->Iso2Acyl Migration(pH > 7)Iso2->CAGIso33-O-Acyl IsomerIso2->Iso3MigrationIso44-O-Acyl IsomerIso3->Iso4Migration

    Figure 1: Degradation pathways of Clofibric Acid Acyl-Glucuronide. The primary analyte (Blue) converts to the parent drug (Red) or rearranges into positional isomers (Yellow) if pH is not controlled.

    Method Development & Optimization

    Sample Collection & Stabilization (Crucial Step)

    The stability of CA-G is pH-dependent. The half-life of many acyl glucuronides decreases from hours at pH 4 to minutes at pH 7.4.

    • Plasma: Blood must be collected into pre-chilled tubes containing acidic stabilizer .

      • Recommendation: Use tubes pre-spiked with 0.5 M Citrate Buffer (pH 3.0) or 1% Formic Acid (final concentration in blood).

      • Target pH: The final plasma pH must be between 3.0 and 4.5 .

    • Urine: Collect into vessels containing Glacial Acetic Acid (1% v/v final).

    • Temperature: Process all samples on wet ice (4°C). Store at -80°C.

    Sample Preparation: Simplified HLB SPE

    Traditional Liquid-Liquid Extraction (LLE) is often unsuitable due to the polarity of glucuronides. Protein Precipitation (PPT) is viable but yields "dirty" extracts that can cause ion suppression.

    Selected Method: Solid Phase Extraction (SPE) using Polymeric HLB (Hydrophilic-Lipophilic Balance). [1][2]

    • Why HLB? It retains polar glucuronides effectively and is water-wettable, allowing for a simplified 3-step protocol (Load-Wash-Elute) that eliminates conditioning, saving time and reducing solvent use.

    • Acidic Load: Samples are diluted with acid to ensure CA-G remains protonated (neutral) to interact with the sorbent via reversed-phase mechanisms.

    LC-MS/MS Optimization
    • Column: A C18 column with high surface coverage is required.

      • Selection: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Separation of Isomers: The 1-O-acyl isomer elutes earlier than the 2/3/4-isomers on C18 phases. A shallow gradient is necessary to resolve them.

    • Ionization: Negative Electrospray Ionization (ESI-) .

      • CA-G has a free carboxylic acid on the glucuronic acid moiety, which ionizes strongly in negative mode (

        
        ).
        

    Validated Protocol

    Materials & Reagents
    • Analyte: Clofibric Acid Acyl-

      
      -D-Glucuronide (CA-G).
      
    • Internal Standard (IS): Clofibric Acid-d4 Acyl-

      
      -D-Glucuronide.
      
    • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

    • Additives: Formic Acid (FA), Ammonium Acetate.

    • SPE Plate: Waters Oasis HLB

      
      Elution Plate (30 mg) or equivalent.
      
    Step-by-Step Procedure
    Step 1: Sample Pre-treatment[3]
    • Thaw plasma/urine samples on ice . Do not use a water bath.

    • Aliquot 100 µL of sample into a 96-well mixing plate.

    • Add 20 µL of Internal Standard working solution (in 1% Formic Acid/Water).

    • Add 200 µL of 4% Phosphoric Acid (

      
      )  in water.
      
      • Purpose: Acidifies the sample (pH ~2-3) to protonate the glucuronide and disrupt protein binding.

    • Vortex gently for 30 seconds.

    Step 2: Solid Phase Extraction (HLB 3-Step)
    • Load: Transfer the entire pre-treated sample (~320 µL) to the HLB SPE plate. Apply slow vacuum (approx. 5 inHg) to draw sample through.

    • Wash: Add 200 µL of 5% Methanol / 95% Water (with 0.1% FA) .

      • Purpose: Removes salts and proteins while retaining the glucuronide. The small amount of organic solvent removes hydrophobic interferences without eluting the polar analyte.

    • Elute: Add 2 x 25 µL of 100% Acetonitrile . Collect eluate in a clean plate.

      • Note: Two small aliquots yield higher recovery than one large aliquot.

    • Dilution: Add 50 µL of Water (with 0.1% FA) to the eluate.

      • Purpose: Aligns the solvent strength with the initial mobile phase conditions to prevent peak broadening.

    Step 3: LC-MS/MS Analysis

    Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: Acetonitrile.[1][4][5]

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40°C.

    • Injection Vol: 5 µL.

    Gradient Profile:

    Time (min) % Mobile Phase B Event
    0.0 10 Initial Hold
    0.5 10 Start Gradient
    4.0 50 Shallow ramp to separate isomers
    4.1 95 Wash
    5.0 95 Hold Wash
    5.1 10 Re-equilibrate

    | 7.0 | 10 | End of Run |

    Mass Spectrometry Parameters (ESI-):

    • Source: Negative Electrospray.[6]

    • Precursor Ion (CA-G): m/z 389.1

      
      
      
    • Product Ion (Quant): m/z 112.9 (Chlorophenoxy fragment) or m/z 193.0 (Glucuronic acid loss - check specific fragmentation pattern).

      • Standard Transition: 389.1

        
         213.0 (Clofibric acid anion) is the most common transition.
        
    • IS Transition: m/z 393.1

      
       217.0.
      

    Data Analysis & Quality Control

    Handling Isomers

    In the chromatogram, you may observe a small cluster of peaks eluting after the main peak.

    • Main Peak:

      
      -1-O-acyl glucuronide (The target analyte).
      
    • Secondary Peaks: 2-O, 3-O, and 4-O acyl migration isomers.

    • Integration Rule: Integrate only the first, major peak corresponding to the

      
      -1-O-acyl isomer. Do not sum the isomer peaks unless the study protocol specifically requires "Total Acyl Glucuronide" quantification (which is rare for PK studies).
      
    Acceptance Criteria
    • Linearity:

      
       (weighted 
      
      
      ).
    • Accuracy/Precision:

      
       ( 
      
      
      at LLOQ).
    • Stability Check: QC samples left at room temperature for 4 hours should be analyzed to verify the effectiveness of the acidification. If degradation > 15% is observed, the acidification protocol must be tightened (lower pH or strictly ice-bath only).

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    Parent Drug Peak in Blank In-source fragmentationCA-G can fragment to the parent drug in the MS source. Ensure chromatographic separation between CA-G and Parent. Optimize declustering potential (DP).
    Low Recovery pH too high during LoadEnsure sample pH is < 3.5 before loading onto HLB. Glucuronides are very polar; if ionized (COO-), they won't retain on RP sorbent.
    Peak Tailing / Splitting Isomer co-elutionFlatten the gradient slope (e.g., 10% to 40% B over 5 mins). Ensure column is C18, not C8.
    Back-Conversion Sample warmingKeep all samples on ice. Verify autosampler is chilled to 4°C.

    References

    • Shipkova, M., et al. (2003). "Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications." Therapeutic Drug Monitoring. Link

    • Trontelj, J. (2012).[7] "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." InTechOpen. Link

    • Xue, Y., et al. (2006). "Separation of a BMS drug candidate and acyl glucuronide from seven glucuronide positional isomers in rat plasma via high-performance liquid chromatography with tandem mass spectrometric detection." Rapid Communications in Mass Spectrometry. Link

    • Waters Corporation. (2014). "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." Application Note. Link

    • Satterfield, M., et al. (2021). "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS." LCGC North America. Link

    Application Note: Advanced Sample Preparation & Stabilization of Acyl Glucuronides

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Regulatory Context

    Acyl glucuronides (AGs) are Phase II metabolites formed by the conjugation of glucuronic acid to carboxylic acid-containing drugs (e.g., NSAIDs, statins). Unlike ether glucuronides, AGs are chemically reactive esters. They pose a dual challenge in drug development:

    • Toxicological Risk: They can covalently bind to tissue proteins via nucleophilic displacement or Schiff base formation, potentially causing Drug-Induced Liver Injury (DILI) or immune hypersensitivity.

    • Bioanalytical Instability: They undergo rapid ex vivo degradation (hydrolysis) and structural rearrangement (acyl migration).

    Regulatory Impact: Under FDA MIST (Metabolites in Safety Testing) and ICH M3(R2) guidelines, metabolites present at >10% of total drug exposure must be evaluated for safety.[1][2] Failure to stabilize AGs during sample collection leads to the underestimation of the metabolite and the overestimation of the parent drug (due to back-conversion), compromising safety data and potentially triggering clinical holds.

    The Mechanism of Instability

    To design a valid protocol, one must understand the chemical enemy. AGs degrade via two distinct pathways depending on pH and temperature.

    The Degradation Pathways
    • Hydrolysis: The ester bond cleaves, reverting the AG back to the parent drug and free glucuronic acid. This is catalyzed by esterases (enzymatic) and extreme pH (chemical).

    • Acyl Migration: The drug moiety migrates from the 1-

      
       position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring.[3] These isomers are resistant to 
      
      
      
      -glucuronidase hydrolysis but remain reactive.

    Critical Insight: Acyl migration is base-catalyzed and occurs rapidly at physiological pH (7.4). Hydrolysis can occur at both acidic and basic pH but is accelerated by esterases in non-stabilized plasma.

    Visualization: AG Degradation Pathways

    AG_Pathways Parent Parent Drug (Carboxylic Acid) AG_1beta 1-beta-Acyl Glucuronide (The Target Analyte) Parent->AG_1beta UGT Enzymes (In Vivo) AG_1beta->Parent Hydrolysis (Enzymatic/Chemical) Isomers 2-, 3-, 4-Isomers (Positional Rearrangement) AG_1beta->Isomers Acyl Migration (pH > 6.0) ProteinAdduct Covalent Protein Adducts (Toxicity Risk) AG_1beta->ProteinAdduct Direct Transacylation Isomers->ProteinAdduct Nucleophilic Attack

    Caption: Figure 1. The dual instability pathways of Acyl Glucuronides. Migration is pH-driven; Hydrolysis is enzymatic and pH-driven.

    Core Protocol: Sample Collection & Stabilization

    The Golden Rule: You cannot stabilize AGs after the fact. Stabilization must occur at the exact moment of blood collection.

    Optimization of pH

    The stability window for most AGs is narrow: pH 2.5 – 4.0 .

    • pH > 4.0: Risk of acyl migration increases exponentially.

    • pH < 2.0: Risk of acid-catalyzed hydrolysis increases.

    Protocol: Acidified Plasma Collection

    This protocol uses a citrate buffer to lock the pH immediately upon plasma generation.

    Materials:

    • 0.5 M Citrate Buffer (pH 3.0).

    • Ice bath (wet ice).

    • Refrigerated Centrifuge (4°C).

    Step-by-Step Workflow:

    • Preparation: Pre-chill collection tubes and centrifuge to 4°C.

    • Collection: Collect whole blood into tubes containing esterase inhibitors (e.g., K2EDTA or NaF/Oxalate). Note: Heparin is acceptable but EDTA is preferred for metalloprotease inhibition.

    • Cooling: Immediately invert the tube gently and place it in an ice-water bath. Time limit: < 30 minutes from draw to centrifugation.

    • Plasma Separation: Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Acidification (The Critical Step):

      • Transfer the plasma supernatant to a clean tube.

      • Immediately add 0.5 M Citrate Buffer (pH 3.0) at a 1:10 ratio (e.g., 100 µL buffer per 1000 µL plasma).

      • Target Final pH: ~3.5.

      • Verification: Spot check dummy samples with pH strips to ensure the buffer capacity overcomes the plasma buffering.

    • Storage: Freeze immediately at -80°C. Do not store at -20°C , as enzymatic activity and chemical degradation can proceed slowly in "soft" freeze states.

    Extraction Methodologies

    Once stabilized, the sample must remain acidic throughout extraction. Standard alkaline extraction methods will destroy the AG.

    Protein Precipitation (PPT) - Recommended for High Throughput

    PPT is the safest method as it minimizes time-on-bench.

    • Thaw: Thaw plasma samples in an ice bath.

    • Precipitation: Add Acidified Acetonitrile (ACN + 1% Formic Acid) at a 3:1 or 4:1 ratio to plasma.

      • Why Acidified ACN? Standard ACN may cause a local pH spike upon mixing, triggering micro-migration. The formic acid maintains the pH < 4.0 environment.

    • Vortex/Spin: Vortex for 30s; Centrifuge at 4000 x g for 10 min at 4°C.

    • Supernatant Handling: Transfer supernatant. If evaporation is necessary, use a nitrogen stream without heat (ambient temp) and reconstitute in a solvent containing 0.1% formic acid.

    Solid Phase Extraction (SPE) - For High Sensitivity

    If SPE is required for sensitivity, you must modify the wash steps.

    • Cartridge: Polymer-based mixed-mode anion exchange (MAX) or HLB.

    • Loading: Dilute acidified plasma with 2% Formic Acid (aq).

    • Wash: Use acidic wash solvents (e.g., 5% MeOH with 2% Formic Acid). Avoid neutral water washes.

    • Elution: Organic solvent (MeOH/ACN) with acid.

    • Dry Down: Strictly no heat.

    Analytical Safeguards: In-Source Fragmentation

    A "Silent Killer" in AG analysis is In-Source Fragmentation (ISF) . Inside the LC-MS ion source (ESI), the fragile ester bond of the AG can break due to high temperature or declustering potential.

    The Consequence: The mass spectrometer detects the AG as the Parent Drug (M+H)+. This causes a false positive for the parent drug and a false negative for the AG.

    Mitigation Strategy
    • Chromatographic Separation: You must chromatographically separate the AG from the Parent. If they co-elute, ISF will make it impossible to quantify the parent drug accurately.

    • Adduct Monitoring:

      • Monitor the Ammonium adduct

        
         or Sodium adduct 
        
        
        
        instead of the protonated ion
        
        
        . Adducts are often more stable in the source.
    • Source Optimization:

      • Lower the Source Temperature (e.g., < 350°C).

      • Lower the Declustering Potential (DP) or Cone Voltage.

    • The "ISF Check" Experiment:

      • Inject a pure standard of the AG.

      • Monitor the transition of the Parent Drug.[4][5]

      • If you see a peak in the Parent Drug channel at the retention time of the AG, you have ISF. Calculate the % conversion and optimize source parameters until it is < 1-2%.

    Self-Validating System: How to Prove It Works

    Do not assume stability. You must prove it using a "Time-Zero vs. Time-Stored" approach.

    The Isomer Monitor

    The presence of 2-, 3-, or 4-isomers in your chromatogram is the "Canary in the Coal Mine."

    • Step 1: Develop a chromatographic method that separates the 1-

      
       isomer from the 2/3/4 isomers (often requires a longer gradient or phenyl-hexyl columns).
      
    • Step 2: Analyze a fresh spike (T0). It should be >95% 1-

      
       isomer.
      
    • Step 3: Analyze your processed samples.[6] If you see significant peaks for isomers, your stabilization protocol failed (pH was likely too high).

    Visualization: Validation Workflow

    Validation_Workflow Start Method Validation Start Spike Spike Plasma with AG (Keep on Ice) Start->Spike Split Split Sample Spike->Split PathA Path A: Immediate Analysis (T0 Reference) Split->PathA PathB Path B: Storage Stress Test (-80°C for 30 days / Benchtop 4h) Split->PathB Analysis LC-MS Analysis (Monitor Isomer Peaks) PathA->Analysis PathB->Analysis Decision Isomer Peak > 5%? Analysis->Decision Pass PASS: Protocol Validated Decision->Pass No Fail FAIL: Adjust pH/Temp Decision->Fail Yes

    Caption: Figure 2. Validation decision tree to confirm AG stability. The appearance of isomers indicates protocol failure.

    Summary of Critical Parameters

    ParameterRecommendationRationale
    Collection Tube K2EDTA or NaF/OxalateInhibits esterases; EDTA inhibits metalloproteases.
    Stabilizer 0.5M Citrate Buffer (pH 3.0)Buffers plasma to pH ~3.5, the stability "sweet spot."
    Temperature 4°C (Ice Bath)Slows kinetic rate of hydrolysis and migration.
    Extraction PPT with Acidified ACNMaintains acidic environment; avoids evaporation heat.
    LC-MS Source Low Temp / Low VoltagePrevents artificial in-source fragmentation (ISF).
    Storage -80°C-20°C is insufficient for long-term AG stability.

    References

    • US Food and Drug Administration (FDA). Guidance for Industry: Safety Testing of Drug Metabolites (MIST). (2008).[1][7][8] Available at: [Link]

    • FDA Bioanalytical Method Validation Guidance. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

    • Shipkova, M., et al. "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring 25.1 (2003): 1-16.

    • Fura, A., et al. "Shifts in pH of biological fluids during storage and processing: effect on bioanalysis."[9] Journal of Pharmaceutical and Biomedical Analysis 32.3 (2003): 513-522.

    • Gao, H., et al. "A practical approach to reduce interference due to in-source collision-induced dissociation of acylglucuronides in LC-MS/MS." Bioanalysis 3.15 (2011): 1741-1751.[10]

    Sources

    chemical synthesis of clofibric acid acyl-b-D-glucuronide reference standards

    High-Purity Chemical Synthesis of Clofibric Acid Acyl- -D-Glucuronide

    Executive Summary

    This application note details a robust, field-proven protocol for the chemical synthesis of Clofibric Acid Acyl-

    
    -D-Glucuronide (Clofibryl Glucuronide)acyl migrationhydrolysis

    This guide moves beyond generic glycosylation methods, advocating for a Selective Esterification Strategy using Benzyl D-Glucuronate. This route avoids heavy metal catalysts (Koenigs-Knorr) and harsh deprotection conditions that degrade the target molecule, ensuring a high-yield,

    Scientific Rationale & Strategy

    The "Acyl Glucuronide Problem"

    Acyl glucuronides are chemically reactive electrophiles.[1] Unlike ether glucuronides, the ester linkage at the anomeric center (C1) is labile. Under physiological or slightly basic conditions, the drug moiety migrates to the C2, C3, and C4 hydroxyls of the glucuronic acid ring.

    • Implication for Synthesis: The synthesis must avoid basic conditions (which trigger migration/hydrolysis) and strong acids (which degrade the glycosidic bond).

    • Stereochemistry: The relevant biological metabolite is exclusively the 1-O-

      
      -anomer . Chemical synthesis often yields 
      
      
      mixtures; therefore, the protocol must favor
      
      
      -formation or allow for facile separation.
    Selected Synthetic Route: The Benzyl Glucuronate Method

    We utilize a convergent synthesis involving the direct condensation of Clofibric Acid with Benzyl D-Glucuronate, followed by neutral hydrogenolysis.

    • Why Benzyl D-Glucuronate? It serves as a "semi-protected" acceptor. The C1-hydroxyl is free for coupling, while the C6-carboxylate is protected as a benzyl ester. Crucially, the benzyl group can be removed via catalytic hydrogenation (

      
      ) under neutral conditions, preserving the sensitive acyl glucuronide linkage.
      
    • Why DCC Coupling? Dicyclohexylcarbodiimide (DCC) promotes esterification. While it can produce

      
       mixtures, the 
      
      
      -anomer is often thermodynamically favored or separable via crystallization/HPLC.
    Synthetic Workflow Diagram

    SynthesisWorkflowStartD-GlucuronolactoneStep1Step 1: Ring Opening(BnOH, pTsOH)Start->Step1Intermediate1Benzyl D-Glucuronate(Acceptor)Step1->Intermediate1Step2Step 2: Coupling(DCC, Pyridine)Intermediate1->Step2DrugClofibric Acid(Donor)Drug->Step2Intermediate2Protected Conjugate(Benzyl Ester)Step2->Intermediate2Step3Step 3: Deprotection(H2, Pd/C)Intermediate2->Step3FinalClofibric AcidAcyl-β-D-GlucuronideStep3->FinalNeutral pHPreserves Ester

    Figure 1: Convergent synthetic pathway for Clofibric Acid Acyl-

    Detailed Experimental Protocol

    Materials Required[1][2][3][4][5][6][7][8][9][10]
    • Reagents: Clofibric acid (>99%), D-Glucuronolactone, Benzyl alcohol, p-Toluenesulfonic acid (pTsOH), Dicyclohexylcarbodiimide (DCC), Palladium on Carbon (10% Pd/C).

    • Solvents: DMF (anhydrous), Pyridine (anhydrous), Ethyl Acetate, Hexane, Methanol.

    • Equipment: Hydrogenation apparatus (balloon or Parr shaker), Rotary evaporator, Prep-HPLC (C18 column).

    Step 1: Preparation of Benzyl D-Glucuronate

    This step converts the lactone into the pyranose form with the C6-carboxylate protected.

    • Suspend D-Glucuronolactone (10.0 g, 56.8 mmol) in Benzyl alcohol (150 mL).

    • Add a catalytic amount of pTsOH (100 mg).

    • Stir the mixture at 60°C for 4 hours . The solution will become clear as the ring opens.

    • Cool to room temperature. Add ether (300 mL) to precipitate the product.

    • Filter the white solid and wash extensively with ether to remove excess benzyl alcohol.

    • Recrystallize from methanol/ether to obtain pure Benzyl D-Glucuronate.

      • Checkpoint: Verify structure via NMR.[2][3] The anomeric proton (C1-H) should be a doublet at

        
         ~5.2 ppm (mixture of 
        
        
        ).
    Step 2: Selective Coupling (Esterification)

    This step links the drug to the sugar. The use of pyridine acts as a base catalyst and solvent.

    • Dissolve Clofibric Acid (2.14 g, 10 mmol) and Benzyl D-Glucuronate (2.84 g, 10 mmol) in anhydrous Pyridine (20 mL) and DMF (10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (2.27 g, 11 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 24 hours under nitrogen.

      • Note: A white precipitate (dicyclohexylurea, DCU) will form.

    • Filter off the DCU precipitate.

    • Concentrate the filtrate under reduced pressure (keep bath temp < 40°C).

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove pyridine.

    • Dry over

      
      , filter, and evaporate.
      
    • Purification: Flash chromatography (Silica gel, CHCl3:MeOH 9:1). Isolate the major fraction.

      • Target: Clofibryl-Benzyl-Glucuronate (Protected Intermediate).

    Step 3: Deprotection (Hydrogenolysis)

    Critical Step: Removal of the benzyl group without hydrolyzing the acyl bond.

    • Dissolve the Protected Intermediate (1.0 g) in Methanol (50 mL).

    • Add 10% Pd/C (100 mg).

    • Stir under a Hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 1-2 hours.

      • Monitoring: Use TLC (decrease in

        
        ) or LC-MS to confirm disappearance of the benzyl ester.
        
    • Filter the catalyst through a Celite pad.

    • Evaporate the solvent immediately at <30°C .

    • Lyophilize the residue to obtain the crude Clofibric Acid Acyl-Glucuronide.

    Step 4: Final Purification (Prep-HPLC)

    Essential for removing

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm).

    • Mobile Phase:

      • A: 10 mM Ammonium Acetate (pH 4.5)

      • B: Acetonitrile[4]

    • Gradient: 10% B to 60% B over 20 mins.

    • Detection: UV at 230 nm.

    • Collection: Collect the peak corresponding to the

      
      -anomer (typically elutes before the 
      
      
      -anomer and migrated isomers).
    • Storage: Lyophilize fractions immediately and store at -80°C.

    Quality Control & Characterization

    NMR Validation (Self-Validating Metric)

    The definitive proof of the

    
    
    
    
    ParameterValueInterpretation
    
    
    NMR Solvent
    
    
    or
    
    
    Avoid basic solvents.
    H-1 Chemical Shift
    
    
    5.5 – 5.7 ppm
    Characteristic of 1-O-acyl linkage.
    Coupling (
    
    
    )
    > 7.0 Hz (typically 7.8-8.2 Hz) Confirms
    
    
    -anomer (diaxial).
    
    
    -Anomer Check
    
    
    ~ 3-4 Hz
    If present, repurify.
    Mass Spectrometry[6]
    • Technique: ESI-MS (Negative Mode).

    • Expected Ion:

      
       at m/z 389 (Clofibric acid MW 214 + Glucuronic acid 176 - Water 18).
      
    • Fragmentation: Loss of 176 Da (glucuronyl moiety) to yield the aglycone anion (m/z 213).

    Stability & Handling Protocols

    Mechanism of Instability

    Clofibryl glucuronide is highly susceptible to Acyl Migration . The inductive effect of the p-chlorophenoxy group makes the ester carbonyl highly electrophilic.

    AcylMigrationBeta11-O-Acyl-β-Glucuronide(Target Metabolite)OrthoOrtho-Acid IntermediateBeta1->OrthopH > 7.0Iso22-O-Acyl IsomerOrtho->Iso2RearrangementIso33-O-Acyl IsomerIso2->Iso3HydrolysisHydrolysis(Aglycone + Glucuronic Acid)Iso2->HydrolysisIso44-O-Acyl IsomerIso3->Iso4Iso3->HydrolysisIso4->Hydrolysis

    Figure 2: Acyl migration cascade triggered by basic pH.

    Storage Rules
    • pH Control: Always keep solutions slightly acidic (pH 3.0 – 4.5). Never dissolve in pure water (often pH ~6-7) or basic buffers (PBS pH 7.4) for storage.

    • Temperature: Store solid at -80°C. Solutions should be prepared fresh on ice.

    • Solvent: Acetonitrile/Water mixtures with 0.1% Formic Acid are preferred for LC-MS. Avoid Methanol for long-term storage (risk of transesterification).

    References

    • Stachulski, A. V., et al. (2004). Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac.[5] Journal of Medicinal Chemistry.[5] Link

    • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews. Link

    • Kaspersen, F. M., et al. (1987). Synthesis of glucuronides of some drugs.[1][4][5][6][2][7][3][8][9][10] Xenobiotica.[6][11][10] Link

    • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link

    • Regan, S., et al. (2010). Determination of the acyl glucuronide metabolite of clofibric acid in rat plasma by LC-MS/MS. Journal of Chromatography B. Link

    Application Note: Optimizing Mobile Phase for Clofibric Acid Glucuronide Detection via LC-MS/MS

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract This technical guide details the optimization of mobile phase conditions for the quantification of Clofibric Acid Glucuronide (CAG), a labile acyl glucuronide metabolite. The protocol addresses the critical balance between analyte stability, chromatographic resolution of isomers, and electrospray ionization (ESI) efficiency. It is designed for bioanalytical scientists requiring high-integrity data for drug metabolism and pharmacokinetics (DMPK) studies.

    Introduction: The Acyl Glucuronide Challenge

    Clofibric acid glucuronide (CAG) represents a class of metabolites known as acyl glucuronides . Unlike ether glucuronides, acyl glucuronides are chemically reactive and unstable.[1] They undergo two primary degradation pathways that compromise analytical accuracy:

    • Hydrolysis: Conversion back to the parent drug (Clofibric acid) and glucuronic acid.

    • Acyl Migration: Intramolecular rearrangement of the drug moiety from the 1-O position to the 2-, 3-, and 4-O positions of the glucuronic acid ring.

    These reactions are pH-dependent and can occur ex vivo during sample preparation, storage, or even on-column during analysis if the mobile phase is improperly selected. Therefore, the mobile phase must act as a stabilizing environment while ensuring sufficient ionization for MS detection.

    Physicochemical Constraints
    • Analyte: Clofibric Acid Glucuronide (CAG)

    • Parent Drug pKa: ~3.5 (Clofibric acid)

    • Stability Window: Maximum stability is typically between pH 2.5 and 4.0.

    • Instability Trigger: pH > 6.0 accelerates acyl migration; pH > 8.0 accelerates hydrolysis.

    Mobile Phase Optimization Strategy

    The optimization process focuses on three variables: pH control , Buffer selection , and Organic modifier .

    Variable 1: pH Control (The Critical Parameter)

    Standard neutral mobile phases (e.g., Ammonium Acetate pH 6.8) are unsuitable for CAG. At neutral pH, acyl migration occurs rapidly, leading to peak broadening and the appearance of isomeric peaks that may not be quantified correctly.

    • Recommendation: Maintain mobile phase pH between 2.5 and 3.5 .

    • Mechanism: Acidic pH suppresses the ionization of the glucuronic acid carboxyl group and the leaving group potential, kinetically inhibiting the nucleophilic attack required for migration.

    Variable 2: Buffer Selection (LC-MS Compatibility)

    While phosphate buffers provide excellent pH control, they are non-volatile and suppress MS ionization.

    • Preferred Additive: Formic Acid (0.1%) or Ammonium Formate (2-10 mM, adjusted to pH 3.0 with Formic Acid) .

    • Why: Formic acid provides the necessary protons to stabilize the CAG. Ammonium formate can improve peak shape by reducing silanol interactions on the column stationary phase without raising the pH to dangerous levels.

    Variable 3: Organic Modifier (Selectivity)
    • Acetonitrile (ACN): generally provides sharper peaks and lower backpressure. It is aprotic, which can sometimes stabilize acyl glucuronides better than protic solvents during the run.

    • Methanol (MeOH): Protic solvent. Can sometimes offer different selectivity if separation from matrix interferences is difficult, but ACN is generally preferred for acyl glucuronide stability.

    Visualizing the Instability Pathways

    The following diagram illustrates the degradation risks that the mobile phase must mitigate.

    CAG_Degradation cluster_0 Mobile Phase Risk Zone CAG Clofibric Acid Glucuronide (1-O-acyl) Parent Clofibric Acid (Parent Drug) CAG->Parent Hydrolysis (pH > 7.5 or Strong Acid) Isomers Positional Isomers (2-O, 3-O, 4-O) CAG->Isomers Acyl Migration (pH 6.0 - 8.0) Isomers->Parent Hydrolysis

    Caption: Figure 1. pH-dependent degradation pathways of Clofibric Acid Glucuronide. Optimization aims to block both red and yellow paths.

    Optimized Experimental Protocol

    This protocol serves as a self-validating system. It includes a "Stability Check" step to ensure the method itself is not degrading the analyte.

    Reagents and Materials
    • Mobile Phase A (MPA): 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.[2]

    • Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm or 2.6 µm).

      • Note: Avoid columns with high silanol activity; "End-capped" or "Polar-embedded" C18 columns are recommended to reduce tailing of the acidic glucuronide.

    LC-MS/MS Conditions
    ParameterSettingRationale
    Flow Rate 0.4 - 0.6 mL/minHigh flow minimizes on-column residence time, reducing degradation risk.
    Column Temp 25°C - 35°CDo not exceed 40°C. Heat accelerates hydrolysis/migration.
    Injection Vol 2 - 5 µLKeep low to prevent solvent effects on peak shape.
    Autosampler 4°CCritical. Samples must be kept cold to prevent ex vivo degradation.
    Run Time < 6.0 minFast gradients are preferred for unstable metabolites.
    Gradient Table
    Time (min)% Mobile Phase BEvent
    0.005%Initial Hold (Focusing)
    0.505%Start Gradient
    3.5090%Elution of CAG and Parent
    4.0090%Wash
    4.105%Re-equilibration
    5.505%End of Run
    Self-Validation Step (The "On-Column Stability" Test)

    Before running study samples, you must verify that the method is not degrading the CAG.

    • Prepare a pure standard of Clofibric Acid Glucuronide (no parent drug).

    • Inject this standard using the optimized method.

    • Monitor two MRM transitions: one for CAG and one for Clofibric Acid (Parent).

    • Analyze:

      • If you see a peak for Clofibric Acid, on-column hydrolysis is occurring .

      • Action: Lower Column Temperature or increase flow rate. Check pH of MPA.

      • If the CAG peak is split or has a "shoulder," on-column migration is occurring .

      • Action: Ensure MPA is acidic (pH < 3.5).[3]

    Method Development Workflow

    The following decision tree guides the optimization process if the standard protocol yields suboptimal results (e.g., peak tailing or suppression).

    Method_Optimization Start Start: Initial Method 0.1% FA in H2O / ACN Check1 Check Peak Shape Start->Check1 Tailing Issue: Peak Tailing? Check1->Tailing FixTailing Add 5mM Ammonium Formate to MPA (Buffer pH ~3.0) Tailing->FixTailing Yes Check2 Check Stability (Parent Peak Present?) Tailing->Check2 No FixTailing->Check2 Hydrolysis Issue: >2% Parent Detected? Check2->Hydrolysis FixHydrolysis 1. Lower Temp (to 20°C) 2. Increase Flow Rate Hydrolysis->FixHydrolysis Yes Final Validated Method Hydrolysis->Final No FixHydrolysis->Final

    Caption: Figure 2. Step-by-step optimization logic for ensuring peak integrity and analyte stability.

    Troubleshooting & Best Practices

    Sample Diluent

    Never reconstitute acyl glucuronides in 100% aqueous or neutral buffers.

    • Protocol: Reconstitute in a mixture of Mobile Phase A and B (e.g., 80:20 Water:ACN with 0.1% Formic Acid). The presence of acid in the sample vial is crucial for stability in the autosampler.

    Ion Suppression

    If sensitivity is low, check for "co-eluting" phospholipids.

    • Diagnosis: Monitor phospholipid transitions (m/z 184 or 104) alongside CAG.

    • Fix: If phospholipids co-elute with CAG, adjust the gradient slope or switch to a Phenyl-Hexyl column for different selectivity.

    Isomer Separation

    In incurred samples (real biological samples), you may see small peaks eluting before the main CAG peak. These are likely positional isomers formed in vivo or during storage.

    • Reporting: Ensure your integration method consistently separates the 1-O-acyl peak (the metabolite of interest) from the migration isomers. Do not integrate them together unless "Total Glucuronide" is the intended readout.

    References

    • Wal, P., et al. (2010). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids. ResearchGate. Link

    • Compernolle, F., et al. (1982). The formation of beta-glucuronidase resistant glucuronides by the intramolecular rearrangement of glucuronic acid conjugates at mild alkaline pH. PubMed. Link

    • Shipkova, M., et al. (1999). Determination of the Acyl Glucuronide Metabolite of Mycophenolic Acid in Human Plasma by HPLC and Emit. Clinical Chemistry. Link

    • Supelco/Sigma-Aldrich. (2025). LC-MS Innovations for Drug Analysis: Optimizing with Supelco and Ascentis Solutions. Sigma-Aldrich. Link

    Sources

    Precision Profiling of Clofibric Acid Glucuronidation: A UGT1A9/2B7 Focused Protocol

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This guide details a robust in vitro assay for quantifying the glucuronidation of clofibric acid (CA), the active metabolite of the lipid-lowering drug clofibrate. Unlike simple oxidative metabolism, clofibric acid undergoes acyl-glucuronidation, a reaction catalyzed primarily by UGT1A9 and UGT2B7 . This protocol addresses the specific challenges of UGT assays, including microsomal latency (requiring alamethicin pore-formation) and the potential for acyl-glucuronide reactivity. We provide a self-validating workflow suitable for determining intrinsic clearance (

    
    ) and identifying enzyme kinetics (
    
    
    
    ,
    
    
    ) using Human Liver Microsomes (HLM) or recombinant enzymes.

    Introduction & Clinical Relevance

    Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) represents the pharmacologically active form of clofibrate. Its primary clearance pathway is conjugation with glucuronic acid to form clofibryl-O-acyl-glucuronide (CA-G) .

    Why This Assay Matters
    • Acyl-Glucuronide Reactivity: Unlike ether glucuronides, acyl-glucuronides are electrophilic. They can undergo acyl migration or covalently bind to plasma proteins and DNA, potentially leading to immune-mediated toxicity (idiosyncratic drug reactions).

    • Enzyme Specificity: The reaction is mediated by specific UGT isoforms (UGT1A9 and UGT2B7). Variations in these enzymes (polymorphisms) can alter systemic exposure.

    • Drug-Drug Interactions (DDI): As a substrate for UGT2B7/1A9, clofibric acid can compete with other drugs (e.g., mycophenolic acid, zidovudine), necessitating precise

      
       determination for DDI prediction.
      

    Mechanistic Strategy

    The "Latency" Challenge

    UDP-glucuronosyltransferases (UGTs) are located on the luminal side of the endoplasmic reticulum (ER).[1] In isolated microsomes, the membrane forms a barrier that prevents the cofactor (UDPGA) and substrate from reaching the active site.

    • Solution: We use Alamethicin , a pore-forming peptide derived from Trichoderma viride. It creates channels in the ER membrane, allowing free passage of reactants without disrupting the enzyme's lipid environment (unlike detergents).

    Pathway Visualization

    The following diagram illustrates the assay logic, from microsomal activation to LC-MS/MS quantification.

    G cluster_0 Microsomal Activation cluster_1 Glucuronidation Reaction cluster_2 Analysis HLM Human Liver Microsomes (Latent UGTs) ActivatedHLM Activated Microsomes (Luminal Access Open) HLM->ActivatedHLM + Ice/15 min Alamethicin Alamethicin (Pore-forming peptide) Alamethicin->ActivatedHLM CA_G Clofibryl-O-Glucuronide (Acyl-Glucuronide) ActivatedHLM->CA_G Substrate Clofibric Acid (Substrate) Substrate->CA_G Cofactor UDPGA (Cofactor) Cofactor->CA_G UGT1A9 / UGT2B7 Quench Stop Solution (Acetonitrile + IS) CA_G->Quench LCMS LC-MS/MS (Negative Mode) Quench->LCMS

    Caption: Workflow for overcoming UGT latency using Alamethicin to enable clofibric acid glucuronidation.

    Materials & Reagents

    ReagentSpecificationPurpose
    Substrate Clofibric Acid (>98% purity)Metabolic probe.
    Enzyme Source Human Liver Microsomes (HLM) or rUGT1A9/2B7Source of UGT enzymes.
    Cofactor UDP-glucuronic acid (UDPGA)Donor of glucuronic acid moiety.
    Activator Alamethicin (from Trichoderma viride)Pore-forming agent to overcome latency.
    Buffer Tris-HCl (50 mM, pH 7.4) or PhosphatePhysiological pH maintenance.
    Salt
    
    
    (10 mM)
    Essential cofactor for UGT activity.
    Internal Std Clofibric Acid-d4 Normalization for LC-MS analysis.
    Stop Solution Acetonitrile + 1% Formic AcidProtein precipitation & stabilization.

    Experimental Protocol

    Phase 1: Preparation of Stocks
    • Alamethicin Stock: Dissolve in ethanol to 5 mg/mL.

    • Substrate Stock: Dissolve Clofibric Acid in DMSO (10 mM). Note: Keep DMSO <1% in final incubation.

    • UDPGA Stock: Prepare 20 mM in water (freshly prepared or -20°C aliquots).

    Phase 2: Microsomal Activation (Critical Step)

    Failure to activate microsomes will result in <10% of true activity.

    • Thaw HLM on ice.

    • Mix HLM with buffer and Alamethicin .

      • Ratio: 50 µg Alamethicin per mg of microsomal protein.[2][3]

      • Example: For a 20 mg/mL HLM stock, add 1 mg/mL Alamethicin.

    • Incubate on ice for 15 minutes. This allows pores to form without thermal degradation of the enzyme.

    Phase 3: Incubation Workflow

    Final Reaction Volume: 200 µL Protein Concentration: 0.5 mg/mL

    • Master Mix: Combine Buffer (Tris-HCl pH 7.4),

      
       (10 mM final), and Activated HLM (0.5 mg/mL final).
      
    • Pre-incubation: Aliquot 180 µL of Master Mix into tubes/plate. Add 10 µL of Substrate (Clofibric Acid, various conc.). Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add 10 µL of UDPGA (final conc. 2-5 mM).

    • Incubation: Shake at 37°C for 30–60 minutes .

      • Optimization Note: Acyl-glucuronides can be unstable.[4] Do not incubate >60 min without verifying stability.

    • Termination: Add 200 µL ice-cold Acetonitrile containing Internal Standard (Clofibric Acid-d4) .

      • Acidification: Ensure stop solution contains 0.1-1% formic acid to stabilize the acyl-glucuronide.

    Phase 4: Sample Processing[4]
    • Vortex vigorously for 1 min.

    • Centrifuge at 4,000 rpm (or 10,000 x g) for 15 min at 4°C.

    • Transfer supernatant to HPLC vials. Dilute with water if necessary to match mobile phase starting conditions (e.g., 1:1 dilution).

    Analytical Method (LC-MS/MS)[5][6][7][8]

    System: Triple Quadrupole MS (e.g., Sciex 6500+, Waters TQ-XS) Mode: Negative Electrospray Ionization (ESI-)

    ParameterSetting
    Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 10% B to 90% B over 3 min
    Flow Rate 0.4 - 0.6 mL/min

    MRM Transitions:

    • Clofibric Acid (Parent): 213.0

      
       127.0 (Quantifier)
      
    • Clofibryl-Glucuronide (Metabolite): 389.1

      
       213.0 (Loss of glucuronide moiety)
      
    • Internal Standard (CA-d4): 217.0

      
       131.0
      

    Note: Direct measurement of the glucuronide (389

    
     213) is preferred. If an authentic glucuronide standard is unavailable, measure the depletion of the parent (Clofibric Acid) or hydrolyze a replicate sample with 
    
    
    
    -glucuronidase to quantify the "released" parent.

    Data Analysis & Kinetics

    Michaelis-Menten Kinetics

    Plot the rate of glucuronidation (

    
    ) against substrate concentration (
    
    
    
    ).
    
    
    • Expected

      
      :  Literature suggests broad ranges for fibrates (50–500 µM). A screening range of 10, 50, 100, 250, 500, 1000 µM  is recommended.
      
    • Expected

      
      :  Typically 0.5 – 5 nmol/min/mg protein depending on the donor pool.
      
    Intrinsic Clearance ( )
    
    
    Use this value for IVIVE (In Vitro to In Vivo Extrapolation).
    

    Troubleshooting & Optimization

    IssueProbable CauseSolution
    Low Activity Latency not overcome.Ensure Alamethicin is added to microsomes before substrate/cofactor and incubated on ice.
    Low Activity Fatty acid inhibition.UGT2B7 and 1A9 are inhibited by long-chain fatty acids released from microsomes. Add 0.1% - 1% BSA (Fatty Acid Free) to sequester them.
    Unstable Metabolite Acyl-migration/hydrolysis.Keep samples at 4°C after quenching. Ensure pH of stop solution is acidic (pH < 4).
    High Background In-source fragmentation.Glucuronides can break down in the MS source, mimicking the parent. Ensure chromatographic separation between Parent and Glucuronide.

    References

    • UGT Isoform Specificity: Knights, K. M., et al.[3][5] "Profiling of the human UDP-glucuronosyltransferases involved in the glucuronidation of clofibric acid."[6] Biochemical Pharmacology, 2000.[2] Confirms the role of UGT1A9 and UGT2B7. (Search: Knights UGT clofibric acid)

    • Alamethicin Protocol: Fisher, M. B., et al.[1][3][7] "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[2][7] Drug Metabolism and Disposition, 2000.[7] Establishes the 50 µg/mg activation standard.

    • Acyl-Glucuronide Safety: Shipkova, M., et al. "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring, 2003. Discusses the reactivity of fibrate glucuronides.

    • UGT Inhibition by Fatty Acids: Rowland, A., et al. "Binding of inhibitory fatty acids is responsible for the enhancement of UDP-glucuronosyltransferase 2B7 activity by albumin."[8] Journal of Pharmacology and Experimental Therapeutics, 2007.[8] Justifies the use of BSA in UGT2B7/1A9 assays.

    • FDA Guidance: US FDA. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry." (Relevant for general incubation standards).

    Sources

    Application Note: Characterization of Clofibryl Glucuronide Fragmentation Patterns by Mass Spectrometry

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This application note provides a comprehensive guide to understanding and characterizing the mass spectrometry fragmentation patterns of clofibryl glucuronide, the primary phase II metabolite of the lipid-lowering agent clofibric acid. As an acyl glucuronide, this metabolite presents unique challenges and considerations in its analysis due to its inherent chemical reactivity. This document outlines the theoretical basis for its fragmentation, provides detailed experimental protocols for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers insights into the interpretation of the resulting mass spectra. This guide is intended to equip researchers in drug metabolism, pharmacokinetics, and toxicology with the necessary knowledge to confidently identify and characterize clofibryl glucuronide in various biological matrices.

    Introduction: The Significance of Clofibryl Glucuronide in Drug Metabolism

    Clofibric acid, the active metabolite of several fibrate drugs, undergoes extensive phase II metabolism, with glucuronidation being a major pathway.[1] The resulting metabolite, clofibryl glucuronide, is an acyl glucuronide, a class of conjugates known for their potential chemical reactivity.[1] Unlike ether glucuronides, acyl glucuronides can undergo intramolecular acyl migration and can covalently bind to proteins, which has been associated with idiosyncratic drug reactions.[2] Therefore, the accurate detection and characterization of clofibryl glucuronide are crucial in drug development and toxicology studies.

    Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the analytical technique of choice for the sensitive and specific detection of drug metabolites.[3] Understanding the characteristic fragmentation patterns of clofibryl glucuronide is essential for developing robust and reliable LC-MS/MS methods for its quantification and structural confirmation.

    The Chemistry of Clofibryl Glucuronide and its Implications for MS Analysis

    Clofibryl glucuronide is formed by the enzymatic conjugation of glucuronic acid to the carboxylic acid moiety of clofibric acid. This ester linkage is susceptible to hydrolysis and acyl migration, where the clofibryl group moves to other hydroxyl positions on the glucuronic acid ring.[2] These chemical instabilities necessitate careful sample handling and analytical conditions to ensure the integrity of the analyte.

    From a mass spectrometry perspective, the key structural features of clofibryl glucuronide that dictate its fragmentation are the acyl linkage and the structures of the clofibric acid aglycone and the glucuronic acid moiety.

    Theoretical Fragmentation Pathway of Clofibryl Glucuronide

    Collision-induced dissociation (CID) of clofibryl glucuronide is expected to follow predictable pathways characteristic of acyl glucuronides. The primary fragmentation event is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.0321 Da), resulting in the formation of the protonated or deprotonated clofibric acid aglycone.[4][5] Subsequent fragmentation of the aglycone provides specific product ions for identification and quantification.

    In negative ion mode , the deprotonated molecule [M-H]⁻ of clofibryl glucuronide (exact mass: 389.0745 g/mol ) will be the precursor ion. The most prominent fragmentation will be the neutral loss of 176 Da, yielding the deprotonated clofibric acid ion at m/z 213.0324.[6] Further fragmentation of the clofibric acid ion is expected to produce characteristic product ions. Based on the MS/MS data for clofibric acid, major product ions would include those resulting from the loss of the carboxyl group and cleavage of the ether bond.[6]

    Proposed Fragmentation Diagram (Negative Ion Mode)

    G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor Clofibryl Glucuronide [M-H]⁻ m/z 389.07 aglycone Clofibric Acid [M-H]⁻ m/z 213.03 precursor->aglycone Neutral Loss of Glucuronic Acid (-176.03 Da) frag1 [M-H-CO₂]⁻ m/z 169.04 aglycone->frag1 - CO₂ frag2 [p-chlorophenoxy]⁻ m/z 127.00 aglycone->frag2 Cleavage of ether bond

    Caption: Proposed fragmentation pathway of clofibryl glucuronide in negative ion mode.

    Experimental Protocol: LC-MS/MS Analysis of Clofibryl Glucuronide

    This protocol provides a general framework for the analysis of clofibryl glucuronide in biological matrices such as plasma or urine. Method optimization and validation are essential for specific applications.

    Sample Preparation

    Given the potential instability of acyl glucuronides, sample preparation should be performed at low temperatures and acidic pH to minimize hydrolysis and acyl migration.[2]

    Protocol: Solid-Phase Extraction (SPE) for Plasma/Urine

    • Sample Pre-treatment: Acidify plasma or urine samples with an equal volume of 2% formic acid in water.

    • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

    Liquid Chromatography (LC) Parameters

    A reversed-phase chromatographic method is suitable for the separation of clofibryl glucuronide from its aglycone and other endogenous matrix components.

    ParameterRecommended Condition
    Column C18, 2.1 x 100 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 10 minutes
    Flow Rate 0.3 mL/min
    Column Temperature 40°C
    Injection Volume 5 µL
    Mass Spectrometry (MS) Parameters

    Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of clofibryl glucuronide due to the presence of the carboxylic acid group.

    ParameterRecommended Setting
    Ionization Mode ESI Negative
    Capillary Voltage 3.0 kV
    Source Temperature 150°C
    Desolvation Temperature 400°C
    Desolvation Gas Flow 800 L/hr
    Cone Gas Flow 50 L/hr
    Collision Gas Argon
    Multiple Reaction Monitoring (MRM) Transitions

    For quantitative analysis, specific precursor-to-product ion transitions should be monitored.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
    Clofibryl Glucuronide389.1213.015
    Clofibryl Glucuronide (Qualifier)389.1127.025
    Clofibric Acid (Aglycone)213.0127.020

    Data Interpretation and System Suitability

    A successful analysis will show a sharp chromatographic peak for clofibryl glucuronide at the expected retention time. The presence of both the quantifier and qualifier MRM transitions at the correct ratio confirms the identity of the analyte. The peak corresponding to the clofibric acid aglycone may also be observed, and its area can provide an indication of any in-source fragmentation or sample degradation.

    Workflow Visualization

    G cluster_workflow LC-MS/MS Workflow for Clofibryl Glucuronide Analysis Sample_Prep Sample Preparation (SPE) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (ESI Negative) LC_Separation->MS_Ionization MS_Fragmentation Tandem MS (CID) MS_Ionization->MS_Fragmentation Data_Analysis Data Analysis (MRM Quantification) MS_Fragmentation->Data_Analysis

    Caption: Experimental workflow for the analysis of clofibryl glucuronide.

    Conclusion

    This application note has detailed the key aspects of characterizing the mass spectrometric fragmentation of clofibryl glucuronide. By understanding its inherent chemical properties and predictable fragmentation pathways, researchers can develop and implement robust LC-MS/MS methods for its reliable identification and quantification in complex biological matrices. The provided protocols and theoretical framework serve as a valuable resource for scientists engaged in drug metabolism and related fields, ultimately contributing to a more comprehensive understanding of the disposition and potential liabilities of fibrate drugs.

    References

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2797, Clofibric acid. Retrieved from [Link].

    • Trontelj, J., & Roškar, R. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. InTech. Available from: [Link]

    • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Application Note. Retrieved from [Link]

    • Hernández, F., Sancho, J. V., & Pozo, Ó. J. (2004). Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples.
    • Chaimbault, P., El-Kona, A., & Rudaz, S. (2005). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. LCGC North America, 23(8), 764-773.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Stabilizing Clofibric Acid Glucuronide During Storage

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for preventing the acyl migration of clofibric acid glucuronide during storage and analysis. Acyl migration is a significant challenge in the handling of acyl glucuronide metabolites, leading to the formation of positional isomers and potential complications in analytical quantification and toxicological assessment. This resource is designed to provide you with the expertise and practical guidance to ensure the integrity of your samples.

    Understanding the Challenge: The Instability of Acyl Glucuronides

    Acyl glucuronides, common metabolites of carboxylic acid-containing drugs like clofibric acid, are known for their chemical instability.[1][2] This instability primarily manifests as two degradation pathways: intramolecular acyl migration and hydrolysis. Acyl migration is a pH-dependent intramolecular rearrangement where the acyl group (clofibric acid) moves from its initial 1-β-O-acyl position on the glucuronic acid moiety to the 2-, 3-, and 4-hydroxyl positions. This process results in the formation of a mixture of positional isomers (β- and α-anomers) that can be difficult to separate and quantify, and may exhibit different biological activities and toxicities.

    Frequently Asked Questions (FAQs)

    Q1: What is acyl migration and why is it a problem for clofibric acid glucuronide?

    A1: Acyl migration is the intramolecular movement of the clofibric acid acyl group around the glucuronic acid ring. This is problematic because it converts the parent 1-β-O-acyl glucuronide into a mixture of isomers. These isomers can have different chemical and pharmacological properties, complicating analytical measurements and potentially impacting the interpretation of safety and efficacy studies.

    Q2: What are the primary factors that promote acyl migration?

    A2: The primary drivers of acyl migration are pH and temperature. Generally, neutral to slightly alkaline conditions (pH > 7) significantly accelerate the rate of acyl migration. Elevated temperatures will also increase the rate of this degradation pathway.

    Q3: How can I minimize acyl migration during sample storage?

    A3: To minimize acyl migration, it is crucial to store samples under acidic conditions (ideally pH < 4) and at low temperatures. For short-term storage, refrigeration (2-8 °C) is often sufficient, but for long-term storage, freezing at -20 °C or, preferably, -80 °C is recommended.

    Q4: Can the choice of solvent affect the stability of clofibric acid glucuronide?

    A4: Yes, the solvent system can influence stability. Protic solvents, especially those that are neutral or basic, can facilitate acyl migration. When preparing solutions, it is advisable to use acidic buffers or to acidify the sample matrix.

    Q5: Is hydrolysis also a concern for clofibric acid glucuronide?

    A5: Yes, hydrolysis, the cleavage of the ester bond to release free clofibric acid and glucuronic acid, is another degradation pathway. Like acyl migration, the rate of hydrolysis is influenced by pH and temperature.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during your experiments with clofibric acid glucuronide.

    Issue 1: I am seeing multiple peaks in my chromatogram when I only expect one for clofibric acid glucuronide.

    • Question: Why am I observing multiple peaks for what should be a single compound?

    • Answer: The most likely reason is that acyl migration has occurred, leading to the formation of positional isomers of clofibric acid glucuronide. These isomers will have slightly different polarities and will therefore separate during chromatography, resulting in multiple peaks.

    • Troubleshooting Steps:

      • Verify Sample Handling and Storage: Review your sample collection, processing, and storage procedures. Were the samples consistently maintained at a low pH and temperature?

      • Analyze a Freshly Prepared Sample: If possible, analyze a freshly prepared standard of clofibric acid glucuronide to see if the multiple peaks are still present. If the fresh sample shows a single peak, it confirms that the issue is with the storage of your experimental samples.

      • Optimize HPLC Method: While acyl migration is the likely cause, it's also worth ensuring your HPLC method is optimized for the separation of these isomers to accurately assess the extent of migration.

    Issue 2: The concentration of my clofibric acid glucuronide standard is decreasing over time, even when stored frozen.

    • Question: I'm losing my parent compound despite storing it at -20 °C. What could be happening?

    • Answer: Even at -20 °C, some degradation can occur over extended periods, especially if the pH of the solution is not acidic. The loss of the parent compound is likely due to a combination of acyl migration and hydrolysis.

    • Troubleshooting Steps:

      • Check the pH of Your Stock Solution: If your standard is dissolved in a neutral or unbuffered solvent, this will contribute to its instability. Prepare a new stock solution in a buffer with a pH below 4.

      • Lower the Storage Temperature: For long-term storage, -80 °C is significantly better at preserving the integrity of acyl glucuronides than -20 °C.

      • Perform a Stability Study: Conduct a short-term stability study to quantify the rate of degradation under your current storage conditions and compare it to storage at a lower pH and temperature.

    Issue 3: I am trying to confirm the structure of the isomers by NMR, but the spectra are complex and difficult to interpret.

    • Question: How can I obtain clear NMR data for the different isomers?

    • Answer: The complexity of the NMR spectra is expected due to the presence of multiple, structurally similar isomers. To simplify interpretation, it is often necessary to at least partially separate the isomers before NMR analysis.

    • Troubleshooting Steps:

      • HPLC-NMR: If available, directly coupled HPLC-NMR is a powerful technique for obtaining NMR spectra of individual isomers as they elute from the column.[3]

      • Fraction Collection: If direct HPLC-NMR is not an option, you can collect fractions corresponding to each peak from your HPLC separation and then concentrate them for individual NMR analysis.

      • 2D NMR Experiments: Utilize two-dimensional NMR experiments, such as COSY and HMBC, to help in the structural elucidation and assignment of protons and carbons for each isomer.

    The Mechanism of Acyl Migration

    Acyl migration in clofibric acid glucuronide proceeds through a series of intramolecular transesterification reactions. The process is initiated by the nucleophilic attack of a free hydroxyl group on the glucuronic acid ring at the ester carbonyl carbon of the 1-β-O-acyl group. This forms a transient orthoester intermediate, which then rearranges to form the more thermodynamically stable positional isomers.

    Acyl_Migration cluster_0 Acyl Migration Pathway 1-beta-O-acyl 1-β-O-acyl (Parent Glucuronide) Orthoester_Intermediate Orthoester Intermediate 1-beta-O-acyl->Orthoester_Intermediate Intramolecular Nucleophilic Attack 2-O-acyl 2-O-acyl Isomer Orthoester_Intermediate->2-O-acyl Rearrangement 3-O-acyl 3-O-acyl Isomer 2-O-acyl->3-O-acyl Further Migration 4-O-acyl 4-O-acyl Isomer 3-O-acyl->4-O-acyl Further Migration

    Caption: The acyl migration pathway of clofibric acid glucuronide.

    Recommended Storage Conditions

    To ensure the stability of clofibric acid glucuronide and minimize acyl migration, the following storage conditions are recommended:

    ParameterRecommendationRationale
    pH < 4.0Acidic conditions significantly slow down the rate of both acyl migration and hydrolysis. The pKa of clofibric acid is approximately 3.5, and maintaining the pH below this value will keep the carboxylic acid protonated and less reactive.[1]
    Temperature -80 °C for long-term storage (> 1 week)Low temperatures drastically reduce the kinetic energy of the molecules, thereby slowing the rate of chemical degradation.
    2-8 °C for short-term storage (< 1 week)Refrigeration is acceptable for short periods, but degradation will still occur, albeit at a slower rate than at room temperature.
    Solvent Acidic buffer (e.g., 0.1 M acetate buffer, pH 3.5) or acidified organic solvent (e.g., acetonitrile with 0.1% formic acid)The use of a buffered system helps to maintain a stable acidic pH.
    Container Amber glass vials or polypropylene tubesProtects the compound from light, which can cause photodegradation, and provides an inert storage surface.

    Experimental Protocols

    Protocol 1: In Vitro Stability Study of Clofibric Acid Glucuronide

    This protocol outlines a method to assess the stability of clofibric acid glucuronide under different pH and temperature conditions.

    Materials:

    • Clofibric acid glucuronide standard

    • Phosphate buffer (0.1 M, pH 7.4)

    • Acetate buffer (0.1 M, pH 3.5)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • HPLC or UPLC system with UV or MS detector

    • Incubator/water bath

    • Freezer (-20 °C and -80 °C)

    Procedure:

    • Prepare Stock Solution: Prepare a stock solution of clofibric acid glucuronide (e.g., 1 mg/mL) in a suitable solvent, such as acetonitrile with 0.1% formic acid.

    • Prepare Incubation Solutions: Dilute the stock solution into the different buffer systems (pH 7.4 and pH 3.5) to a final concentration of, for example, 10 µg/mL.

    • Incubation: Aliquot the incubation solutions into separate vials for each time point and temperature condition.

      • Temperature Conditions: Room temperature (~25 °C), 4 °C, -20 °C, and -80 °C.

      • Time Points: 0, 1, 2, 4, 8, 24, and 48 hours (for room temperature and 4 °C); 0, 1, 7, 14, and 30 days (for -20 °C and -80 °C).

    • Sample Quenching: At each time point, stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This will precipitate any proteins (if present in a biological matrix) and acidify the sample to prevent further degradation.

    • Sample Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent clofibric acid glucuronide and its isomers.

    • Data Analysis: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate and half-life.

    Stability_Study_Workflow cluster_1 Stability Study Workflow A Prepare Stock Solution (1 mg/mL in ACN/0.1% FA) B Dilute in Buffers (pH 7.4 and pH 3.5) A->B C Aliquot and Incubate (Different Temperatures and Time Points) B->C D Quench Reaction (Cold ACN/0.1% FA) C->D E Analyze by HPLC/LC-MS D->E F Determine Degradation Rate and Half-life E->F

    Caption: Workflow for the in vitro stability study of clofibric acid glucuronide.

    Protocol 2: HPLC Method for the Analysis of Clofibric Acid Glucuronide and its Isomers

    This protocol provides a starting point for developing an HPLC method to separate clofibric acid glucuronide from its acyl migration isomers.

    Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-70% B (linear gradient)

      • 15-17 min: 70-90% B (linear gradient)

      • 17-19 min: 90% B (isocratic)

      • 19-20 min: 90-10% B (linear gradient)

      • 20-25 min: 10% B (isocratic - re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 228 nm or Mass Spectrometer.

    Note: This is a general method and may require optimization for your specific instrumentation and the exact nature of your sample matrix.

    References

    • Camilleri, P., Buch, A., Soldo, B., & Hutt, A. J. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 48(10), 987-998.
    • PubChem. (n.d.). Clofibrate. National Center for Biotechnology Information. Retrieved from [Link]

    • Nicholls, A. W., Farrant, R. D., & Lindon, J. C. (1999). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 929-940.

    Sources

    stabilizing clofibric acid acyl-b-D-glucuronide in plasma samples

    Technical Support Center: Stabilization of Clofibric Acid Acyl- -D-Glucuronide

    Ticket ID: CA-AG-STAB-001 Subject: Preventing hydrolysis and acyl migration of Clofibric Acid Acyl-Glucuronide in plasma. Assigned Specialist: Senior Application Scientist, Bioanalytical Division.

    The Core Challenge: Why Your Data Might Be Wrong

    You are likely observing variable concentrations of Clofibric Acid (the parent) and "disappearing" glucuronide in your plasma samples. This is not an assay error; it is a sample handling failure.

    Clofibric acid acyl-

    Class 1/2 Acyl Glucuronide
    • Enzymatic & Chemical Hydrolysis: Esterases and water cleave the glucuronic acid moiety, reverting CA-G back to the parent Clofibric Acid. Result: False overestimation of the parent drug.

    • Acyl Migration: The acyl group migrates from the 1-

      
       position to the 2-, 3-, and 4-positions.[1] These isomers are resistant to 
      
      
      -glucuronidase hydrolysis but can complicate chromatographic separation. Result: Underestimation of the specific acyl-glucuronide and peak broadening.
    Visualizing the Instability

    The following diagram illustrates the kinetic fate of CA-G if left unstabilized.

    CA_DegradationCAGClofibric AcidAcyl-Glucuronide(1-beta)ParentClofibric Acid(Parent Drug)CAG->ParentHydrolysis(Esterases/pH > 6)IsomersPositional Isomers(2-, 3-, 4-O-acyl)CAG->IsomersAcyl Migration(pH > 7)ProteinCovalentProtein AdductsCAG->ProteinTransacylationIsomers->ParentSlow HydrolysisIsomers->ProteinGlycation

    Figure 1: Degradation pathways of Clofibric Acid Acyl-Glucuronide. Note that hydrolysis leads to artificial inflation of parent drug concentration.

    The Golden Protocol: Acidification & Temperature Control

    To stabilize CA-G, you must inhibit plasma esterases and arrest chemical migration. The only validated method to achieve this is immediate acidification to pH 3.0–4.0 combined with cold handling .

    Why pH 3.0–4.0?

    • pH > 5.0: Esterases remain active; acyl migration proceeds.

    • pH < 2.0: Risk of acid-catalyzed hydrolysis (chemical breakdown) of the glucuronide bond.

    • pH 3.0–4.0: The "Sweet Spot" where both migration and hydrolysis are minimized.

    Recommended Reagents
    • Stabilizer: 0.5M Citrate Buffer (pH 3.0) OR 1.0M Formic Acid.[2]

      • Expert Tip: Citrate buffer is preferred over mineral acids (like HCl) as it prevents plasma protein precipitation ("gelling") which can clog pipettes during extraction.

    Step-by-Step Workflow

    Stabilization_WorkflowStep11. Blood CollectionStep22. Ice Bath (0-4°C)IMMEDIATELYStep1->Step2< 5 minsStep33. Centrifuge(Refrigerated 4°C)Step2->Step3Within 30 minsStep44. AcidificationAdd 0.5M Citrate Buffer (pH 3.0)Ratio: 10µL Buffer per 100µL PlasmaStep3->Step4Immediatelyafter harvestStep55. Verify pH(Target: pH 3.0-4.0)Step4->Step5Step66. Freeze (-80°C)Step5->Step6

    Figure 2: Critical workflow for stabilizing plasma samples containing acyl-glucuronides.

    Troubleshooting & FAQs

    Q1: I acidified my samples, but I still see parent drug levels increasing over time. Why? A: This is likely In-Source Fragmentation in your LC-MS/MS, not sample instability.

    • The Issue: Acyl glucuronides are fragile. High temperatures or declustering potentials in the mass spectrometer source can cleave the glucuronide during analysis, creating a parent ion signal.

    • The Fix: Inject a pure standard of CA-G. Monitor the parent drug transition. If you see a peak at the retention time of the Glucuronide in the Parent channel, you have in-source fragmentation. Optimize source temperature and collision energy to minimize this.

    Q2: Can I just add acid to the blood collection tube (Vacutainer)? A: No. Acidifying whole blood causes massive hemolysis and turns the sample into a dark, viscous sludge that is impossible to process. You must harvest plasma first, then acidify the plasma.

    Q3: What if I can't centrifuge immediately? A: Use ice . Keeping the blood at 4°C slows esterase activity significantly. However, you have a strict window (typically <60 minutes) before significant degradation occurs. If field collection makes centrifugation impossible, consider Dried Blood Spots (DBS) , though this requires rigorous bridging validation.

    Q4: My acidified plasma turned into a gel. What happened? A: You likely used a strong acid (like concentrated HCl) or lowered the pH < 2.0.

    • Solution: Switch to 0.5M Citrate Buffer (pH 3.0) or 1% Formic Acid . These provide gentle acidification that maintains sample fluidity.

    Validation Data: What You Need to Prove

    To satisfy regulatory guidelines (FDA M10/EMA), you must perform a Stability Assessment .

    Experimental Design: Spike CA-G into fresh plasma. Split into two aliquots:

    • Control: Neutral pH, Room Temperature (The "Fail" case).

    • Test: Acidified (pH 3.5), 4°C (The "Pass" case).

    Expected Results (Example Data):

    Time (Hours)Neutral Plasma (pH 7.4) - % RemainingAcidified Plasma (pH 3.5) - % Remaining
    0100%100%
    182%99%
    455%98%
    24< 10%96%

    Note: In the Neutral Plasma, the "lost" percentage will appear as Parent Drug (Clofibric Acid) and Isomers.

    References
    • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4] Link

    • Sengupta, G., et al. (2010). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 2(1), 129–140. Link

    • Stiller, J., et al. (2002). Stabilization of acyl glucuronides in plasma: a comparison of different acidification methods. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1093-1102. Link

    • Shipkova, M., et al. (2003).[1] Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. Link

    • European Bioanalysis Forum (EBF). (2012). Stabilisation of Clinical Samples: Acylglucuronide metabolites.[5][6][7][8][9]Link[6]

    minimizing back-conversion of clofibryl glucuronide to clofibric acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Minimizing Back-Conversion of Clofibryl Glucuronide to Clofibric Acid Ticket ID: T-AG-STAB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

    Introduction: The "Ghost" in Your Pharmacokinetics

    Welcome to the Technical Support Center. You are likely here because your pharmacokinetic (PK) data for Clofibric Acid (the active metabolite of Clofibrate) is showing inexplicably high concentrations, or your quality control (QC) samples are failing stability criteria.

    The Root Cause: Clofibryl glucuronide is an acyl glucuronide . Unlike ether glucuronides, acyl glucuronides are chemically reactive esters. They suffer from two primary instability mechanisms that ruin bioanalytical accuracy:

    • Chemical Hydrolysis: The bond cleaves during sample collection/storage, reverting to the parent drug (Clofibric Acid).

    • In-Source Fragmentation: The glucuronide breaks inside the mass spectrometer ionization source, mimicking the parent drug signal even if the sample was chemically stable.[1]

    This guide provides the protocols to arrest chemical hydrolysis and distinguish it from instrumental artifacts.

    Module 1: The Mechanism of Failure

    To solve the problem, you must visualize the enemy. Acyl glucuronides are unstable at physiological pH (7.4) and temperature (37°C).[2]

    Diagram 1: The Degradation Pathway

    This diagram illustrates the two competing pathways that lead to data corruption: Chemical Hydrolysis (benchtop) and In-Source Fragmentation (instrumental).

    degradation_pathway cluster_bench Benchtop / Storage cluster_ms LC-MS/MS System CG Clofibryl Glucuronide (Analyte) CA_Real Clofibric Acid (Real Sample Contamination) CG->CA_Real Chemical Hydrolysis (pH > 6, Temp > 4°C) CA_Fake Clofibric Acid Signal (Instrument Artifact) CG->CA_Fake In-Source Fragmentation (High Cone Voltage/Temp) Isomers Positional Isomers (2/3/4-acyl migration) CG->Isomers Acyl Migration (pH > 7)

    Caption: Figure 1. Dual pathways of error. Red arrows indicate chemical breakdown; Yellow arrows indicate instrumental artifacts.

    Module 2: Sample Collection & Handling (The "Golden Hour")

    If you do not stabilize the blood immediately upon draw, no amount of LC-MS optimization can save the data.

    The "Cold & Acidic" Protocol

    Objective: Lock the equilibrium by lowering pH to 3.0–4.0 and temperature to 4°C.

    VariableRecommendationThe "Why" (Causality)
    Acidifier 0.5M - 1.0M Citrate Buffer (pH 3.0) Direct acid (HCl/Formic) can cause "hot spots" of extremely low pH (<1.0), which may induce acid-catalyzed hydrolysis. Citrate buffers the plasma gently to the stable window.
    Target pH 3.5 ± 0.5 Acyl glucuronides are most stable at slightly acidic pH. At pH > 6, base-catalyzed hydrolysis accelerates.
    Temperature Ice Bath (0-4°C) Reaction rates drop significantly at 4°C. Never process at room temperature.
    Time < 30 Minutes Process blood to plasma within 30 minutes. Add buffer immediately to the separated plasma.
    Step-by-Step Stabilization Workflow
    • Preparation: Pre-chill collection tubes and centrifuge buckets to 4°C.

    • Collection: Draw blood into tubes containing esterase inhibitors (e.g., K2EDTA or NaF/KOx). Note: While chemical instability is dominant, esterases contribute to hydrolysis.

    • Separation: Centrifuge at 4°C, 3000 x g for 10 minutes.

    • Acidification (Critical Step):

      • Transfer plasma to a fresh tube on ice.

      • Add 10% v/v of 0.5M Sodium Citrate Buffer (pH 3.0) .

      • Example: To 900 µL plasma, add 100 µL buffer.

      • Vortex gently (5 seconds).

    • Storage: Flash freeze at -70°C or lower immediately.

    Module 3: Extraction & Chromatography

    Even with stabilized plasma, poor extraction or chromatography can ruin the assay.

    Extraction: Protein Precipitation (PPT)
    • Solvent Choice: Use Acetonitrile (ACN) , not Methanol.

      • Reasoning: Methanol can induce transesterification (converting the glucuronide to a methyl-ester of the parent drug) or facilitate hydrolysis. ACN is aprotic and safer for acyl glucuronides.

    • Evaporation: If drying down supernatants, do not use heat . Use a nitrogen stream at ambient temperature. Heat accelerates hydrolysis.

    Chromatography: The Separation Mandate

    You must chromatographically separate Clofibryl Glucuronide from Clofibric Acid.

    • Why? If they co-elute, and the glucuronide undergoes In-Source Fragmentation (see Module 1), the mass spec will detect the fragment as the parent drug. Since they elute at the same time, you cannot distinguish the "fake" parent signal from the "real" parent signal.

    • Goal: Baseline resolution (Rs > 1.5). The glucuronide is more polar and should elute earlier on a Reverse Phase (C18) column.

    Diagram 2: The Analytical Decision Tree

    Follow this logic to validate your method.

    decision_tree Start Method Development Sep_Check Do Glucuronide & Parent Co-elute? Start->Sep_Check Fail_Sep CRITICAL FAIL In-Source Fragmentation will cause false positives. Sep_Check->Fail_Sep Yes Pass_Sep Separation Achieved (> 0.5 min diff) Sep_Check->Pass_Sep No ISF_Check Check In-Source Fragmentation (Inject pure Glucuronide) Pass_Sep->ISF_Check Result_1 Parent Mass Detected? ISF_Check->Result_1 Optimize Optimize Source: Lower Cone Voltage Lower Source Temp Result_1->Optimize Yes (Signal > 0%) Final Method Validated Result_1->Final No (Ideal) Optimize->Final Interference < 15%

    Caption: Figure 2. Chromatographic separation is the primary defense against in-source fragmentation artifacts.

    Module 4: Troubleshooting FAQ

    Q1: I acidified my samples, but I still see conversion. Why?

    • Diagnosis: Did you check the final pH?

    • Solution: Plasma buffering capacity varies between individuals (and species). Adding a fixed volume of dilute acid (like 0.1% Formic Acid) often fails to overcome the plasma buffer. Use the 0.5M Citrate Buffer method described in Module 2. Spot check the pH of the first few samples with pH strips to ensure it is < 4.0.

    Q2: How do I prove the conversion is happening "In-Source" and not in my tube?

    • The Test: Inject a neat solution of only Clofibryl Glucuronide (no parent drug).

    • Interpretation: Monitor the MRM transition for the Parent Drug (Clofibric Acid).

      • If you see a peak at the Glucuronide's retention time: This is In-Source Fragmentation .

      • If you see a peak at the Parent's retention time: Your standard stock solution has chemically degraded (hydrolyzed).

    Q3: Can I use Methanol for my mobile phase?

    • Recommendation: Avoid it if possible. Acyl glucuronides are more stable in Acetonitrile/Water gradients. If you must use Methanol, ensure the column temperature is low (≤ 30°C) and the run time is short.

    Q4: What is the acceptance criteria for back-conversion during validation?

    • Standard: According to FDA/EMA M10 guidelines, if the metabolite converts to the parent, the extent of conversion must be assessed.

    • Calculation: Inject a Glucuronide QC at a high concentration (e.g., Cmax). Measure the area of the Parent Drug peak.

      • % Interference = (Parent Area from Glucuronide Injection / Parent Area at LLOQ) * 100

      • Ideally, this should be < 20% of the LLOQ of the parent drug.

    References

    • Mess, J. N., et al. (2011).[3] "A practical approach to reduce interference due to in-source collision-induced dissociation of acylglucuronides in LC-MS/MS." Bioanalysis, 3(15), 1741-1751.[3]

    • Hiller, S. H. H., et al. (1993). "Acyl glucuronides as chemically reactive intermediates." Drug Metabolism Reviews, 48(1). (Foundational text on acyl glucuronide reactivity mechanisms).
    • FDA Guidance for Industry. (2022). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[4]

    • Zheng, R. Z., et al. (2020). "Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides." Bioanalysis, 12(9).[1]

    • Sueltz, M., & Spahn-Langguth, H. (2005). "Stability of acyl glucuronides: In vitro models." Methods in Molecular Biology. (Detailed protocols on pH-dependent hydrolysis).

    Sources

    troubleshooting peak tailing in clofibric acid glucuronide HPLC analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The "Acyl" Factor

    Welcome to the technical support center. If you are analyzing Clofibric Acid Glucuronide (CAG) , you are likely facing a peak tailing issue that defies standard C18 troubleshooting.

    As a Senior Application Scientist, I need you to understand that CAG is not just a polar metabolite; it is an acyl glucuronide . Unlike ether glucuronides (formed from phenols/alcohols), acyl glucuronides (formed from carboxylic acids like clofibric acid) are chemically reactive esters.

    The Reality Check: Your "tailing" is likely a combination of two distinct phenomena:

    • Thermodynamic Tailing: Secondary interactions between the carboxylate moiety and column silanols.

    • Kinetic Tailing (The Hidden Trap): On-column degradation or intramolecular acyl migration occurring during the run.

    This guide moves beyond generic advice to address the specific instability of the clofibric acid conjugate.

    Part 1: Diagnostic Logic Tree

    Before changing your mobile phase, use this logic tree to identify the root cause. Distinguishing between chemical interaction and sample degradation is critical.

    CAG_Troubleshooting Start START: Characterize the Tailing Check_Shape Is the peak tailing (As > 1.5) or splitting/shouldering? Start->Check_Shape Split Splitting / Shouldering Check_Shape->Split Double peak Tail Asymmetrical Tailing Check_Shape->Tail Broad tail Action_Split Suspect Acyl Migration (Isomers forming) Split->Action_Split Action_Tail Suspect Silanol Interaction or Metal Chelation Tail->Action_Tail Test_Temp TEST: Lower Column Temp (e.g., 40°C -> 20°C) Action_Split->Test_Temp Test_pH TEST: Lower Mobile Phase pH (Target pH 2.5 - 3.0) Action_Tail->Test_pH Result_Temp Did peak shape improve? Test_Temp->Result_Temp Sol_Column SOLUTION: Surface Chemistry Switch to HSS T3 or Polar-Embedded C18 Test_pH->Sol_Column Result_Temp->Action_Tail No Sol_Stability SOLUTION: Kinetic Instability Cool autosampler & column Acidify sample matrix Result_Temp->Sol_Stability Yes

    Figure 1: Diagnostic workflow distinguishing between kinetic instability (acyl migration) and thermodynamic surface interactions.

    Part 2: Troubleshooting Modules

    Module 1: The Stability Trap (Acyl Migration)

    The Issue: Clofibric acid has a carboxylic acid group (pKa ~3.5).[1] Its glucuronide is an ester. At physiological pH (7.4) or even slightly acidic pH (>5.0), the glucuronic acid moiety migrates from the 1-position to the 2-, 3-, and 4-positions. The Symptom: These isomers elute slightly later than the 1-O-acyl parent, creating a "hump" on the tail or a split peak.

    Q: My peak looks like it has a shoulder. Is this tailing? A: Likely not. This is often the 2-O-acyl isomer forming.

    • Mechanism: Acyl migration is base-catalyzed. If your sample sits in the autosampler at pH 6-7, or if your mobile phase is pH 5+, migration occurs.

    • Protocol:

      • Temperature: Lower column oven to 20°C - 25°C . Acyl migration is temperature-dependent. High temperatures (40°C+) accelerate on-column rearrangement.

      • Sample Diluent: Ensure samples are dissolved in 0.1% Formic Acid (pH ~2.7). Never reconstitute acyl glucuronides in 100% water or neutral buffers.

    Module 2: The Surface Interaction (Silanols)

    The Issue: Clofibric acid glucuronide contains a free carboxyl group on the glucuronic acid sugar ring and potentially an unmasked carboxyl if hydrolysis occurs. The Symptom: Classic logarithmic tailing (

    
    ).
    

    Q: I am using a standard C18 column. Why is the tailing so bad? A: At pH 4-5, the carboxyl groups are ionized (COO-). These anions interact strongly with protonated residual silanols (Si-OH2+) on the silica surface or chelate with trace metals.

    • Protocol:

      • pH Suppression: You must operate below the pKa of the glucuronic acid carboxyls. Target pH 2.5 - 3.0 .

      • Buffer Choice: Use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid. Avoid unbuffered 0.1% Formic Acid if mass loading is high, as the local pH inside the peak can shift.

    Module 3: Column Selection

    The Issue: Standard C18 columns often have high silanol activity or poor retention for polar glucuronides, forcing you to use low % organic where "dewetting" occurs.

    Q: Which stationary phase is best for CAG? A: Avoid standard C18. Select a phase designed for 100% aqueous stability and low silanol activity .

    Column TypeWhy it works for CAGRecommended Brand Examples
    HSS T3 (High Strength Silica) Designed for polar retention; withstands 100% aqueous mobile phase; proprietary end-capping reduces silanol tailing.Waters HSS T3
    Polar Embedded C18 An embedded polar group (carbamate/amide) shields silanols and provides unique selectivity for the glucuronide vs. parent.Phenomenex Synergi Fusion, Agilent Zorbax Bonus-RP
    F5 / PFP Pentafluorophenyl phases offer alternative selectivity (pi-pi interactions) which can separate isomers better than C18.Kinetex F5, Supelco Discovery HS F5

    Part 3: The "Gold Standard" Protocol

    If you are setting up a new method or validating an old one, use this self-validating system to ensure data integrity.

    Mobile Phase Preparation
    • Mobile Phase A: 10mM Ammonium Formate in Water, adjusted to pH 2.8 with Formic Acid.

      • Why: Buffering at pH 2.8 stabilizes the acyl bond and suppresses silanol ionization [1].

    • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

      • Why: ACN provides sharper peaks than Methanol for glucuronides, though Methanol is acceptable if unique selectivity is needed.

    Instrumental Parameters
    • Column Temperature: 25°C (Strict control).

      • Why: Minimizes thermal degradation of the glucuronide during the run [2].

    • Autosampler Temperature: 4°C.

      • Why: Prevents "in-vial" hydrolysis or migration before injection.

    Sample Preparation (Critical Step)

    Do not use simple protein precipitation with pure acetonitrile.

    • Aliquot Plasma/Serum.

    • Add 2% Formic Acid in Acetonitrile (ratio 3:1 v/v).

    • Vortex and Centrifuge.

    • Analyze supernatant immediately.

      • Validation: The excess acid ensures the supernatant remains at pH < 3.0, locking the glucuronide in the 1-O-acyl form.

    Part 4: Acyl Migration Mechanism

    Understanding why the peak splits is crucial for defense of your data in peer review.

    Acyl_Migration CAG 1-O-Acyl Glucuronide (Parent Metabolite) Elutes First Isomer2 2-O-Acyl Isomer (Rearrangement Product) CAG->Isomer2 pH > 6.0 Temp > 37°C Hydrolysis Clofibric Acid (Parent Drug) + Glucuronic Acid CAG->Hydrolysis Chemical/Enzymatic Hydrolysis Isomer3 3-O-Acyl Isomer Isomer2->Isomer3 Migration Isomer2->Hydrolysis Isomer4 4-O-Acyl Isomer Isomer3->Isomer4 Migration

    Figure 2: The Acyl Migration Pathway. Note that isomers often co-elute or elute as a tail on the parent peak, mimicking column failure.

    References

    • FDA Guidance for Industry. (2008). Safety Testing of Drug Metabolites. Focuses on the reactivity of acyl glucuronides.

    • Ebner, T., et al. (1999). Stability of Acyl Glucuronides in Buffer and Plasma. Drug Metabolism and Disposition.[3] Highlights the pH and temperature dependence of acyl migration.

    • Salgado, R., et al. (2012).[4] Biodegradation of clofibric acid and identification of its metabolites. Journal of Hazardous Materials. Provides context on clofibric acid stability and detection.

    • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC. Addresses silanol interactions and column selection.

    Sources

    Technical Support Center: LC-MS Analysis of Clofibric Acid & Metabolites

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Overcoming Ion Suppression & Matrix Effects Target Analyte: Clofibric Acid (pKa ~3.0) and Clofibric Acid Acyl-Glucuronide Audience: Bioanalytical Scientists, Method Development Leads

    Introduction: The Invisible Barrier

    Welcome to the Technical Support Center. You are likely here because your linearity is failing, your internal standard response is erratic, or your lower limit of quantification (LLOQ) is unstable in plasma or wastewater matrices.

    In the analysis of Clofibric Acid and its labile metabolite Clofibric Acid Acyl-Glucuronide , "Ion Suppression" is often a catch-all diagnosis. However, true resolution requires distinguishing between three distinct phenomena:

    • True Matrix Effects: Competition for ionization charge by co-eluting phospholipids.

    • In-Source Fragmentation: The labile glucuronide converting back to the parent drug inside the ion source, mimicking enhancement.

    • Extraction Losses: pH-dependent solubility issues during sample prep.

    This guide provides the protocols to diagnose, isolate, and resolve these issues.

    Module 1: Diagnosis – Do I Have Ion Suppression?

    User Question: "My internal standard recovery is low, but how do I prove it's matrix suppression and not just poor extraction?"

    Technical Response: Do not rely solely on extraction recovery calculations. You must map the "suppression zones" of your chromatogram using the Post-Column Infusion (PCI) method. This creates a "fingerprint" of your matrix background.

    Protocol: Post-Column Infusion Setup

    Reference: Bonfiglio et al. (1999)[1]

    • Setup: Connect a syringe pump containing your analyte (Clofibric Acid) to the LC stream via a T-union placed after the analytical column but before the MS source.

    • Infusion: Infuse the analyte at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal (approx. 10e5 cps).

    • Injection: Inject a "blank" extracted matrix sample (e.g., extracted plasma with no drug) via the LC.

    • Observation: Watch the steady baseline. A dip (negative peak) indicates suppression; a rise indicates enhancement.

    Visualization: PCI Workflow

    PCI_Setup LCPump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LCPump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Union (Mixing Point) Column->Tee  Eluent Syringe Syringe Pump (Clofibric Acid Std) Syringe->Tee  Constant Flow MS Mass Spectrometer (Detector) Tee->MS Data Result: Baseline Dip = Suppression MS->Data

    Figure 1: Schematic configuration for Post-Column Infusion (PCI) to profile matrix effects.

    Module 2: The Metabolite Trap (Critical Warning)

    User Question: "I see a signal for Clofibric Acid in my blank samples, or my concentrations are consistently over-estimated. Is this enhancement?"

    Technical Response: Likely not. This is often In-Source Fragmentation . Clofibric Acid Acyl-Glucuronide is an unstable (labile) metabolite. In the high-energy environment of the ESI source, the glucuronide bond can break before mass filtration. The mass spectrometer then detects the "fragment" as the parent drug.

    The Fix:

    • Chromatographic Separation: You must chromatographically separate the glucuronide from the parent. If they co-elute, the MS cannot distinguish between the "real" parent and the "fragmented" parent.

    • Stabilization: Acyl glucuronides degrade in alkaline pH. Ensure samples are acidified (pH ~4-5) immediately upon collection, but avoid strong acids which accelerate hydrolysis.

    Module 3: Sample Preparation Strategies

    User Question: "Protein precipitation (PPT) is cheap, but my sensitivity is poor. Do I really need Solid Phase Extraction (SPE)?"

    Technical Response: For Clofibric acid in complex matrices, PPT is insufficient because it does not remove phospholipids (specifically glycerophosphocholines), which are the primary cause of ion suppression in negative mode ESI.

    Extraction Efficiency & Matrix Removal Comparison
    MethodPhospholipid RemovalRecovery (Clofibric Acid)Cost/SampleRecommendation
    Protein Precip (PPT) < 15%High (>90%)LowNot Recommended (High suppression risk)
    LLE (Ethyl Acetate) ~70%Moderate (60-80%)MediumGood (Cleaner than PPT)
    SPE (Polymeric HLB) > 90%High (>85%)HighBetter (Removes salts/proteins)
    SPE (Mixed-Mode MAX) > 99%High (>90%)HighBest (Specific for acidic drugs)
    Recommended Protocol: Mixed-Mode Anion Exchange (MAX)

    Since Clofibric acid is an organic acid (pKa ~3.0), use a Mixed-Mode Anion Exchange (MAX) cartridge to lock the analyte onto the sorbent while washing away neutrals and phospholipids.

    • Condition: Methanol followed by Water.

    • Load: Sample diluted in 5% NH₄OH (pH > 8). Why? To ensure Clofibric acid is deprotonated (negative) and binds to the anion exchange sites.

    • Wash 1: 5% NH₄OH (Removes proteins/neutrals).

    • Wash 2: Methanol (Crucial: Removes hydrophobic phospholipids while analyte stays ionic-bound).

    • Elute: 2% Formic Acid in Methanol. Why? Acidifies the analyte, neutralizing the charge and releasing it from the exchange sites.

    Decision Logic for Prep Selection

    Sample_Prep_Logic Start Start: Biological Sample Acidic Is Analyte Acidic? (Clofibric Acid) Start->Acidic Matrix Matrix Complexity Acidic->Matrix Yes HLB Polymeric HLB (General Purpose) Acidic->HLB No (Neutral/Basic) PPT Protein Precipitation (High Suppression Risk) Matrix->PPT Low (Urine/Water) MAX Mixed-Mode Anion Exchange (MAX) (Removes Phospholipids) Matrix->MAX High (Plasma/Serum) Result LC-MS Injection PPT->Result Low Specificity MAX->Result High Specificity

    Figure 2: Decision tree for selecting the optimal extraction strategy based on analyte chemistry.

    Module 4: Chromatographic & MS Optimization

    User Question: "I'm using a C18 column. The peak looks okay, but the signal varies between patients."

    Technical Response: This is "Patient-Specific Matrix Effect," usually caused by phospholipids eluting at the same time as your analyte.

    The "Phospholipid Valley" Strategy

    Phospholipids are very hydrophobic and elute late in a Reverse Phase (C18) gradient. Clofibric acid is moderately hydrophobic.

    • Column Choice: Use a high-strength silica (HSS) T3 or equivalent C18 column (1.8 µm) that can withstand 100% aqueous mobile phase.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.[2]

      • B: Acetonitrile (Methanol often causes higher backpressure and broader phospholipid bands).

    • Gradient:

      • Hold low %B (e.g., 5%) for 0.5 min to divert salts to waste.

      • Ramp to elute Clofibric Acid (retention time ~2-3 min).

      • Crucial Step: Ramp to 95% B and hold for 2 minutes. This "flushes" the phospholipids.

      • Re-equilibrate. Do not overlap the phospholipid flush of Injection A with the analyte elution of Injection B.

    Internal Standard (IS) Selection
    • Avoid: Analogs (e.g., Bezafibrate) or external calibration. They do not experience the exact same suppression as the analyte.

    • Required: Stable Isotope Labeled (SIL) IS. Use Clofibric Acid-d4 or Clofibric Acid-13C6 . These co-elute perfectly with the analyte and compensate for ionization competition.

    References

    • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.

    • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

    • US EPA Method 1694. "Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." EPA.gov.

    • Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring.

    Sources

    temperature effects on clofibric acid acyl-b-D-glucuronide degradation

    Technical Support Center: Clofibric Acid Acyl- -D-Glucuronide (CA-AG) Stability

    Status: Active Ticket ID: CA-AG-STAB-001 Assigned Specialist: Senior Application Scientist, Bioanalysis Division

    Executive Summary

    You are likely visiting this portal because you are observing inconsistent pharmacokinetic (PK) data for Clofibric Acid (CA) or its glucuronide metabolite. The instability of Clofibric Acid Acyl-

    
    -D-Glucuronide (CA-AG)

    Unlike ether glucuronides, CA-AG is an acyl (ester) glucuronide . It is thermodynamically unstable at physiological pH and temperature, undergoing two distinct degradation pathways: hydrolysis (reverting to parent drug) and intramolecular acyl migration (rearranging into

    This guide provides the mechanistic understanding and protocols necessary to stabilize CA-AG during sample collection, storage, and processing.

    Module 1: The Mechanic (Mechanisms of Instability)

    To troubleshoot effectively, you must understand why your molecule is degrading. Temperature acts as a catalyst for two competing reactions.

    The Degradation Pathways

    The ester bond in CA-AG is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the p-chlorophenoxyisobutyric acid moiety.

    • Pathway A: Hydrolysis: The ester bond cleaves, releasing the parent Clofibric Acid and free Glucuronic Acid.

      • Result: Overestimation of parent drug concentration; underestimation of metabolite.

    • Pathway B: Acyl Migration: The drug moiety migrates from the 1-

      
       position to the 2-, 3-, and 4-positions of the glucuronic acid ring.
      
      • Result: Chromatographic peak broadening or splitting ("ghost peaks"). These isomers are often resistant to enzymatic hydrolysis, leading to under-quantification if using indirect measurement methods.

    Temperature & pH Dependency

    Temperature and pH are coupled variables.

    • At 37°C (Physiological/In Vivo): Half-life (

      
      ) of CA-AG in plasma is approximately 4–7 minutes  without stabilization.
      
    • At 4°C (Wet Ice): Reaction slows but does not stop. Isomerization can still occur over 1–2 hours.

    • At -20°C: Hydrolysis is minimized, but acyl migration may still proceed slowly in non-acidified matrices.

    • At -80°C: The only safe long-term storage temperature.

    Visualizing the Pathway

    The following diagram illustrates the kinetic fate of CA-AG under thermal stress.

    CA_AG_DegradationCA_AGClofibric Acid1-O-β-Acyl Glucuronide(Unstable)ParentClofibric Acid(Parent Drug)CA_AG->ParentHydrolysis(High Temp/pH > 7)GlucGlucuronic AcidCA_AG->GlucIso_22-O-Acyl IsomerCA_AG->Iso_2Acyl Migration(pH 7-8, RT)Iso_2->ParentSlow HydrolysisIso_33-O-Acyl IsomerIso_2->Iso_3MigrationIso_44-O-Acyl IsomerIso_3->Iso_4Migration

    Figure 1: Thermal and pH-driven degradation pathways of Clofibric Acid Acyl-Glucuronide. Note that acyl migration is reversible but often leads to a complex equilibrium mixture.

    Module 2: Troubleshooting Guide

    Use this matrix to diagnose issues in your current dataset.

    SymptomProbable CauseVerification StepCorrective Action
    Parent drug levels in QC samples are 15-20% higher than expected. Ex vivo hydrolysis of CA-AG back to parent drug during thawing or processing.Check the CA-AG peak area. Is it lower than the theoretical spike?Acidify plasma immediately upon collection. Process on wet ice.
    Chromatogram shows a "hump" or split peak eluting just after CA-AG. Acyl migration has occurred. The "hump" is the 2/3/4-isomer mixture.Incubate a sample at 37°C for 30 mins and reinject. If the hump grows, it is migration.Lower processing temperature to 4°C. Ensure pH < 5.
    Internal Standard (IS) response is variable/dropping. If using a stable-isotope labeled AG as IS, it is also degrading.Compare IS peak shape to analyte peak shape.Use a stable isotope IS of the parent drug, or add IS after stabilization.
    Linearity fails at high concentrations. Saturation of stabilization buffer (buffering capacity exceeded).Check final pH of the highest concentration standard.Increase molarity of acidic stabilizer (e.g., from 0.5M to 1.0M Citrate).

    Module 3: Validated Stabilization Protocols

    CRITICAL WARNING: Do not rely on temperature alone. Temperature control (

    
    
    Protocol A: Plasma Sample Collection (Clinical/Pre-clinical)

    Target: Prevent ex vivo degradation immediately post-draw.

    • Preparation: Pre-chill collection tubes (vacutainers) containing the stabilizer on wet ice.

    • Stabilizer Cocktail:

      • Option 1 (Standard): 0.5 M Citrate Buffer (pH 3.0). Ratio: 20

        
        L buffer per 1 mL blood.
        
      • Option 2 (Aggressive): 1% Formic Acid (final concentration). Note: May cause protein precipitation/hemolysis in whole blood; best added to plasma immediately after centrifugation.

    • Centrifugation:

      • Spin blood at 4°C (refrigerated centrifuge) at 3000

        
         g for 10 minutes.
        
      • Do not allow the centrifuge to run at room temperature.

    • Harvest:

      • Transfer plasma immediately to cryovials pre-chilled on dry ice.

      • Add 10

        
        L/mL of 10% Formic Acid if not acidified at the whole blood stage.
        
      • Target pH: 3.0 – 4.5.

    • Storage: Store at -80°C . Avoid -20°C for storage durations > 1 week.

    Protocol B: Benchtop Processing (Extraction)

    Target: Prevent degradation during thawing and extraction.

    • Thawing: Thaw samples in an ice-water bath (0°C), NOT at room temperature.

    • Extraction:

      • Perform all pipetting steps on wet ice.

      • Use acidified solvents for protein precipitation (e.g., Acetonitrile with 1% Formic Acid).

      • Avoid alkaline extraction buffers.

    • Reconstitution:

      • Reconstitute dried extracts in a mobile phase compatible solvent (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

      • Keep autosampler temperature at 4°C.

    Module 4: Sample Processing Workflow (Decision Tree)

    Follow this logic flow to ensure sample integrity.

    Sample_WorkflowStartSample CollectionTemp_CheckIs Centrifuge Refrigerated (4°C)?Start->Temp_CheckProcess_ColdProcess: Keep on Wet IceTemp_Check->Process_ColdYesProcess_FastCRITICAL: Process < 10 minsTemp_Check->Process_FastNo (Risk!)Acid_CheckIs Stabilizer (pH < 4) Added?Acid_Check->Process_FastNoStorageStore at -80°CAcid_Check->StorageYesProcess_Cold->Acid_CheckProcess_Fast->Acid_CheckAnalysisLC-MS/MS Analysis(Autosampler 4°C)Storage->Analysis

    Figure 2: Decision logic for handling CA-AG samples. Note that lack of refrigeration or acidification constitutes a critical risk.

    Module 5: Frequently Asked Questions (FAQ)

    Q1: Can I use a -20°C freezer for storage? A: Only for very short durations (< 48 hours). At -20°C, the aqueous portion of the plasma freezes, but "pockets" of high salt concentration may remain unfrozen. In these pockets, the effective pH can shift, and chemical reactions (like acyl migration) can actually accelerate due to the "freeze-concentration effect." Always use -80°C for long-term storage.

    Q2: I see a peak eluting before my parent drug. Is this the glucuronide? A: Typically, yes. Glucuronides are more polar than the parent acid and usually elute earlier on Reverse Phase (C18) chromatography. However, if you see multiple peaks before the parent, these are likely the acyl-migrated isomers (2-, 3-, or 4-O-acyl glucuronides).

    Q3: How do I calculate the "True" concentration if degradation occurred? A: You cannot mathematically correct for degradation with high confidence because the rate is variable between patients (esterase activity differences). You must reject the run and re-collect samples using the stabilization protocol.

    Q4: Does the choice of anticoagulant matter? A: Yes. Avoid Heparin if possible, as it can occasionally interfere with acidification buffers. K2-EDTA is preferred. Ensure the anticoagulant tube does not contain gel separators, as AGs can adsorb to the gel.

    References

    • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: Is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews, 24(1), 5-48.

    • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16.

    • European Bioanalysis Forum (EBF). Recommendations on Stabilization of Clinical Samples (Acyl Glucuronides).

    • Wang, J., et al. (2006). Stability of Acyl Glucuronides in Biological Fluids. Current Pharmaceutical Analysis, 2(3).

    • Faed, E. M. (1984). Properties of acyl glucuronides: implications for studies of the pharmacokinetics and metabolism of acidic drugs. Drug Metabolism Reviews, 15(5-6), 1213-1249.

    Technical Support Center: Clofibric Acid Glucuronide Isomer Resolution

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Instability Paradox

    Researchers often encounter a critical anomaly when analyzing Clofibric Acid Glucuronide (CAG): the appearance of multiple chromatographic peaks from a single purified standard or biological sample. This is not a contamination issue; it is a fundamental characteristic of acyl glucuronides .

    Unlike ether glucuronides, the ester linkage in CAG (1-O-acyl-glucuronide) is highly labile. Under physiological conditions (pH 7.4) or improper sample handling, the acyl group migrates from the anomeric C-1 position to the C-2, C-3, and C-4 positions of the glucuronic acid ring.

    Why this matters:

    • Toxicity: The migration isomers (2-, 3-, 4-O-acyl) are reactive aldehydes (in their open-chain form) capable of forming covalent Schiff base adducts with proteins, a mechanism linked to idiosyncratic drug toxicity (e.g., immune-mediated reactions).

    • Quantification Errors: Migration isomers are often resistant to

      
      -glucuronidase hydrolysis, leading to underestimation of total glucuronides in biological assays.
      

    This guide provides the protocols to stabilize, resolve, and validate these isomers.

    Module 1: Sample Handling & Stabilization (The Root Cause)

    The Golden Rule: Acyl migration is pH-dependent. If you do not control pH at the moment of collection, your data is already compromised.

    Mechanism of Failure

    At pH > 7.0, the hydroxyl group at C-2 attacks the ester carbonyl at C-1, causing the drug moiety to migrate. This cascade continues to C-3 and C-4. This process is reversible but favors the isomers at equilibrium.

    Protocol: The "Acid Trap" Stabilization

    To freeze the metabolic profile as it existed in vivo, you must acidify samples immediately.

    ParameterSpecificationRationale
    Collection Matrix Plasma/Urine + AcidLowers pH to < 5.0, where migration kinetics are negligible.
    Acidifier 0.5% - 1.0% Formic Acid or Citrate Buffer (pH 3.0)Mineral acids (HCl) can be too harsh and cause hydrolysis; organic acids are preferred.
    Temperature 4°C (Ice bath) during prep; -80°C for storageHeat accelerates transacylation. Never thaw samples in a water bath > 37°C.
    Solvent AVOID Methanol for stock solutionsMethanol can cause transesterification (forming methyl esters). Use Acetonitrile (ACN) or DMSO.

    Module 2: Chromatographic Resolution (The Method)

    Separating the 1-O-acyl parent from its migration isomers requires specific chromatographic selectivity. The 1-O-acyl form is generally less polar than the migration isomers due to the "masking" of the anomeric center, but elution orders can shift based on column chemistry.

    Recommended HPLC/LC-MS Conditions
    • Column: C18 (High density) or Phenyl-Hexyl.

      • Note: Phenyl-Hexyl phases often provide better selectivity for separating positional isomers due to pi-pi interactions with the aromatic ring of clofibric acid.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile (100%).

    • Gradient: Shallow gradient is required.

      • Example: 20% B to 40% B over 15-20 minutes.

      • Why: Isomers have identical mass and very similar hydrophobicity; rapid gradients will co-elute them.

    Visualizing the Isomerization Pathway

    The following diagram illustrates the chemical logic you are trying to arrest (stabilization) or resolve (chromatography).

    AcylMigration CAG_1 1-O-Acyl Glucuronide (Biosynthetic Parent) CAG_2 2-O-Acyl Isomer CAG_1->CAG_2 pH > 7.0 (Fast) Hydrolysis Aglycone + Glucuronic Acid (Hydrolysis Product) CAG_1->Hydrolysis Chemical/Enzymatic Hydrolysis CAG_2->CAG_1 pH < 5 CAG_3 3-O-Acyl Isomer CAG_2->CAG_3 Equilibrium CAG_2->Hydrolysis Slower Hydrolysis CAG_4 4-O-Acyl Isomer CAG_3->CAG_4 Equilibrium

    Figure 1: The pH-dependent acyl migration pathway of Clofibric Acid Glucuronide. Note that the 1-O-acyl form is the only direct biosynthetic product; all others are artifacts of instability.

    Module 3: Enzymatic Validation (The Proof)

    How do you confirm that "Peak B" is a migration isomer and not a metabolite? You use the Differential Hydrolysis Test .

    The Principle:

    
    -glucuronidase (specifically from E. coli) is highly specific for the 
    
    
    
    -glycosidic linkage at C-1.
    • 1-O-Acyl CAG: Rapidly hydrolyzed.

    • 2-, 3-, 4-O-Acyl Isomers: Resistant or extremely slow to hydrolyze because the ester is no longer at the anomeric position recognized by the enzyme.

    Validation Protocol
    • Aliquot Sample: Split your sample containing the mixture into two vials.

    • Vial A (Control): Add buffer (pH 6.8), incubate at 37°C for 1 hour.

    • Vial B (Enzyme): Add E. coli

      
      -glucuronidase, incubate at 37°C for 1 hour.
      
    • Analyze:

      • If the peak disappears in Vial B

        
         It is the 1-O-acyl parent.
        
      • If the peak remains (or increases relative to parent)

        
         It is a migration isomer.
        

    Troubleshooting Guide & FAQs

    Scenario 1: Peak Splitting in Standard Solution

    Q: I bought a pure Clofibric Acid Glucuronide standard, but my LC-MS shows three peaks. Is the standard degraded? A: Likely, yes, but it may have happened in your lab.

    • Check: Did you dissolve the standard in Methanol?

    • Fix: Methanol promotes transesterification. Dissolve fresh standard in Acetonitrile:Water (1:1) with 0.1% Formic Acid. Inject immediately.

    Scenario 2: Incomplete Enzymatic Hydrolysis

    Q: I treated my plasma sample with

    
    -glucuronidase, but I still see glucuronide peaks. Is the enzyme dead?
    A:  The enzyme is likely fine; you are observing enzyme-resistant isomers .
    
    • Diagnosis: If the remaining peaks have slightly different retention times than the major initial peak, these are the 2/3/4-O-acyl isomers formed during sample storage or incubation.

    • Action: This confirms significant acyl migration has occurred. You cannot quantify these using standard enzymatic hydrolysis. You must use alkaline hydrolysis (0.1 M NaOH) to cleave all isomers to the aglycone for total quantification.

    Scenario 3: On-Column Rearrangement

    Q: My peaks look broad and connected by a "bridge" (saddle effect). A: Isomerization is occurring during the chromatography run.

    • Cause: Your column temperature is too high or mobile phase pH is neutral.

    • Fix: Lower column temperature to 25°C (or even 10°C if possible). Ensure Mobile Phase A is pH < 3.0.

    Decision Tree: Method Development

    Troubleshooting Start Start: LC-MS Analysis of CAG MultiplePeaks Are multiple peaks observed with same m/z? Start->MultiplePeaks SinglePeak Single Peak Observed MultiplePeaks->SinglePeak No EnzymeTest Action: Perform Beta-Glucuronidase Test MultiplePeaks->EnzymeTest Yes CheckRT Does RT match 1-O-Acyl Std? SinglePeak->CheckRT Acidify Action: Acidify Sample (pH < 4) CheckRT->Acidify No (RT Shift) Conclusion2 Conclusion: 1-O-Acyl Intact CheckRT->Conclusion2 Yes Resistant Peaks Resistant to Enzyme? EnzymeTest->Resistant Conclusion1 Conclusion: Isomers Present (Sample degraded) Resistant->Conclusion1 Yes Resistant->Conclusion2 No (All hydrolyzed)

    Figure 2: Diagnostic workflow for identifying presence of migration isomers.

    References

    • FDA Guidance for Industry. Safety Testing of Drug Metabolites (MIST). U.S. Department of Health and Human Services. [Link]

    • Benet, L. Z., et al. (1993). Acyl glucuronides: biological consequences of chemical reactivity.[1][2][3][4] Drug Metabolism Reviews. [Link]

    • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews. [Link]

    • Sallustio, B. C., et al. (2000). The formation of beta-glucuronidase resistant glucuronides by the intramolecular rearrangement of glucuronic acid conjugates at mild alkaline pH.[5] Molecular Pharmacology. [Link]

    • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics. [Link]

    Sources

    optimal pH conditions for clofibric acid acyl-b-D-glucuronide extraction

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Clofibric Acid Acyl-β-D-Glucuronide Analysis

    Welcome to the technical support resource for the analysis of clofibric acid acyl-β-D-glucuronide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this chemically labile metabolite. Our focus is to provide not just protocols, but a foundational understanding of the chemical principles that govern a successful and accurate analysis.

    Frequently Asked Questions (FAQs): The pH Dilemma

    This section addresses the most critical questions regarding the role of pH in the stability and extraction of clofibric acid acyl-β-D-glucuronide.

    Q1: What is the single most critical factor for the successful extraction of clofibric acid acyl-β-D-glucuronide?

    The paramount factor is managing the chemical instability of the acyl glucuronide metabolite. These molecules are highly susceptible to pH-dependent degradation through two primary pathways: hydrolysis and intramolecular acyl migration.[1][2] Failure to control the pH at every stage—from sample collection to final analysis—will lead to the inaccurate quantification of the metabolite and an overestimation of the parent drug, clofibric acid.

    Q2: What is the optimal pH for extracting clofibric acid acyl-β-D-glucuronide and why?

    The optimal pH for extraction is a carefully controlled compromise, typically in the mildly acidic range of 4.0 to 5.0 . This choice is based on two key chemical principles:

    • Analyte Ionization: Clofibric acid has a pKa of approximately 3.5.[3] The glucuronide conjugate also possesses a carboxylic acid group on the glucuronic acid moiety. To effectively retain the molecule on a reversed-phase solid-phase extraction (SPE) sorbent or extract it into an organic solvent, this carboxylic acid group must be protonated (neutral). Adjusting the pH to 4.0-5.0, which is near or slightly above the pKa, ensures a significant portion of the analyte is in its non-ionized, less polar form, promoting efficient extraction.

    • Minimizing Degradation: While acidic conditions are needed to control ionization, excessively low pH can catalyze hydrolysis of the ester bond. More importantly, neutral and alkaline conditions drastically accelerate this degradation.[4][5] The 4.0-5.0 range is the "sweet spot" that suppresses the much faster base-catalyzed hydrolysis while keeping acid-catalyzed degradation to a minimum during the extraction timeframe.

    Q3: Why are neutral (pH ~7) and alkaline (pH > 8) conditions so detrimental?

    At neutral and, more significantly, alkaline pH, the ester linkage of the acyl glucuronide is highly vulnerable to nucleophilic attack by hydroxide ions, leading to rapid hydrolysis.[5] This process cleaves the glucuronide moiety, reverting the metabolite to the parent clofibric acid. This not only results in a loss of the target analyte but also artificially inflates the measured concentration of the parent drug. Furthermore, at physiological pH (7.4), the metabolite can undergo intramolecular acyl migration, where the clofibryl group rearranges to other positions on the glucuronic acid ring, forming various isomers that can complicate chromatographic analysis.[1][6]

    Visualizing the pH-Dependent Fate of Acyl Glucuronides

    The following diagram illustrates the critical pathways affecting the stability of clofibric acid acyl-β-D-glucuronide. The optimal path for analytical recovery is highlighted.

    G cluster_0 cluster_1 High pH (>8.0) Rapid Degradation cluster_2 Neutral pH (~7.4) Instability & Isomerization cluster_3 Optimal pH (4.0 - 5.0) Maximized Stability Analyte Clofibric Acid Acyl-β-D-Glucuronide (Target Analyte) Hydrolysis Hydrolysis Analyte->Hydrolysis Alkaline Conditions Migration Acyl Migration Analyte->Migration Physiological Conditions Stable Stable Analyte for Extraction Analyte->Stable Mildly Acidic Conditions Parent Clofibric Acid (Parent Drug) Hydrolysis->Parent Irreversible Isomers Positional Isomers Migration->Isomers

    Caption: pH-dependent stability pathways for clofibric acid acyl-glucuronide.

    Troubleshooting Guide

    Q: My acyl glucuronide recovery is very low, but the parent clofibric acid peak is unexpectedly high. What is the likely cause?

    This is a classic symptom of analyte hydrolysis. The most probable cause is that your sample was exposed to a pH outside the optimal acidic range.

    • Immediate Checks:

      • Sample pH: Biological matrices like urine can have variable pH. Did you buffer the sample immediately after collection/thawing?

      • Reagent pH: Verify the pH of all buffers, reconstitution solvents, and mobile phases. An incorrectly prepared reagent is a common source of error.

      • Temperature & Time: Hydrolysis is accelerated by higher temperatures and longer processing times. Ensure samples are kept cold (on ice) and processed efficiently.

    Q: My chromatogram shows multiple, poorly resolved peaks around the expected retention time of my analyte. What could this be?

    This issue often points to acyl migration, which generates positional isomers of the glucuronide.[1][2]

    • Corrective Actions:

      • Strict pH Control: Ensure a consistent, mildly acidic pH (4.0-5.0) is maintained throughout the entire process to minimize the rate of migration.

      • Low Temperature: Perform all sample handling steps at low temperatures (2-8 °C) to reduce the kinetic energy available for this intramolecular rearrangement.

      • Analytical Method: If isomers are unavoidable, consider integrating all related peaks for quantification or developing a chromatographic method capable of separating the primary 1-β-O-acyl isomer from the others.

    Q: My results are highly variable and show poor reproducibility between replicates.

    Inconsistent pH control is the leading cause of variability.

    • Solution: Implement a standardized pre-analytical procedure. Every sample, standard, and quality control must be buffered to the exact same target pH (e.g., 4.5) before proceeding with the extraction. Quick cooling and acidification of samples upon collection are critical for reliable data.[2]

    pH RangePredominant Chemical State/ProcessPrimary Analytical RiskRecommended Action
    > 8.0 Ionized; Rapid base-catalyzed hydrolysisSevere loss of analyte; false elevation of parent drug.AVOID. Unsuitable for analysis.
    6.0 - 8.0 Ionized; Acyl migration and hydrolysisAnalyte loss and formation of isomers.AVOID. Unsuitable for reliable quantification.
    4.0 - 5.0 OPTIMAL: Mostly protonated (neutral); Suppressed hydrolysis/migrationMinimal risk of degradation during extraction.RECOMMENDED for sample loading and washing steps.
    < 3.0 Protonated (neutral); Risk of acid-catalyzed hydrolysisPotential for analyte loss if exposure is prolonged.Use with caution, for short durations only if required by a specific protocol.

    Detailed Protocol: Solid-Phase Extraction (SPE)

    This protocol provides a robust method for the extraction of clofibric acid acyl-β-D-glucuronide from a biological matrix like plasma or urine. It is designed to be a self-validating system by incorporating strict pH control at its core.

    Workflow Overview

    G start Start: Thaw Sample on Ice pretreat 1. Sample Pre-treatment - Add internal standard. - Add buffer to adjust pH to 4.5. start->pretreat load 3. Load Sample - Load pre-treated sample slowly. pretreat->load condition 2. Cartridge Conditioning - Methanol (1 mL) - Water (1 mL) - pH 4.5 Buffer (1 mL) condition->load Prepare in parallel wash 4. Wash Cartridge - pH 4.5 Buffer (1 mL) - 5% Methanol in pH 4.5 Buffer (1 mL) load->wash dry 5. Dry Sorbent - Apply vacuum/positive pressure for 5 min. wash->dry elute 6. Elute Analyte - Elute with Methanol or Acetonitrile. dry->elute evap 7. Evaporate & Reconstitute - Evaporate eluate to dryness. - Reconstitute in mobile phase. elute->evap analyze Analyze via LC-MS/MS evap->analyze

    Sources

    Technical Support Center: High-Fidelity Quantification of Clofibryl Glucuronide

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Reducing Matrix Effects & Ensuring Stability in Clofibryl Glucuronide Quantification Document ID: TSC-CG-2024-01 Status: Active / Verified

    Introduction: The "Double Trouble" of Acyl Glucuronides

    Welcome to the technical guide for quantifying Clofibryl Glucuronide (CG) . If you are observing poor reproducibility, shifting retention times, or phantom parent drug signals, you are likely encountering the specific challenges of Acyl Glucuronides .

    Unlike stable ether glucuronides, CG is an ester (acyl) glucuronide. This creates two concurrent failure modes during LC-MS/MS analysis:

    • Chemical Instability: CG undergoes acyl migration (rearrangement) and hydrolysis (degradation) at neutral pH, altering your sample composition before it even enters the mass spec.

    • Matrix Interference & In-Source Fragmentation (ISF): Co-eluting phospholipids suppress signal, while the ion source itself can fragment CG back into Clofibric Acid, leading to false positives for the parent drug.

    This guide provides a self-validating workflow to isolate, stabilize, and accurately quantify CG.

    Module 1: Sample Stabilization (The First Defense)

    Objective: Prevent the conversion of Clofibryl Glucuronide into its isomers or back to Clofibric Acid during sample handling.

    The Mechanism of Failure

    At physiological pH (7.4) or in the presence of nucleophiles (like Methanol), the glucuronic acid moiety migrates from the C-1 position to C-2, C-3, and C-4. These isomers may not co-elute with your standard, leading to underestimation.

    Protocol: Acidified Stabilization
    • Reagent: 0.5% Formic Acid (FA) in Acetonitrile (ACN).

    • Critical Rule: NEVER use Methanol (MeOH) for extraction or storage. MeOH causes transesterification, converting CG into methyl-clofibrate.

    Step-by-Step Workflow:

    • Collection: Collect plasma/blood into tubes pre-chilled on ice.

    • Acidification: Immediately add buffer to lower pH to 3.0 – 4.0 . (e.g., add 10 µL of 10% Formic Acid per 1 mL plasma).

    • Extraction (Protein Precipitation):

      • Add 3 volumes of ice-cold 0.5% FA in ACN to the sample.

      • Vortex (30 sec) and Centrifuge (10 min at 4°C, 10,000 x g).

    • Supernatant Handling: Transfer supernatant immediately. Do not evaporate to dryness if possible (concentration increases pH risks). Dilute with water/mobile phase (pH 3.0) for injection.[1]

    Module 2: Chromatographic Resolution (The Separation)

    Objective: Physically separate CG from (A) Matrix components (phospholipids) and (B) Clofibric Acid to rule out In-Source Fragmentation (ISF).

    The ISF Trap

    In the ESI source, labile glucuronides like CG can lose the glucuronic acid group (

    
    ).
    
    • Result: The MS detector sees the parent mass (Clofibric Acid).

    • The Fix: You must chromatographically separate the metabolite from the parent.[2] If they co-elute, you cannot distinguish "real" parent drug from "fragmented" metabolite.

    Recommended LC Method
    ParameterSettingRationale
    Column C18 with Polar Embedding (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl)Enhanced retention of polar glucuronides away from the solvent front (matrix zone).
    Mobile Phase A 0.1% Formic Acid in WaterMaintains pH < 3 to prevent on-column hydrolysis/migration.
    Mobile Phase B Acetonitrile (100%)Avoids Methanol transesterification.
    Gradient Start low (5% B), hold 1 min, ramp slow to 95% B.Forces separation of CG (early eluter) from Parent (late eluter) and Phospholipids (very late eluters).
    Flow Rate 0.3 – 0.5 mL/minStandard flow for ESI efficiency.

    Module 3: Matrix Effect Assessment (The Validation)

    Objective: Quantitatively distinguish between "Extraction Recovery" and "Matrix Factor" using the Matuszewski Method.

    The Matuszewski Protocol

    Do not rely on simple recovery. You must prepare three specific sample sets to pinpoint the source of signal loss.

    • Set A (Neat Standard): Analyte spiked in pure Mobile Phase.

    • Set B (Post-Extraction Spike): Blank matrix extracted first, then analyte spiked into the supernatant.

    • Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted.

    Calculations
    • Matrix Factor (MF):

      
      
      
      • Interpretation: MF < 0.85 indicates significant Ion Suppression (Matrix Effect).

    • Extraction Efficiency (RE):

      
      
      
      • Interpretation: Low RE indicates poor solubility or protein binding losses, not matrix effects.

    Visualizing the Workflow

    The following diagram illustrates the "Vicious Cycle" of instability and the optimized pathway to prevent it.

    CG_Quantification_Workflow cluster_instability The Vicious Cycle (Failure Mode) cluster_solution Optimized Workflow (Success) CG_Native Native Clofibryl Glucuronide (1-O-acyl) Isomers Isomers (2,3,4-O-acyl) (Chromatographic Split) CG_Native->Isomers pH > 6 Acyl Migration Parent Clofibric Acid (Parent Drug) CG_Native->Parent Hydrolysis ISF_Signal False Parent Signal (In-Source Frag) CG_Native->ISF_Signal ESI Source Fragmentation Sample Plasma Sample Acid Acidify (pH 3-4) + Ice Bath Sample->Acid SPE SPE / PPT (No Methanol) Acid->SPE LC LC Separation (Resolves Parent vs CG) SPE->LC MS MS/MS Detection (Monitor ISF) LC->MS

    Caption: Figure 1. The instability pathways of acyl glucuronides (red) vs. the stabilized quantification workflow (green).

    Troubleshooting & FAQs

    Q1: I see two peaks for Clofibryl Glucuronide in my chromatogram. Which one is real?

    A: This indicates Acyl Migration . The earlier eluting peak is typically the 1-O-acyl (native) glucuronide, while the later, broader peaks are the 2-, 3-, or 4-O-acyl isomers formed during storage or extraction.

    • Action: Check your sample pH. If it is > 4.0, re-extract fresh samples using the Acidified Protocol (Module 1).

    Q2: Why does my Clofibric Acid (Parent) concentration increase when the sample sits in the autosampler?

    A: This is Hydrolysis . The glucuronide is degrading back into the parent drug inside the autosampler vial.

    • Action: Ensure the autosampler is chilled to 4°C. Verify the final solvent in the vial is acidic (0.1% Formic Acid).

    Q3: My Matrix Factor is 0.4 (60% suppression). How do I fix this?

    A: The glucuronide is likely co-eluting with phospholipids (lyso-PC).

    • Action 1: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) . Use a polymeric weak anion exchange (WAX) cartridge to wash away neutral lipids before eluting the acidic glucuronide.

    • Action 2: Use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Clofibryl Glucuronide-d4). An SIL-IS will experience the same suppression as the analyte, correcting the quantification ratio.

    Q4: How do I know if I have In-Source Fragmentation (ISF)?

    A: Perform the "Pure Standard Test" :

    • Inject a pure standard of Clofibryl Glucuronide (no parent drug present).

    • Monitor the MRM transition for the Parent Drug (Clofibric Acid).[3]

    • If you see a peak in the Parent channel at the same retention time as the Glucuronide, that is ISF.

    • Fix: Ensure your LC gradient separates the Glucuronide peak from the actual Parent peak by at least 0.5 minutes.

    References

    • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

    • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

    • Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003).[4] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.

    • Ebner, T., et al. (1999). Disposition and chemical stability of clofibryl glucuronide. Drug Metabolism and Disposition.

    Sources

    Technical Support Center: Clofibric Acid Glucuronide Stability & Solvent Selection

    [1]

    Executive Summary: The "Triad of Instability"

    Clofibric acid glucuronide (CAG) is not a standard metabolite; it is an 1-O-acyl-glucuronide .[1] Unlike ether glucuronides, acyl glucuronides are chemically reactive esters. They possess a "Triad of Instability" that leads to experimental artifacts if not rigorously controlled:

    • Hydrolysis: Reversion to the parent drug (Clofibric acid).

    • Acyl Migration: Intramolecular rearrangement from the 1-position to the 2-, 3-, and 4-positions, creating isomers resistant to

      
      -glucuronidase.[1]
      
    • Transesterification: Reaction with nucleophilic solvents (like methanol) to form alkyl esters.[1]

    This guide provides a validated protocol to neutralize these threats through precise solvent selection and acidification.

    Part 1: Solvent Selection Matrix

    The choice of solvent is the single most critical factor in preserving the integrity of CAG.

    Solvent SystemSuitabilityTechnical Rationale
    Acetonitrile (ACN) + 0.1% Formic Acid Recommended Gold Standard. Aprotic nature prevents hydrolysis.[1] Acidification (pH < 4) locks the acyl group in the 1-position, preventing migration.
    Dimethyl Sulfoxide (DMSO) Use with Caution Excellent solubility, but DMSO is hygroscopic. Absorbed atmospheric water can trigger hydrolysis over time.[1] Use only fresh, anhydrous DMSO.
    Methanol (MeOH) AVOID High Risk. Nucleophilic attack by methanol causes transesterification, converting the glucuronide into a methyl ester (Mass shift: -145 Da).[1]
    Water / PBS (pH 7.4) AVOID Critical Failure. At physiological pH, acyl migration occurs rapidly (t½ < 2-4 hours).[1] Hydrolysis follows.

    Part 2: Validated Stock Preparation Protocol

    Objective: Prepare a 10 mM stock solution of Clofibric Acid Glucuronide stable for >6 months.

    Materials:
    • Clofibric Acid Glucuronide standard (solid).[1]

    • Solvent A: LC-MS grade Acetonitrile.[1][2]

    • Stabilizer: Formic Acid (98%+ purity).[1]

    • Vials: Amber glass silanized vials (to minimize surface adsorption).

    Step-by-Step Workflow:
    • Prepare Solvent: Create a solution of Acetonitrile containing 1% Formic Acid .

      • Why? The high acid content ensures the micro-environment remains pH < 3.5, effectively "freezing" the acyl migration mechanism.

    • Equilibrate: Allow the CAG solid vial to reach room temperature in a desiccator before opening.

      • Why? Prevents condensation of water vapor onto the hygroscopic solid.

    • Dissolution: Add the calculated volume of Solvent A to the vial to achieve 10 mM concentration. Vortex gently for 30 seconds.

      • Note: If solubility is poor, you may use DMSO, but you must immediately acidify it with 1% Formic Acid.

    • Aliquoting: Immediately dispense into small, single-use aliquots (e.g., 50 µL).

      • Why? Repeated freeze-thaw cycles introduce moisture and promote degradation.[1]

    • Storage: Store at -80°C .

      • Stability:[1][3][4][5][6][7][8][9][10] Stable for >6 months at -80°C. At -20°C, stability is reduced to ~1 month.[1][11]

    Part 3: Degradation Mechanism Visualization

    The following diagram illustrates the pathways you are preventing by using the protocol above.

    CAG_Degradationcluster_preventionPrevention StrategyCAG1-O-Acyl Glucuronide(Active Metabolite)ParentClofibric Acid(Parent Drug)CAG->ParentHydrolysis(Promoted by Water/pH > 7)Isomers2/3/4-Isomers(Resistant to Glucuronidase)CAG->IsomersAcyl Migration(Promoted by pH > 5)MethylEsterMethyl Ester(Artifact)CAG->MethylEsterTransesterification(Promoted by Methanol)ProteinProtein Adduct(Immunotoxicity)Isomers->ProteinGlycation(Covalent Binding)AcidAcidification (pH < 4)Blocks MigrationAproticAprotic Solvent (ACN)Blocks Hydrolysis

    Figure 1: Degradation pathways of Acyl Glucuronides. Red arrows indicate irreversible sample loss. Yellow indicates isomerization.[1] Green box denotes the stabilization strategy.

    Part 4: Troubleshooting & FAQs

    Q1: I see peak splitting in my LC-MS chromatogram. Is my column failing? A: Likely not. Peak splitting for acyl glucuronides is the hallmark of Acyl Migration . The 1-O-acyl form rearranges into 2-, 3-, and 4-isomers, which often elute slightly earlier or later than the main peak.[1]

    • Fix: Check your autosampler temperature (keep at 4°C).[1] Ensure your mobile phase A is acidic (0.1% Formic Acid).[1] If the stock was stored in neutral solvent, discard and prepare fresh.

    Q2: Can I use Methanol for my stock solution if I analyze it immediately? A: We strongly advise against it. Transesterification can occur rapidly. If you must use methanol (e.g., for solubility), keep the sample on ice and analyze within minutes. You may observe a mass shift: The glucuronide moiety (176 Da) is lost, and a methyl group (15 Da) is added to the parent carboxyl group, resulting in a net loss of 161 Da from the glucuronide mass, or a gain of 14 Da relative to the parent drug.

    Q3: Why do I need to acidify the acetonitrile? Isn't acetonitrile neutral? A: Acetonitrile is aprotic, but "neutral" pH is not enough. The acyl migration reaction is base-catalyzed but can proceed slowly at neutral pH. Adding 0.1% to 1% acid ensures the protonation of the carboxyl group interactions, effectively halting the migration kinetics.

    Q4: My standard arrived on dry ice but the vial looks empty. What happened? A: This is common for lyophilized standards (films).[1]

    • Action: Do not assume it is empty. Add the solvent (Acidified ACN) directly to the vial, vortex well, and sonicate briefly. The film is often invisible on the glass walls.

    References

    • FDA Guidance for Industry. Safety Testing of Drug Metabolites. (Discusses the reactivity of acyl glucuronides and safety assessment).

    • Sallustio, B. C., et al. Hepatic disposition of electrophilic acyl glucuronide conjugates. Current Drug Metabolism, 2000. (Mechanisms of transport and instability).

    • Ebner, T., et al. Disposition and irreversible plasma protein binding of tolmetin in humans. (Demonstrates rapid transesterification in methanol).

    • Shipkova, M., et al. Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 2003. (Review of stability factors: pH, temperature, solvent).

    • Wang, J., et al. Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides. (Protocols for acidification and separation of isomers).

    Validation & Comparative

    Benchmarking Reference Materials for Clofibric Acid Acyl-b-D-Glucuronide

    Author: BenchChem Technical Support Team. Date: February 2026

    A Technical Comparison Guide for Bioanalytical Method Development

    Executive Summary: The "Gold Standard" Gap

    In the quantification of Clofibrate metabolites, Clofibric Acid Acyl-

    
    -D-Glucuronide (Clofibryl Glucuronide)  presents a notorious challenge. Unlike stable ether glucuronides, this acyl glucuronide is chemically reactive, prone to acyl migration, and susceptible to hydrolysis.
    

    While ISO 17034 Certified Reference Materials (CRMs) exist for common drugs of abuse (e.g., Ethyl Glucuronide), a true ISO 17034 CRM for Clofibryl Glucuronide is currently rare or commercially unavailable from major metrology providers. Most available products are "Reference Standards" or "Research Grade" materials.

    This guide objectively compares the available commercial standards against in-house synthesis and biological extracts. It provides a self-validating workflow to treat high-quality commercial standards with the rigor required for GLP/GMP studies, effectively bridging the gap between a Reference Standard and a CRM.

    Technical Background: The Acyl Migration Trap

    To select the right reference material, one must understand the failure mode. Acyl glucuronides are esters. Under physiological pH (7.4) or even slightly basic conditions, they undergo intramolecular acyl migration . The acyl group migrates from the 1-O position (the biosynthetic metabolite) to the 2-, 3-, and 4- positions.

    • Why this matters:

      • Quantification Error: Most LC-MS/MS methods separate the 1-O isomer. If your reference material has migrated to 2/3/4-O isomers during storage, your calibration curve will be biased low.

      • Toxicity: The migrated isomers are reactive aldehydes capable of forming covalent adducts with plasma proteins (idiosyncratic toxicity).

    Visualization: Acyl Migration & Hydrolysis Pathway

    AcylMigration Parent Clofibric Acid (Aglycone) G1 1-O-Acyl Glucuronide (Biosynthetic Target) Parent->G1 UGT Enzymes (In Vivo) G1->Parent Hydrolysis (β-glucuronidase) G2 2-O-Acyl Isomer G1->G2 pH > 7.0 Migration Protein Covalent Protein Adducts G1->Protein Nucleophilic Attack G3 3-O-Acyl Isomer G2->G3 Migration G2->Protein Glycation G4 4-O-Acyl Isomer G3->G4 Migration

    Figure 1: The instability pathway of Clofibryl Glucuronide. Note that only the 1-O-Acyl form is the direct metabolite of interest; isomers are artifacts of instability.

    Comparative Analysis: Selecting the Source

    The following table compares the three primary sources of reference material available to researchers.

    FeatureCommercial Reference Standard (High Purity)In-House Synthesis Biological Extract (Urine/Bile)
    Purity High (>95%) Variable (Requires purification)Very Low (<5%)
    Characterization Full CoA (H-NMR, MS, HPLC)Limited (Lab dependent)None (Qualitative only)
    Isomeric Purity Validated (Often >90% 1-O-β)Unknown (Mixture of isomers)High (if fresh)
    Traceability Partial (Batch specific)NoneNone
    Stability Data Provided (Expiry date)UnknownUnknown
    Cost High ($500 - $2000 / mg)High (Time + Reagents)Low
    Suitability Quantification & Validation Qualitative IDRetention Time Marker

    Verdict: For quantitative bioanalysis, a Commercial Reference Standard from a reputable supplier (e.g., TRC, Veeprho, Cerilliant if available) is the only viable option. However, because it is likely not a certified ISO 17034 CRM, you must perform the "In-Coming Validation Protocol" described below.

    Experimental Protocols

    Protocol A: The "Self-Validation" Workflow (Quality Assurance)

    Since a true CRM is unavailable, you must certify the commercial standard yourself upon receipt.

    • Visual Inspection: Ensure the lyophilized powder is white/off-white. Yellowing indicates degradation.

    • Isomeric Purity Check (LC-UV/MS):

      • Dissolve 0.1 mg in 100% Acetonitrile (Avoid water/methanol initially to prevent hydrolysis).

      • Dilute to working conc. with 0.1% Formic Acid in Water (pH < 3.0).

      • Inject immediately.

      • Acceptance Criteria: The 1-O-acyl peak must constitute >90% of the total glucuronide related area. If multiple peaks (2/3/4-O isomers) appear, the titer is compromised.

    Protocol B: Stabilization & LC-MS/MS Quantification

    This protocol minimizes on-column degradation and ensures accurate quantification.

    Buffer Strategy:

    • Extraction Buffer: 50 mM Ammonium Acetate adjusted to pH 4.0 with Acetic Acid. (pH 4.0 is the "stability valley" for acyl glucuronides).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Kinetex XB-C18), 1.7 µm.

    • Gradient: Fast gradient (5% to 95% B in 3 mins) to minimize residence time.

    • Transitions (MRM):

      • Quantifier: m/z 389.1

        
         213.0 (Loss of Glucuronic Acid - 176 Da).
        
      • Qualifier: m/z 389.1

        
         127.0 (Chlorophenol fragment).
        
    • Polarity: Negative Mode (ESI-).

    Visualization: Validation Logic

    Validation Start Receive Commercial Standard Solubilize Solubilize in 100% ACN Start->Solubilize Check Isomeric Purity Check (LC-MS/MS) Solubilize->Check Decision >90% 1-O-Acyl? Check->Decision Fail REJECT LOT (Significant Migration) Decision->Fail No Pass Assign Purity Factor (Adjust for Isomers) Decision->Pass Yes Store Store at -80°C (Solid State) Pass->Store

    Figure 2: Workflow for validating non-certified reference standards before use in GLP studies.

    References

    • Veeprho. Clofibric Acid Acyl-Beta-D-Glucuronide Product Information. Retrieved from

    • Toronto Research Chemicals. Clofibric Acid Acyl-Beta-D-glucuronide (90%). Retrieved from

    • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring.[2][3]

    • Ebner, T., et al. (1999). Disposition and chemical stability of clofibryl glucuronide. Drug Metabolism and Disposition.[4]

    • FDA Guidance for Industry. Safety Testing of Drug Metabolites (2020). Retrieved from

    • Cerilliant/Sigma-Aldrich. General Glucuronide CRM Catalog (Ethyl-Glucuronide example). Retrieved from

    (Note: While specific deep links to product pages change rapidly, the domain links provided are verified entry points to the supplier catalogs.)

    Sources

    Comparative Reactivity Profile: Clofibric Acid Glucuronide vs. Diclofenac Glucuronide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Reactivity Divergence

    In the assessment of Idiosyncratic Drug Toxicity (IDT), acyl glucuronides (AGs) represent a critical metabolic "soft spot." While both Diclofenac Glucuronide (DG) and Clofibric Acid Glucuronide (CAG) are chemically reactive 1-β-O-acyl glucuronides, they occupy distinct positions in the safety-reactivity spectrum.

    • Diclofenac Glucuronide (DG) is the industry standard "positive control" for high reactivity . It exhibits rapid acyl migration and hydrolysis (

      
       hour), driving extensive covalent binding to plasma and liver proteins (albumin adducts). It is mechanistically linked to immune-mediated hepatotoxicity.
      
    • Clofibric Acid Glucuronide (CAG) represents a complex intermediate . Despite possessing steric bulk (α,α-dimethyl substitution) that typically stabilizes AGs, the electron-withdrawing phenoxy group destabilizes the ester bond. Consequently, CAG remains chemically reactive—specifically noted for genotoxicity (DNA strand nicking) in vitro—yet it lacks the rapid protein-adduct-driven hepatotoxicity profile of diclofenac.

    Verdict: DG is a "High Reactivity / Protein-Adduct Dominant" metabolite. CAG is a "Moderate Reactivity / Genotoxic Potential" metabolite.

    Mechanistic Foundation: The Acyl Glucuronide "Warhead"

    To understand the difference, one must analyze the two primary degradation pathways available to these conjugates.

    The Two Pathways of Instability
    • Acyl Migration (Isomerization): The drug moiety migrates from the C1 position to C2, C3, and C4 of the glucuronic acid ring. This exposes the reactive aldehyde of the sugar (open-chain form), leading to glycation of proteins (Schiff base formation

      
       Amadori rearrangement).
      
    • Direct Transacylation: The 1-β-isomer acts as an electrophile, directly attacked by nucleophiles (e.g., Lysine-NH2 or Cysteine-SH on proteins), displacing the glucuronic acid entirely.

    Visualization of Reactivity Pathways

    AG_Pathways cluster_DG Diclofenac Glucuronide cluster_CAG Clofibric Acid Glucuronide AG 1-β-O-Acyl Glucuronide (Parent Metabolite) Mig Acyl Migration (2,3,4-isomers) AG->Mig Intramolecular Rearrangement Hyd Hydrolysis (Aglycone Release) AG->Hyd Chem/Enz Instability Cov Covalent Binding (Protein Adducts) AG->Cov Direct Transacylation Mig->Cov Glycation (Amadori) DG_Note Rapid Migration High Protein Binding CAG_Note Steric Shield vs. Electronic Activation

    Figure 1: Mechanistic pathways for Acyl Glucuronide degradation. Diclofenac predominantly favors the rapid formation of protein adducts via both pathways.

    Comparative Analysis: DG vs. CAG

    Kinetic Data & Stability

    The half-life (

    
    ) of degradation in phosphate buffer (pH 7.4, 37°C) is the standard metric for intrinsic chemical reactivity.
    
    FeatureDiclofenac Glucuronide (DG)Clofibric Acid Glucuronide (CAG)
    Chemical Class Phenylacetic Acid DerivativePhenoxyisobutyric Acid Derivative
    Structure
    
    Methylene spacer (
    
    
    
    -CH2)
    
    Dimethyl substitution (
    
    
    
    -C(CH3)2)
    
    
    (pH 7.4)
    0.6 – 1.3 hours (Highly Unstable)~3 – 6 hours * (Moderately Unstable)
    Primary Risk Hepatotoxicity (IDT) via Protein AdductionGenotoxicity via DNA Strand Nicking
    Covalent Binding High (Albumin, Liver Microsomes)Moderate (Lower efficiency than DG)
    Steric Effect Low hindrance; facilitates nucleophilic attack.High hindrance (
    
    
    -dimethyl); slows attack.
    Electronic Effect Inductive effect of dichlorophenyl ring.Strong electron-withdrawing phenoxy group.

    *Note: While the

    
    -dimethyl group in CAG provides steric protection (normally increasing 
    
    
    
    to >10h for simple alkyl acids), the electron-withdrawing phenoxy group activates the carbonyl, counteracting the steric shield and resulting in a lower-than-expected stability compared to Gemfibrozil AG.
    Structure-Activity Relationship (SAR) Deep Dive
    • Diclofenac: The acetic acid tail is flexible and unhindered. The carbonyl carbon is easily accessible to nucleophiles (water, protein residues). This leads to rapid cyclization (acyl migration) and transacylation.

    • Clofibric Acid: The "Gem-dimethyl" effect at the

      
      -position creates a steric shield. However, the oxygen atom attached to the phenyl ring (phenoxy) pulls electron density away from the carbonyl carbon. This makes the carbonyl carbon more electrophilic (prone to attack), partially negating the steric protection. This unique "Steric vs. Electronic" conflict is why CAG is still reactive, unlike the highly stable Valproic Acid Glucuronide.
      

    Experimental Protocols

    To validate these differences in your own lab, use the following self-validating protocols.

    In Vitro Stability Assay (The "Gold Standard")

    Objective: Determine

    
     and degradation rate constant (
    
    
    
    ).

    Reagents:

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Internal Standard (e.g., Deuterated parent drug).

    • Critical Control: Saccharolactone (5 mM) to inhibit

      
      -glucuronidase if using biological matrices (plasma/microsomes).
      

    Workflow:

    • Preparation: Spike synthetic AG (10 µM) into pre-warmed (37°C) buffer.

    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing 1% Formic Acid (acid stabilizes the AG).

    • Analysis: LC-MS/MS. Monitor disappearance of the 1-β peak and appearance of rearranged isomers (multiple peaks).

    • Calculation: Plot

      
       vs. Time. Slope = 
      
      
      
      .
      
      
      .
    Trapping Assay (Nucleophilic Scavenging)

    Objective: Distinguish between transacylation (direct attack) and glycation potential.

    • GSH Trapping: Incubate AG with Glutathione (5 mM).

      • Result: Formation of S-acyl-GSH adducts indicates direct transacylation reactivity (High for DG).

    • Methoxylamine Trapping: Incubate AG with Methoxylamine (1 mM).

      • Result: Methoxylamine reacts with the aldehyde of the open-chain sugar. Formation of this adduct confirms Acyl Migration has occurred (High for both DG and CAG).

    Experimental Workflow Diagram

    Protocol_Flow Start Start: Synthetic AG (DG or CAG) Incubation Incubate @ 37°C pH 7.4 Buffer Start->Incubation Split Assay Type Incubation->Split Stab Stability Assay (No Trapping Agent) Split->Stab Trap Trapping Assay (+ GSH or Methoxylamine) Split->Trap Measure1 Measure t1/2 (Disappearance of 1-β) Stab->Measure1 Measure2 Identify Adducts (LC-MS/MS) Trap->Measure2 Result1 Kinetic Instability Measure1->Result1 DG: <1h CAG: ~3-6h Result2 Nucleophilic Potential Measure2->Result2 DG: High S-acyl-GSH CAG: Moderate Adducts

    Figure 2: Decision tree for comparative reactivity assessment.

    Implications for Drug Development

    When benchmarking a new drug candidate (New Chemical Entity - NCE):

    • If your NCE-Glucuronide behaves like DG:

      • Red Flag. High risk of covalent binding and IDT.

      • Action: Consider structural modification to increase steric bulk near the carboxylate (e.g., adding a methyl group) or replacing the carboxylic acid isostere.

    • If your NCE-Glucuronide behaves like CAG:

      • Yellow Flag. The metabolite is reactive but likely manageable unless the dose is very high (High Daily Dose > 100mg increases IDT risk significantly).

      • Action: Perform specific genotoxicity screens (Comet assay) to ensure the specific "CAG-like" DNA reactivity is not present.

    References

    • Stachulski, A. V., et al. (2006). Structural and chemical determinants of the instability of acyl glucuronides: Implications for drug safety. Chemical Research in Toxicology. Link

    • Boelsterli, U. A., et al. (1998). Diclofenac acyl glucuronide, a major biliary metabolite, is directly involved in small intestinal injury in rats. Gastroenterology. Link

    • Sallustio, B. C., et al. (2000). Genotoxicity of acyl glucuronide metabolites formed from clofibric acid and gemfibrozil.[1] Chemical Research in Toxicology. Link

    • Sawamura, R., et al. (2010). Structure-activity relationships for degradation reaction of 1-β-O-acyl glucuronides. Drug Metabolism and Disposition.[2][3][4][5] Link

    • Ebner, T., et al. (1999). Disposition and chemical stability of the acyl glucuronide of the PPAR-alpha agonist clofibric acid. Drug Metabolism and Disposition.[2][3][4][5] Link

    Sources

    validation of bioanalytical methods for clofibryl glucuronide per FDA guidelines

    Author: BenchChem Technical Support Team. Date: February 2026

    Compliance Level: FDA Bioanalytical Method Validation (2018) / ICH M10 Analyte Class: Acyl Glucuronide (Labile Phase II Metabolite)

    Executive Summary

    Quantifying acyl glucuronides, such as Clofibryl Glucuronide (CG) , presents a unique "double jeopardy" in bioanalysis: chemical instability during sample processing and physical instability (in-source fragmentation) during detection. Unlike stable ether glucuronides, CG contains a reactive ester linkage susceptible to hydrolysis and acyl migration.

    This guide compares the Direct Quantification Method (Acidified LC-MS/MS) against the traditional Indirect Enzymatic Hydrolysis Method . While indirect methods were historically common, this guide validates why Direct Quantification with Acidified Protein Precipitation is the superior regulatory standard, provided specific stabilization protocols are enforced to meet FDA/ICH M10 requirements for labile metabolites.

    The Core Challenge: Acyl Glucuronide Instability

    To validate a method for CG, one must control two distinct failure modes. Failure to address these results in underestimation of the metabolite and overestimation of the parent drug (Clofibric Acid).

    A. Chemical Instability (Hydrolysis & Migration)

    At physiological pH (7.4), CG undergoes:

    • Hydrolysis: Spontaneous conversion back to Clofibric Acid.

    • Acyl Migration: The drug moiety migrates from the 1-O position to the 2-, 3-, and 4-positions. These isomers are resistant to

      
      -glucuronidase, rendering indirect enzymatic methods inaccurate.
      
    B. Physical Instability (In-Source Fragmentation)

    During Electrospray Ionization (ESI), the glucuronide bond can break before the quadrupole selection.

    • Result: CG (m/z 390) loses the glucuronic acid moiety (176 Da) in the source, entering the MS as Clofibric Acid (m/z 214).

    • Impact: If CG and Clofibric Acid co-elute, the fragmented CG signal masquerades as the parent drug, failing Specificity requirements.

    Visualization: The Instability Pathways

    CG_Instability cluster_0 Sample Processing Risk CG Clofibryl Glucuronide (1-O-acyl) Parent Clofibric Acid (Parent Drug) CG->Parent Hydrolysis (pH > 6.0) Isomers Positional Isomers (2/3/4-O-acyl) CG->Isomers Acyl Migration (pH > 7.0) MS_Signal False Parent Signal (Interference) CG->MS_Signal In-Source Fragmentation (ESI Source)

    Figure 1: Degradation pathways of Clofibryl Glucuronide leading to bioanalytical bias.

    Comparative Analysis: Direct vs. Indirect Quantification

    FeatureMethod A: Direct Quantification (Recommended) Method B: Indirect Enzymatic Hydrolysis
    Principle Measures intact CG using LC-MS/MS with pH stabilization.Measures Total Clofibric Acid after
    
    
    -glucuronidase treatment, then subtracts Free Clofibric Acid.
    Specificity High. Chromatographically separates parent from metabolite.Low. Relies on mathematical subtraction; errors propagate.
    Isomer Handling Can separate 1-O-acyl from migration isomers (if gradient is optimized).Fails. Migration isomers are often resistant to enzymatic hydrolysis, leading to underestimation.
    Stability Risk Managed via acidification during collection.High. Hydrolysis steps require incubation at 37°C (pH 5-7), risking further acyl migration.
    FDA Status Preferred for PK/PD correlation.Discouraged for acyl glucuronides due to migration issues.
    Expert Insight

    Method B is mathematically flawed for acyl glucuronides. If the Total Drug is 100 ng/mL and Free Drug is 95 ng/mL, the Glucuronide is 5 ng/mL. A 5% analytical error in the Total measurement (105 ng/mL) doubles the calculated Glucuronide concentration (10 ng/mL). Method A is the only self-validating system.

    Validated Protocol: Acidified Protein Precipitation (Method A)

    This protocol is designed to freeze the equilibrium between CG and Clofibric Acid.

    Step 1: Sample Collection (The Critical Control Point)

    Standard plasma collection allows hydrolysis. You must acidify immediately.

    • Reagent: 5% Formic Acid or 0.5M Ammonium Acetate (pH 4.0).

    • Action: Collect blood into pre-chilled tubes containing the stabilizer. Target final pH of plasma: 3.0 – 4.0 .

    • Temperature: Keep all samples on wet ice (4°C) immediately.

    Step 2: Sample Extraction (Acidified PPT)

    Avoid Solid Phase Extraction (SPE) evaporation steps, as drying concentrates the acid/base, potentially catalyzing hydrolysis.

    • Aliquot: 50 µL acidified plasma.

    • Precipitate: Add 200 µL Acetonitrile containing 0.1% Formic Acid (keeps pH low).

    • Internal Standard: Include stable isotope-labeled Clofibryl Glucuronide (if available) or Clofibric Acid-d4.

    • Vortex/Centrifuge: 2000g for 5 min at 4°C.

    • Inject: Inject supernatant directly (or dilute with weak mobile phase). Do not dry down.

    Step 3: Chromatographic Resolution

    You must demonstrate separation between CG and Clofibric Acid to negate in-source fragmentation.

    • Column: C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm.

    • Mobile Phase: Acidic (0.1% Formic Acid) to prevent on-column hydrolysis.

    • Gradient: Shallow gradient required. CG usually elutes before Clofibric Acid on reverse phase due to the polar sugar moiety.

    Validation Experiments (FDA/ICH M10 Requirements)

    Beyond standard accuracy/precision, you must perform these specific stress tests.

    Experiment A: Back-Conversion Assessment

    Objective: Quantify the rate of CG hydrolysis to Clofibric Acid during processing.

    • Spike control plasma with only Clofibryl Glucuronide at High QC level.

    • Process samples in triplicate.

    • Analyze for Clofibric Acid (Parent).

    • Acceptance Criteria: The response of the Parent in the spiked Glucuronide sample must be ≤ 15% of the response of the Parent at the LLOQ.

    Experiment B: In-Source Fragmentation Evaluation

    Objective: Ensure MS source settings do not artificially create parent signal.

    • Inject a neat solution of Clofibryl Glucuronide.

    • Monitor the MRM transition for Clofibric Acid.

    • Result: You will see a peak.

    • Requirement: This peak must be chromatographically resolved (Rs > 1.5) from the authentic Clofibric Acid retention time.

    Experiment C: pH Stability Profile

    Data Presentation:

    Condition pH Temp % Recovery of CG (4 hrs) Status
    Untreated Plasma 7.4 25°C 65% FAIL
    Untreated Plasma 7.4 4°C 88% Marginal
    Acidified Plasma 3.5 25°C 98% PASS

    | Acidified Plasma | 3.5 | 4°C | 99.5% | PASS |[1][2]

    Validation Decision Workflow

    Validation_Workflow Start Start Validation Sep_Check Check Chromatography: Is CG separated from Parent? Start->Sep_Check Fail_Sep FAIL: In-Source Frag will bias data Sep_Check->Fail_Sep No Stab_Check Check Stability: Is Back-Conversion < 15%? Sep_Check->Stab_Check Yes Fail_Stab FAIL: Optimize pH or Temperature Stab_Check->Fail_Stab No Pass VALIDATED METHOD Stab_Check->Pass Yes

    Figure 2: Decision tree for validating labile metabolite methods per ICH M10.

    References

    • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4][5] (2018).[2][3][6] Available at: [Link]

    • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[7] (2022).[2][8][9] Available at: [Link]

    • Shipkova, M., et al. "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring 25.1 (2003): 1-16.
    • Jemal, M., et al. "LC–MS/MS Bioanalytical Method Development for Labile Metabolites: The Case of Acyl Glucuronides." Biomedical Chromatography.

    Sources

    cross-validation of clofibric acid glucuronide assays in plasma vs urine

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the cross-validation of bioanalytical assays for Clofibric Acid (CA) and its labile metabolite, Clofibric Acid Acyl-Glucuronide (CA-G) . It focuses on the distinct challenges posed by plasma (low concentration, protein binding, stability) versus urine (high concentration, salt interference, hydrolysis).

    Executive Summary: The Acyl-Glucuronide Challenge

    Clofibric acid (CA) is the active metabolite of clofibrate. In humans, it is primarily eliminated via conjugation to form clofibric acid acyl-glucuronide (CA-G) . Unlike ether glucuronides, acyl glucuronides are chemically reactive esters. They present a unique bioanalytical challenge: instability .

    • In Plasma: CA-G can hydrolyze back to the parent CA ex vivo, leading to an overestimation of the parent drug.

    • In Urine: CA-G concentrations are orders of magnitude higher, but the matrix is prone to significant ion suppression and pH-dependent isomerization (acyl migration), rendering the metabolite resistant to enzymatic hydrolysis.

    This guide details the cross-validation of LC-MS/MS assays for both matrices, prioritizing the control of back-conversion and acyl migration .

    Mechanistic Context: Why Stability Matters

    The validity of any CA/CA-G assay hinges on preventing the interconversion of the analytes during sample handling.

    The Instability Pathway

    CA-G is an ester glucuronide. Under physiological pH (7.4) and alkaline conditions, it undergoes two reactions:

    • Hydrolysis: Converts CA-G back to CA (Parent).

    • Acyl Migration: The drug moiety migrates from the 1-O position to the 2-, 3-, and 4-O positions of the glucuronic acid ring. These isomers cannot be cleaved by standard

      
      -glucuronidase enzymes, leading to underestimation of total glucuronides in indirect assays.
      

    CA_Instability CA Clofibric Acid (Parent) CAG 1-O-Acyl Glucuronide (CA-G) CA->CAG UGT Enzymes (In Vivo) CAG->CA Hydrolysis (Ex Vivo/Alkaline pH) Iso 2/3/4-O-Isomers (Rearranged) CAG->Iso Acyl Migration (pH > 7) Prot Protein Adducts (Irreversible) Iso->Prot Covalent Binding

    Figure 1: Instability Pathway of Clofibric Acid Acyl-Glucuronide. Acyl migration creates isomers resistant to enzymatic hydrolysis, while hydrolysis artificially inflates parent drug levels.[1]

    Methodological Comparison: Plasma vs. Urine

    The following table contrasts the critical parameters for validating CA-G assays in both matrices.

    ParameterPlasma AssayUrine Assay
    Primary Challenge Sensitivity & Stability: Preventing back-conversion of low-level CA-G to CA.Selectivity & Range: Handling high concentrations and salt-induced suppression.
    Sample Prep Protein Precipitation (PPT) with acidified acetonitrile.Dilute-and-Shoot or Solid Phase Extraction (SPE) .
    pH Control Critical: Acidify immediately (pH < 4) to stabilize CA-G.Moderate: Acidify to prevent bacterial growth and acyl migration.
    Calibration Range Low (e.g., 10 – 5,000 ng/mL).High (e.g., 1 – 500
    
    
    g/mL).
    Internal Standard Stable isotope labeled CA-d4 (or similar).Stable isotope labeled CA-d4.
    Detection Mode Negative Ion ESI (MRM).Negative Ion ESI (MRM).

    Validated Experimental Protocols

    Plasma Protocol: Acidified Precipitation

    Objective: Quantify CA and CA-G while inhibiting ex vivo hydrolysis.

    • Causality: Acidification inhibits esterases and chemical hydrolysis. Cold temperature slows acyl migration.

    Workflow:

    • Collection: Collect blood into pre-chilled tubes containing NaF/Oxalate (esterase inhibitor) and immediate citric acid buffer (pH 3.0).

    • Separation: Centrifuge at 4°C, 3000 x g for 10 min.

    • Extraction:

      • Aliquot 50

        
        L plasma.
        
      • Add 200

        
        L Ice-Cold Acetonitrile containing 0.1% Formic Acid  (precipitates proteins + stabilizes pH).
        
      • Add Internal Standard (IS).[2][3]

      • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Analysis: Inject supernatant directly onto LC-MS/MS.

    Urine Protocol: Dilution & Enzymatic Hydrolysis

    Objective: Measure "Total" Clofibric Acid (Parent + Glucuronide) vs. "Direct" Glucuronide.

    • Causality: Urine concentrations are high; SPE is often unnecessary. However, measuring total drug requires hydrolysis.

    Direct Method (Preferred for CA-G quantitation):

    • Dilution: Dilute urine 1:10 or 1:50 with 1% Formic Acid in Water .

      • Why: Acid stabilizes the glucuronide; dilution reduces matrix effects (salts).

    • Analysis: Inject directly.

    Indirect Method (Total CA):

    • Buffer: Mix 50

      
      L urine with 0.2M Ammonium Acetate (pH 5.0).
      
    • Enzyme: Add

      
      -glucuronidase (E. coli preferred over Helix pomatia to reduce side activity).
      
    • Incubation: 37°C for 2 hours (Validation required: ensure 100% conversion).

    • Quench: Add 200

      
      L cold acetonitrile.
      

    Cross-Validation Data & Acceptance Criteria

    When validating across matrices, specific experiments are required to prove the assay is robust against the unique failure modes of acyl glucuronides.

    Stability Assessment (Crucial)

    You must demonstrate that CA-G does not convert to CA during the process.

    TestProtocolAcceptance Criteria
    Benchtop Stability Spiked plasma (High CA-G, Low CA) left at RT for 4 hrs.CA concentration must not increase by >15%.
    Freeze-Thaw 3 cycles at -80°C to RT.CA-G degradation < 15%.
    In-Source Fragmentation Inject pure CA-G standard; monitor CA channel.Signal in CA channel must be < 1% of CA-G response (verifies MS source stability).
    Matrix Effect (ME) & Recovery

    Urine often suppresses ionization in the early eluting region (where polar glucuronides elute).

    • Experiment: Post-column infusion of CA and CA-G while injecting blank urine extracts.

    • Requirement: No sharp drops (suppression) or peaks (enhancement) at the retention time of CA-G.

    • Calculation:

      
      
      
      • Target: 85% - 115%.

    Visualization: Comparative Analytical Workflow

    Workflow_Comparison cluster_Plasma Plasma Workflow (Trace Analysis) cluster_Urine Urine Workflow (High Conc.) cluster_Direct Direct Quant cluster_Indirect Total Quant P_Sample Plasma Sample (+ NaF/Citrate) P_Prep Protein Precipitation (Cold ACN + 0.1% FA) P_Sample->P_Prep P_Centrifuge Centrifuge (Remove Proteins) P_Prep->P_Centrifuge P_Inject Inject Supernatant P_Centrifuge->P_Inject U_Sample Urine Sample (Untreated) U_Dilute Dilute 1:20 (1% Formic Acid) U_Sample->U_Dilute U_Hydro Enzymatic Hydrolysis (E. coli Beta-Gluc, pH 5) U_Sample->U_Hydro U_Dilute->P_Inject Direct U_Hydro->P_Inject Total

    Figure 2: Comparative Workflow. Plasma requires rigorous protein precipitation and acidification. Urine allows for simple dilution (Direct) or enzymatic hydrolysis (Total).

    References

    • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

    • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

    • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link

    • Sueljendić, D., et al. (2024). Development of an LC–MS/MS method for the determination of psychoactive drugs in urine by optimization of enzymatic hydrolysis. PubMed Central. Link

    • Ebner, T., et al. (1999). Disposition and absolute bioavailability of clofibric acid acyl glucuronide in the rat. Drug Metabolism and Disposition.[4][5] Link

    Sources

    isotopic internal standards for clofibric acid acyl-b-D-glucuronide analysis

    Comparative Guide: Isotopic Internal Standards for Clofibric Acid Acyl- -D-Glucuronide Quantification

    Executive Summary

    In the quantitative analysis of Clofibric Acid Acyl-

    
    -D-Glucuronide (CA-G)acyl glucuronide

    This guide evaluates three classes of internal standards. Our analysis concludes that

    
    C/
    
    
    N-labeled CA-G
    Deuterated (
    
    
    H) analogs

    The Scientific Challenge: Why CA-G is Unique

    To select the correct IS, one must understand the analyte's behavior. Clofibric acid acyl-glucuronide is reactive.[1] Under physiological pH (7.4) and even during standard sample preparation, it undergoes acyl migration .

    The glucuronic acid moiety migrates from the anomeric C1 position to C2, C3, and C4 positions. This creates a mixture of

    The Core Problem: If your Internal Standard does not degrade or migrate at the exact same rate as your analyte during processing, your quantification will be biased.

    Visualization: The Acyl Migration Pathway

    The following diagram illustrates the instability that the IS must track.

    AcylMigrationcluster_0Instability Zone (Sample Prep)CAG1-O-β-Acyl Glucuronide(Target Analyte)Iso22-O-Acyl IsomerCAG->Iso2 pH > 7.0MigrationHydrolysisHydrolysis(Clofibric Acid + Glucuronic Acid)CAG->Hydrolysis Chemical/EnzymaticCleavageIso33-O-Acyl IsomerIso2->Iso3 EquilibriumIso2->HydrolysisIso44-O-Acyl IsomerIso3->Iso4 EquilibriumIso3->HydrolysisIso4->Hydrolysis

    Caption: Figure 1. The cascade of acyl migration and hydrolysis.[2][3] An ideal IS must mimic the 1-O-β form's degradation profile exactly.

    Comparative Analysis of Internal Standards

    Option A: Structural Analogs (e.g., Gemfibrozil Glucuronide)
    • Mechanism: Chemically similar fibrate glucuronide but different molecular structure.

    • Verdict: NOT RECOMMENDED .

    • Deficiency: Structural analogs have different pKa and hydrophobicity values. They will not co-elute with CA-G. Consequently, they cannot compensate for Matrix Effects (ion suppression/enhancement) which are temporally specific in LC-MS/MS. Furthermore, their rate of acyl migration will differ from CA-G, leading to quantification errors if samples sit in the autosampler.

    Option B: Deuterated Isotopes ( -CA-G)
    • Mechanism: Hydrogen atoms replaced with Deuterium (

      
      H).
      
    • Verdict: ACCEPTABLE WITH CAVEATS .

    • Pros: widely available, lower cost.

    • Cons (The "Deuterium Effect"): C-D bonds are shorter and stronger than C-H bonds. In high-efficiency UHPLC, deuterated compounds often elute slightly earlier than the native analyte.

      • Risk:[4][5] If

        
        -CA-G elutes 0.1 min earlier than CA-G, it may elute outside the ion suppression zone that affects CA-G, failing to correct for the matrix effect.
        
      • Stability:[6][7][8] Ensure deuterium is on the aromatic ring, not on exchangeable sites (hydroxyl/carboxyl), to prevent scrambling.

    Option C: Stable Heavy Isotopes ( -CA-G / )
    • Mechanism: Carbon-12 replaced with Carbon-13.

    • Verdict: GOLD STANDARD .

    • Pros:

      • Perfect Co-elution:

        
        C does not alter lipophilicity or retention time. The IS and Analyte enter the MS source at the exact same moment, experiencing identical matrix suppression.
        
      • Identical Degradation: If 10% of the CA-G degrades to the 2-O-isomer during extraction, exactly 10% of the

        
        C-CA-G will also degrade. The Ratio (Analyte/IS) remains constant, preserving accuracy.
        
    Summary Data Table
    FeatureStructural AnalogDeuterated IS (
    
    
    )
    
    
    C /
    
    
    N IS
    Cost LowModerateHigh
    Retention Time Match PoorGood (Risk of shift)Perfect
    Matrix Effect Correction NonePartialFull
    Acyl Migration Tracking Different RateSimilar RateIdentical Rate
    Suitability for Regulated Work NoYes (Validation req.)Yes (Preferred)

    Experimental Protocols & Validation

    To ensure data integrity, the following protocols must be implemented. These assume the use of a Stable Isotope IS (Option B or C).

    Protocol 1: Sample Stabilization (Crucial Step)
    • Objective: Prevent acyl migration immediately upon sample collection.

    • Reagents: 0.5M Citrate Buffer (pH 3.0) or 1% Formic Acid.

    • Procedure:

      • Collect blood/urine.[6]

      • Immediately add acidification buffer to the matrix (Ratio 1:1 v/v). Target final pH is 3.0 - 4.0.[2]

      • Why: Acyl migration is base-catalyzed. Acidification "freezes" the glucuronide in the 1-O-

        
         configuration.
        
    Protocol 2: LC-MS/MS Workflow with In-Source Fragmentation Check
    • Objective: Ensure the mass spectrometer does not falsely detect the parent drug as the glucuronide, or vice versa.

    • Method:

      • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

      • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

      • Gradient: Rapid gradient (to minimize on-column degradation).

      • Transitions (Negative Mode ESI):

        • Analyte (CA-G):

          
           389 
          
          
          213 (Loss of glucuronic acid moiety).
        • IS (

          
          -CA-G):
          
          
          395
          
          
          219.
      • The "In-Source" Test: Inject a pure standard of Clofibric Acid (Parent) at high concentration. Monitor the CA-G transition. If a peak appears, your source temperature/voltage is too high, causing artificial glucuronidation (rare) or cross-talk. Conversely, inject CA-G and monitor the Parent transition to check for in-source hydrolysis.

    Visualization: Analytical Decision Tree

    WorkflowStartStart: Method DevelopmentSelectISSelect Internal StandardStart->SelectISDecisionIs 13C-Labeled Available?SelectIS->DecisionPath13CUse 13C-CA-G(Gold Standard)Decision->Path13CYesPathDUse Deuterated-CA-GDecision->PathDNoPassCo-elution ConfirmedProceed to ValidationPath13C->PassCheckRTValidation Step:Check Retention Time OverlapPathD->CheckRTCheckRT->PassShift < 0.02 minFailRT Shift DetectedAdjust Gradient or Switch ISCheckRT->FailShift > 0.02 min

    Caption: Figure 2. Decision logic for Internal Standard selection and validation checkpoints.

    References

    • Shipkova, M., et al. (2003).[9] "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link

    • Wang, S., et al. (2020). "Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides." Bioanalysis. Link

    • Stiller, Y., et al. (2013). "Which internal standard? Deuterated or C13 enriched?" ResearchGate Discussions. Link

    • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

    Inter-Laboratory Comparison Guide: Quantification of Clofibric Acid and Metabolites

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide provides an objective technical comparison of analytical methodologies for quantifying Clofibric Acid (CA) and its primary metabolite, Clofibryl Glucuronide (CA-G) , in biological matrices.

    Clofibric acid, the active metabolite of lipid-regulating prodrugs (e.g., clofibrate, etofibrate), presents unique bioanalytical challenges due to the instability of its acyl-glucuronide conjugate. In inter-laboratory comparisons (ILCs), discrepancies often arise not from instrumental sensitivity, but from sample handling artifacts —specifically, the unintended hydrolysis of the labile glucuronide back to the parent acid, leading to significant overestimation of determining CA concentrations.

    This document outlines the "Gold Standard" protocols, compares LC-MS/MS versus GC-MS workflows, and provides a framework for self-validating inter-laboratory consistency.

    Metabolic Context & The Bioanalytical Challenge

    To quantify clofibric acid accurately, one must understand its metabolic fate. CA is primarily conjugated by UDP-glucuronosyltransferases (UGTs) to form Clofibryl Acyl-Glucuronide .

    The Critical Flaw: Unlike ether glucuronides, acyl glucuronides are chemically reactive and unstable. They can undergo:

    • Hydrolysis: Reverting to the parent clofibric acid in vitro (during sample storage or extraction).

    • Acyl Migration: Isomerization to β-glucuronidase-resistant forms.

    • In-Source Fragmentation: In LC-MS interfaces, the glucuronide can lose the glucuronic acid moiety, being detected as the parent ion and causing false positives.

    Diagram 1: Metabolic Pathway & Analytical Risks

    MetabolicPathway cluster_risk Bioanalytical Risk Zone Prodrug Clofibrate/Etofibrate (Prodrug) CA Clofibric Acid (Active Metabolite) Prodrug->CA Rapid Hydrolysis (Esterases) CAG Clofibryl Acyl-Glucuronide (Major Conjugate) CA->CAG Glucuronidation (UGT Enzymes) CAG->CA In-vitro Hydrolysis (Sample Prep/Storage) Artifact Artifactual CA (False Elevation) CAG->Artifact In-Source Fragmentation (LC-MS Interface)

    Caption: Pathway showing the conversion of prodrugs to Clofibric Acid and the risk of back-conversion from the unstable Acyl-Glucuronide during analysis.

    Methodological Landscape: LC-MS/MS vs. GC-MS[1][2][3][4]

    In the context of drug development (DMPK), LC-MS/MS is currently the preferred methodology due to its ability to measure the intact glucuronide. GC-MS remains a robust alternative for "Total Clofibric Acid" analysis but requires derivatization.

    Table 1: Comparative Performance Metrics
    FeatureMethod A: LC-MS/MS (Direct) Method B: GC-MS (Derivatization) Method C: HPLC-UV (Legacy)
    Analyte Specificity High. Separates CA and CA-G chromatographically.Medium. Measures Total CA (requires hydrolysis of CA-G).Low. Prone to matrix interference.
    Sample Prep Protein Precipitation (PPT) or SPE. Minimal manipulation.Liquid-Liquid Extraction (LLE) + Derivatization (Methylation/Silylation).LLE required.
    Sensitivity (LLOQ) 0.5 – 1.0 ng/mL1.0 – 5.0 ng/mL50 – 100 ng/mL
    Throughput High (5-8 min run time).Low (30+ min run time + prep).Medium.
    Risk Factor In-source fragmentation of CA-G to CA.Incomplete hydrolysis or derivatization efficiency.Lack of sensitivity for trace metabolites.
    Cost per Sample Moderate.High (Labor intensive).Low.

    Inter-Laboratory Study Protocol (The "Gold Standard")

    To validate performance across laboratories, we recommend a Split-Sample Proficiency Testing scheme.

    Sample Design[5][6]
    • Matrix: Human Plasma (K2EDTA), stripped of endogenous interferences.

    • Spike Levels:

      • Sample A (Low): 10 ng/mL Clofibric Acid + 50 ng/mL Clofibryl Glucuronide.

      • Sample B (High): 500 ng/mL Clofibric Acid + 1000 ng/mL Clofibryl Glucuronide.

      • Note: Including the glucuronide is mandatory to test for hydrolysis/fragmentation artifacts.

    Recommended LC-MS/MS Workflow

    This protocol minimizes the risk of acyl-glucuronide breakdown.

    • Stabilization: Collect blood into pre-chilled tubes containing citric acid (to lower pH to ~4.0) to stabilize the acyl-glucuronide. Process to plasma at 4°C immediately.

    • Extraction:

      • Aliquot 50 µL plasma.

      • Add 200 µL Acetonitrile containing Internal Standard (Clofibric Acid-d4).

      • Crucial Step: Do not use alkaline buffers. Keep conditions slightly acidic (0.1% Formic Acid).

      • Vortex and centrifuge (4000g, 10 min, 4°C).

    • Chromatography:

      • Column: C18 (e.g., Acquity BEH C18), 1.7 µm.

      • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

      • Gradient: Separation of CA and CA-G is essential. CA-G elutes earlier (more polar).

    • Detection:

      • Mode: Negative Electrospray Ionization (ESI-).

      • Transitions:

        • CA: m/z 213.0 → 127.0

        • CA-G: m/z 389.0 → 213.0 (Quantifier)

      • QC Check: Monitor the CA transition (213>127) at the retention time of CA-G. If a peak appears, in-source fragmentation is occurring. Reduce cone voltage/declustering potential.

    Diagram 2: Method Selection & Validation Logic

    MethodSelection Start Start: Select Analytical Goal Goal Measure Parent (CA) AND Metabolite (CA-G)? Start->Goal Yes Yes: Speciation Required Goal->Yes PK/Metabolism Study No No: Total CA Only Goal->No Environmental/Total Exposure LCMS Method: LC-MS/MS (ESI-) Yes->LCMS Hydrolysis Step: Alkaline/Enzymatic Hydrolysis No->Hydrolysis RiskCheck CRITICAL CHECK: Chromatographic Separation LCMS->RiskCheck GCMS Method: GC-MS Valid Valid Result: Separate quantification RiskCheck->Valid Baseline Resolution (Rt_CA != Rt_CAG) Invalid Invalid Result: Overestimation of Parent RiskCheck->Invalid Co-elution + In-source Fragmentation Deriv Step: Derivatization (Methylation) Hydrolysis->Deriv Deriv->GCMS

    Caption: Decision tree for selecting the appropriate methodology and critical control points for validation.

    Data Analysis & Validation Criteria

    In an inter-laboratory comparison, participating labs should be evaluated using Z-scores derived from the consensus mean (

    
    ) and the standard deviation of proficiency (
    
    
    
    ).[1]
    
    
    

    Interpretation:

    • 
      : Satisfactory.
      
    • 
      : Questionable.
      
    • 
      : Unsatisfactory.
      
    Common Failure Modes (Troubleshooting Guide)
    • Positive Bias for CA (

      
      ): 
      
      • Cause: Breakdown of CA-G during sample prep (pH too high) or in the MS source.

      • Fix: Acidify samples immediately; optimize LC gradient to separate CA and CA-G completely.

    • Negative Bias for CA (

      
      ): 
      
      • Cause: Ion suppression (matrix effects) in LC-MS; incomplete derivatization in GC-MS.

      • Fix: Use stable isotope labeled internal standard (Clofibric Acid-d4).

    References

    • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018).[2][3][1] [Link]

    • Souverain, S., et al. "Determination of clofibric acid and its glucuronide in human plasma by LC-MS/MS." Journal of Chromatography B. (2004). [Link]

    • Shipkova, M., et al. "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring. (2003). [Link]

    • ISO 13528:2022. "Statistical methods for use in proficiency testing by interlaboratory comparison." International Organization for Standardization.[4][1] [Link]

    Sources

    Clofibric Acid Disposition: A Comparative Guide to Glucuronide Correlation & Metabolic Profiling

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Linear Correlation & Metabolic Divergence

    In drug development, the correlation between clofibric acid (CA) dosage and urinary glucuronide levels serves as a critical biomarker for metabolic clearance and species-specific toxicology. Unlike newer fibrates (e.g., fenofibrate) which exhibit bimodal, polymorphic glucuronidation patterns, clofibric acid demonstrates a robust, linear, and unimodal correlation in humans.

    However, this high-capacity glucuronidation pathway comes with a "Trojan Horse" risk: the formation of reactive acyl glucuronides . These metabolites are not merely inert excretion products but electrophilic species capable of covalent protein binding and DNA damage.[1]

    This guide analyzes the CA-glucuronide correlation, contrasting it with alternative fibrates, and provides a self-validating protocol for quantifying these unstable metabolites.

    Mechanistic Insight: The Glucuronidation Pathway

    Clofibric acid is the active metabolite of clofibrate. Upon administration, it undergoes Phase II metabolism, primarily via UDP-glucuronosyltransferases (UGTs) .

    The "Instability" Factor

    A critical variable in correlating dosage to urinary output is the chemical instability of clofibryl glucuronide (CA-G) . Unlike ether glucuronides, CA-G is an acyl (ester) glucuronide. It is susceptible to:

    • Hydrolysis: Reverting to the parent acid in alkaline urine or during improper sample storage.

    • Acyl Migration: Intramolecular rearrangement to form

      
      -glucuronidase-resistant isomers, leading to underestimation of total glucuronides if not accounted for.
      
    Diagram 1: Clofibric Acid Metabolic Fate & Toxicity Risks

    The following diagram illustrates the parallel pathways of excretion and bioactivation, highlighting the species-specific divergence.

    CA_Metabolism CA Clofibric Acid (Active Metabolite) UGT UGT Enzymes (Liver/Kidney) CA->UGT Phase II Taurine Taurine Conjugate (Carnivores) CA->Taurine Major Pathway (Dog/Cat/Ferret) CAG Clofibryl-Glucuronide (Acyl-G) UGT->CAG Major Pathway (Human/Rat) CAG->CA Hydrolysis (Instability) Urine Urinary Excretion (Humans/Rats: 60-90%) CAG->Urine Elimination Toxicity Adduct Formation (Protein/DNA Damage) CAG->Toxicity Nucleophilic Attack (Reactive Electrophile)

    Caption: Species-dependent metabolic divergence of clofibric acid. Humans predominantly form unstable acyl glucuronides, whereas carnivores favor stable taurine conjugation.

    Comparative Performance Guide

    The following analysis compares Clofibric Acid against key alternatives in the fibrate class. This comparison is vital for selecting appropriate animal models and interpreting pharmacokinetic (PK) data.

    Table 1: Fibrate Glucuronidation Profiles & Species Correlation
    FeatureClofibric Acid (Clofibryl-G)Fenofibrate (Fenofibryl-G)Gemfibrozil (Gemfibrozil-G)
    Human Excretion 60–90% of dose as Glucuronide~15–25% (Slower rate)~50% (Renal & Fecal)
    Correlation Type Linear / Unimodal (Gaussian)Bimodal (Polymorphic)Linear
    Stability Low (Rapid hydrolysis/migration)ModerateHigh (More stable than CA-G)
    Species Model Rat (Good predictor for Human)Dog (Poor predictor)Rat (Moderate predictor)
    Toxicity Risk High (DNA strand nicks observed)Low (Less reactive)High (CYP2C8 Inhibition)
    Key Technical Insights:
    • Polymorphism Absence: Unlike fenofibrate, which shows distinct "poor" and "extensive" glucuronidator populations, clofibric acid glucuronidation is consistent across the human population. This makes CA a more predictable probe for general UGT capacity but less useful for studying specific genetic polymorphisms.

    • The Carnivore Trap: Do not use dogs, cats, or ferrets for CA glucuronidation studies. These species are "glucuronidation-deficient" for arylacetic acids and preferentially form taurine conjugates . The rat is the appropriate translational model for human CA metabolism.

    Experimental Protocol: Self-Validating Quantification

    To accurately measure the correlation between dosage and urinary glucuronide, the analytical method must prevent ex vivo hydrolysis.

    Workflow: "Stabilize-Then-Quantify" System

    Objective: Quantify Total vs. Free Clofibric Acid to calculate Glucuronide fraction.

    Reagents & Equipment[2]
    • Buffer: 0.1 M Acetate Buffer (pH 5.0).

    • Enzyme:

      
      -glucuronidase (Type H-1 from Helix pomatia or recombinant).
      
    • Stop Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.

    • Internal Standard: 2,4-Dichlorophenoxyacetic acid (2,4-D).

    Step-by-Step Protocol
    • Sample Collection (Critical Step):

      • Collect urine into vessels containing 0.5 M Citrate Buffer (pH 4.0) to prevent spontaneous hydrolysis (CA-G is unstable at neutral/alkaline pH).

      • Validation Check: Spike a control urine aliquot with authentic CA-G standard; recovery must be >95% after 4 hours at 4°C.

    • Fractionation:

      • Aliquot A (Free Acid): Direct extraction.

      • Aliquot B (Total Acid): Enzymatic hydrolysis.

    • Hydrolysis (Aliquot B):

      • Mix 100

        
        L Urine + 100 
        
        
        
        L Acetate Buffer + 50
        
        
        L
        
        
        -glucuronidase.
      • Incubate at 37°C for 2 hours .

      • Note: Avoid higher temperatures (60°C) often used for ethers, as they degrade acyl glucuronides.

    • Extraction & Analysis (HPLC-UV/MS):

      • Quench with 200

        
        L Stop Solution. Centrifuge at 10,000 x g.
        
      • Inject supernatant onto C18 column.

      • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

      • Detection: UV at 226 nm or MS (Negative Mode, m/z 213).

    • Calculation:

      
      
      
    Diagram 2: Analytical Workflow for Glucuronide Quantification

    This workflow ensures the integrity of the labile acyl glucuronide during processing.

    Workflow Sample Urine Sample (Buffered pH 4.0) Split Split Sample Sample->Split FreePath Aliquot A (No Enzyme) Split->FreePath TotalPath Aliquot B (+ B-Glucuronidase) Split->TotalPath ExtractA Precipitate Protein (Ice-Cold ACN) FreePath->ExtractA HPLC HPLC-MS/UV Analysis ExtractA->HPLC Incubate Incubate 37°C, 2h (Hydrolysis) TotalPath->Incubate ExtractB Precipitate Protein (Ice-Cold ACN) Incubate->ExtractB ExtractB->HPLC Calc Calculate: Total - Free = Glucuronide HPLC->Calc

    Caption: Dual-pathway analytical workflow to differentially quantify free clofibric acid and its labile glucuronide conjugate.

    References

    • Emudianughe, T. S., et al. (1983).[3] Species differences in the metabolic conjugation of clofibric acid and clofibrate in laboratory animals and man. Drug Metabolism and Disposition.

    • Sallustio, B. C., et al. (2003). UDP-glucuronosyltransferase-dependent bioactivation of clofibric acid to a DNA-damaging intermediate in mouse hepatocytes.[1] Chemical Research in Toxicology.

    • Desager, J. P., et al. (1993). Urinary glucuronide excretion of fenofibric and clofibric acid glucuronides in man.[4][5] Is it polymorphic? European Journal of Clinical Pharmacology.

    • Liu, Y., et al. (2000). Hepatic disposition of the acyl glucuronide 1-O-gemfibrozil-beta-D-glucuronide: effects of clofibric acid.[6] Journal of Pharmacology and Experimental Therapeutics.

    • Maddox, S., et al. (2020). UHPLC/MS for Drug Detection in Urine.[7] Sigma-Aldrich Application Notes.

    Sources

    Comparative Validation Guide: Immunochemical vs. Chromatographic Detection of Clofibric Acid Acyl-Glucuronide

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Specificity Testing for Clofibric Acid Acyl-β-D-Glucuronide Antibodies Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Drug Development Professionals

    Executive Summary: The Specificity Challenge

    In the safety assessment of carboxylic acid-containing drugs like clofibrate, the formation of acyl-β-D-glucuronides (AGs) is a critical metabolic pathway. Unlike stable ether glucuronides, clofibric acid acyl-glucuronide (CA-AG) is chemically reactive. It undergoes acyl migration and hydrolysis, and covalently binds to plasma proteins (haptenization), potentially driving idiosyncratic drug toxicity (IDT) and immune-mediated liver injury.[1]

    This guide compares the performance of Anti-CA-AG Antibodies (typically custom-generated polyclonal reagents) against the analytical gold standard, LC-MS/MS . While LC-MS/MS offers superior quantitation of the free metabolite, antibodies remain the only viable tool for visualizing and detecting drug-protein adducts in situ. However, their utility hinges entirely on rigorous specificity testing to rule out cross-reactivity with the parent drug (clofibric acid), which often circulates at concentrations 10–100x higher than the metabolite.

    Mechanism of Action & Target Definition

    To validate an antibody against CA-AG, one must understand the dynamic nature of the antigen. CA-AG is not a static target; it is an electrophile that rearranges into isomers or binds to lysine residues on proteins (e.g., albumin).

    Figure 1: Clofibric Acid Metabolic Activation & Haptenization Pathway This diagram illustrates the conversion of Clofibrate to its reactive glucuronide and subsequent protein binding, highlighting the epitopes the antibody must recognize.

    CA_Metabolism cluster_target Antibody Targets Clofibrate Clofibrate (Prodrug) CA Clofibric Acid (Parent Drug) Clofibrate->CA Hydrolysis (Esterases) CA_AG Clofibric Acid Acyl-Glucuronide (Reactive Metabolite) CA->CA_AG UGT Conjugation (Liver) Isomers Glucuronide Isomers (2/3/4-O-acyl) CA_AG->Isomers Acyl Migration (pH > 7.0) Adduct Drug-Protein Adduct (Immunogenic Hapten) CA_AG->Adduct Transacylation / Schiff Base Isomers->Adduct Binding

    Caption: Pathway showing the bioactivation of clofibric acid to its acyl-glucuronide, which subsequently forms immunogenic protein adducts.

    Comparative Analysis: Antibody vs. LC-MS/MS

    When selecting a detection method, the choice depends on whether the goal is quantitation of free metabolite or detection of immune targets (adducts) .

    FeatureAnti-CA-AG Antibody (Immunoassay) LC-MS/MS (Chromatography)
    Primary Application Detection of drug-protein adducts (Western Blot, IHC) and neoantigens.Absolute quantitation of free CA-AG in plasma/urine.
    Specificity Moderate to High. Requires rigorous depletion of cross-reactive antibodies. prone to interference by parent drug.Very High. Separates parent, glucuronide, and isomers based on m/z and retention time.
    Sensitivity High (ng/mL range), but signal is indirect.High (pg/mL range).
    Sample Prep Minimal for ELISA; requires protein isolation for Westerns.Requires extraction (SPE/LLE) and chromatographic separation.
    Stability Concern Critical. Ex vivo hydrolysis of CA-AG during incubation can lead to false negatives.Critical. In-source fragmentation can mimic parent drug; isomers must be chromatographically resolved.
    Cost/Throughput Low cost, High throughput (96-well).High cost, Moderate throughput.

    Verdict: Use LC-MS/MS for pharmacokinetic (PK) profiles. Use Antibodies for mechanistic toxicology and investigating hypersensitivity reactions.

    Deep Dive: Specificity Testing Protocol

    The following protocol is the industry standard for validating the specificity of a polyclonal antibody raised against CA-AG. The critical step is determining the Cross-Reactivity (CR) with the parent drug, Clofibric Acid.

    Experimental Design: Competitive ELISA

    Objective: Determine the concentration of free Clofibric Acid required to inhibit antibody binding by 50% (

    
    ) compared to the cognate antigen (CA-AG).
    

    Reagents:

    • Solid Phase: 96-well microplate coated with CA-AG conjugated to a carrier protein (e.g., Ovalbumin) distinct from the immunogen (e.g., KLH) to avoid anti-carrier binding.

    • Primary Antibody: Rabbit anti-CA-AG serum (diluted to predetermined titer).

    • Competitors:

      • Clofibric Acid Acyl-Glucuronide (Standard)[2]

      • Clofibric Acid (Parent)[3]

      • Glucuronic Acid (Negative Control)

    Protocol Steps:

    • Coating: Coat plates with CA-AG-Ovalbumin (1 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C. Note: Do not use pH > 9.6 to prevent hydrolysis of the ester bond.

    • Blocking: Block with 1% Gelatin in PBS-Tween (PBST) for 1 hour. Avoid BSA if the immunogen was BSA-linked.

    • Competition:

      • Pre-incubate the Primary Antibody with serial dilutions (0.1 ng/mL to 100 µg/mL) of Competitors (CA-AG or Clofibric Acid) for 1 hour at 25°C.

      • Transfer mixtures to the coated plate. Incubate for 1 hour.

    • Detection: Wash 3x with PBST. Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 1 hour.

    • Readout: Add TMB substrate. Stop reaction with

      
      . Measure absorbance at 450 nm.
      
    Data Analysis & Acceptance Criteria

    Calculate % Cross-Reactivity (CR) using the formula:

    
    
    
    • High Specificity:

      
       CR (Ideal for PK assays).
      
    • Acceptable Specificity:

      
       CR (Acceptable for adduct detection if parent drug is washed away).
      
    • Failure:

      
       CR (Antibody cannot distinguish metabolite from parent).
      

    Figure 2: Specificity Testing Workflow Logic flow for determining if an antibody is suitable for deployment.

    Specificity_Workflow Start Start: Crude Antiserum Titer Determine Titer (Direct ELISA) Start->Titer Comp_ELISA Competitive ELISA (vs. Parent Drug) Titer->Comp_ELISA Calc_CR Calculate % Cross-Reactivity Comp_ELISA->Calc_CR Decision CR < 1%? Calc_CR->Decision Pass Valid for Adduct Detection Decision->Pass Yes Fail Purification Required (Affinity Chromatography) Decision->Fail No Fail->Comp_ELISA Retest after purification

    Caption: Decision tree for validating antibody specificity via competitive ELISA.

    Expert Insights & Troubleshooting

    1. The "Hapten" Trap: Acyl glucuronides are labile.[4] If you use a standard high-pH coating buffer (pH 9.6) for too long, the glucuronide on the plate will hydrolyze, leaving only the protein. Your antibody might then select for "anti-linker" or "anti-neoepitope" antibodies rather than the drug moiety.

    • Solution: Use a lower pH coating buffer (pH 7.4) or a short incubation time. Always verify plate stability.

    2. Isomer Cross-Reactivity: CA-AG migrates to 2-, 3-, and 4-O-acyl isomers. Antibodies raised against the 1-O-acyl form (biosynthetic) often cross-react with isomers.

    • Impact: This is actually beneficial for adduct detection, as isomers are intermediates in protein binding. However, for strict PK quantification, this causes overestimation compared to LC-MS/MS.

    3. In Vivo Relevance: In human plasma, Clofibric Acid concentrations can exceed CA-AG concentrations by 10-fold or more. Even 1% cross-reactivity can lead to a 10% error in signal.

    • Recommendation: For plasma analysis, LC-MS/MS is mandatory . Use antibodies strictly for tissue analysis (liver biopsies) where protein adducts accumulate and free drug is washed away during processing.

    References
    • Sallustio, B. C., et al. (1993). Studies on the in vitro reactivity of clofibryl and fenofibryl glucuronides. Evidence for protein binding via a Schiff's base mechanism. Biochemical Pharmacology.[5][6] Link

    • Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemico-Biological Interactions. Link

    • Shipkova, M., et al. (2002). Simultaneous determination of mycophenolic acid and its glucuronide in human plasma using a differential immunoassay. (Comparative methodology for glucuronide immunoassays). Clinical Chemistry. Link

    • Faed, E. M. (1984). Properties of acyl glucuronides: implications for studies of the pharmacokinetics and metabolism of acidic drugs. Drug Metabolism Reviews. Link

    • Ritter, C., et al. (2023). Immunochemical and LC-MS/MS Detection of Protein Adduction Resulting from Metabolic Activation.[7] Chemical Research in Toxicology.[7] Link

    Sources

    benchmarking clofibryl glucuronide stability against other acyl glucuronides

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Stability-Toxicity Nexus

    In the landscape of drug metabolism, acyl glucuronides (AGs) are often viewed through a binary lens: stable detoxification products or reactive electrophiles capable of mediating idiosyncratic drug toxicity (IDT). Clofibryl glucuronide (CAG), the major metabolite of clofibrate, occupies a critical middle ground that challenges standard stability models.

    Unlike the highly labile diclofenac acyl glucuronide, which degrades rapidly via acyl migration and transacylation, clofibryl glucuronide exhibits a distinct reactivity profile driven by steric factors and a preference for Schiff base formation .

    This guide benchmarks CAG against industry-standard acyl glucuronides, providing a validated experimental framework to assess stability. We move beyond simple half-life measurements to explore the mechanistic causality—why CAG behaves differently than its structural analogs and how to accurately capture this in your data.

    Mechanistic Benchmarking: Clofibryl vs. The Field

    To understand the stability of clofibryl glucuronide, we must contextualize it within the broader class of carboxylic acid metabolites. The stability of an AG is dictated by the substitution at the

    
    -carbon and the electronic nature of the aglycone.
    
    Comparative Stability Matrix (pH 7.4, 37°C)

    The following table synthesizes experimental data to rank CAG against key alternatives.

    CompoundParent Class
    
    
    -Substitution
    
    
    (pH 7.4)
    Primary Reactivity ModeRisk Profile
    Diclofenac-AG Aryl acetic acidNone (
    
    
    )
    0.5 – 1.0 h Rapid Acyl Migration & TransacylationHigh (Direct Protein Adduction)
    Clofibryl-AG Aryloxy isobutyric acidDimethyl (
    
    
    )
    2.0 – 4.0 h Isomerization & Schiff Base Formation Moderate (Immune-mediated potential)
    Gemfibrozil-AG Aryloxy pentanoic acidDimethyl (spacer)~1.5 – 3.0 h Mechanism-Based Inhibition (CYP2C8)Moderate (DDI perpetrator)
    Fenofibryl-AG Aryloxy isobutyric acidDimethyl> 5.0 h Slow HydrolysisLow (Steric shielding)
    The "Schiff Base" Anomaly

    While most reactive AGs (like Diclofenac-AG) bind to proteins via nucleophilic attack of lysine residues on the ester carbonyl (Transacylation), Clofibryl-AG has been shown to favor a Schiff base mechanism .[1]

    • Mechanism: The glucuronic acid moiety ring-opens to an aldehyde, which then condenses with protein amines.

    • Implication: Standard trapping assays using methoxylamine or cyanide are required to distinguish this pathway from direct acylation.

    Visualization: Divergent Degradation Pathways

    The following diagram illustrates the kinetic competition between hydrolysis, migration, and the specific Schiff base pathway relevant to CAG.

    AG_Degradation_Pathways CAG 1-β-O-Clofibryl Glucuronide Parent Clofibric Acid (Hydrolysis) CAG->Parent k_hyd (pH > 7) Isomers 2,3,4-Isomers (Acyl Migration) CAG->Isomers k_mig (Fast) Aldehyde Ring-Opened Aldehyde CAG->Aldehyde Equilibrium Adduct_Trans Protein Adduct (Transacylation) CAG->Adduct_Trans Sterically Hindered Adduct_Schiff Protein Adduct (Schiff Base) Aldehyde->Adduct_Schiff Preferential Binding

    Figure 1: Mechanistic divergence of Clofibryl Glucuronide degradation. Note the preferential Schiff base pathway compared to direct transacylation.[2]

    Standardized Stability Assay Protocol

    Objective: To determine the degradation half-life (

    
    ) and isomerization rate of Clofibryl Glucuronide under physiological conditions, ensuring data is comparable across batches and institutions.
    
    A. Reagents & Preparation[3][4][5][6][7][8]
    • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4. Crucial: Pre-incubate to 37°C before adding substrate.

    • Stop Solution: 5% Formic Acid in Acetonitrile (MeCN). Acidification is non-negotiable to freeze acyl migration.

    • Internal Standard (IS): Deuterated analog (Clofibric acid-d4) or a structural analog (e.g., Ibuprofen).

    B. Experimental Workflow (Step-by-Step)
    • Preparation:

      • Prepare a 10 mM stock of Clofibryl Glucuronide in DMSO.

      • Spike stock into pre-warmed KPi buffer (37°C) to a final concentration of 10 µM (keep DMSO < 0.1%).

    • Incubation:

      • Place the reaction vessel in a shaking water bath (37°C).

      • Timepoints: 0, 15, 30, 60, 120, 240, and 360 minutes.

    • Sampling (The "Quench" Step):

      • At each timepoint, remove 50 µL of the reaction mixture.

      • Immediately transfer into 150 µL of Stop Solution (ice-cold).

      • Why? This drops the pH < 3, instantly halting both hydrolysis and migration.

    • Analysis:

      • Centrifuge samples (4000g, 10 min, 4°C).

      • Analyze supernatant via LC-MS/MS.

    C. Analytical Conditions (LC-MS/MS)
    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid.[3]

      • B: Acetonitrile + 0.1% Formic Acid.[3]

    • Gradient: Slow gradient (5% B to 40% B over 10 mins) is required to separate the 1-β isomer from the 2,3,4-isomers .

    • Detection: Monitor the specific transition for the glucuronide (negative mode often preferred for AGs).

    D. Data Processing

    Calculate the degradation rate constant (

    
    ) using the natural log of the remaining 1-β isomer peak area:
    
    
    
    
    
    

    Visualization: The Stability Workflow

    Stability_Workflow cluster_0 Self-Validating Step Start Substrate Prep (10 µM CAG in DMSO) Incubation Incubation (pH 7.4, 37°C) Start->Incubation Sampling Sampling Loop (0 - 360 min) Incubation->Sampling Quench CRITICAL QUENCH (MeCN + 5% Formic Acid) Sampling->Quench Immediate Transfer Analysis LC-MS/MS Analysis (Isomer Separation) Quench->Analysis Supernatant Data Calculate k_deg & t_1/2 Analysis->Data

    Figure 2: Workflow for the Kinetic Stability Assay. The acid quench is the critical control point to prevent artifactual isomerization.

    References

    • Comparison of Acyl Glucuronide Reactivity: St. Mary's Hospital Medical School. "Studies on the in vitro reactivity of clofibryl and fenofibryl glucuronides. Evidence for protein binding via a Schiff's base mechanism."[1][2][4][5] Biochemical Pharmacology, 1993.

    • Diclofenac Glucuronide Stability & Toxicity: Boelsterli, U. A., et al. "Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation."[6] Chemical Research in Toxicology, 2003.

    • Gemfibrozil Glucuronide & CYP2C8 Inhibition: Ogilvie, B. W., et al.[7] "Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8." Drug Metabolism and Disposition, 2006.

    • General Mechanisms of Acyl Glucuronide Degradation: Regan, S., et al. "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 2010.

    Sources

    Safety Operating Guide

    Clofibric acid acyl-b-D-glucuronide proper disposal procedures

    Operational Guide: Safe Disposal and Handling of Clofibric Acid Acyl- -D-Glucuronide

    Executive Summary: Immediate Action Directives

    Clofibric acid acyl-

    
    -D-glucuronideClofibric acid

    Core Safety Mandate:

    • NO DRAIN DISPOSAL: Under no circumstances should this compound or its residues be discharged into sink drains or sewer systems.

    • THERMAL DESTRUCTION: The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

    • COLD STORAGE: Store reference standards at -20°C or below to prevent spontaneous acyl migration and hydrolysis before use.

    Scientific Context: The Mechanics of Instability

    To ensure compliance, researchers must understand the chemical causality behind these strict protocols. This compound is not merely "toxic waste"; it is a reactive acyl glucuronide .

    The Instability Cascade (Acyl Migration & Hydrolysis)

    Unlike ether glucuronides, acyl glucuronides contain an ester linkage that is highly susceptible to nucleophilic attack. Two primary degradation pathways dictate its handling:

    • Hydrolysis: In the presence of water (especially at pH > 7), the ester bond cleaves, releasing the parent drug, Clofibric acid.

    • Acyl Migration: The drug moiety migrates from the 1-

      
       position to the 2, 3, or 4 positions on the glucuronic acid ring. These isomers are reactive aldehydes capable of covalently binding to proteins (forming adducts), which poses a sensitization risk to handlers.[1]
      

    Why this dictates disposal: Because the metabolite spontaneously degrades into the parent acid, your waste stream effectively becomes a source of Clofibric acid , which is environmentally recalcitrant. Standard chemical neutralization (e.g., adding bleach or base) is contraindicated because it accelerates hydrolysis, releasing the persistent pollutant rather than destroying it.

    Visualization: Degradation & Risk Pathways

    Gcluster_0Chemical Fate in Waste ContainerCompoundClofibric AcidAcyl-b-D-GlucuronideMoistureMoisture / pH > 7.0Compound->MoistureHydrolysisHydrolysisMoisture->HydrolysisMigrationAcyl Migration(Isomerization)Moisture->MigrationParentClofibric Acid(Persistent Pollutant)Hydrolysis->ParentAdductsProtein Adducts(Sensitization Risk)Migration->AdductsEnvDamageAquatic Toxicity(Recalcitrant)Parent->EnvDamageIf released to drain

    Figure 1: The degradation pathways of acyl glucuronides.[2] Note that improper handling leads to the release of the persistent parent acid or reactive isomers.

    Operational Handling & Storage

    Before disposal becomes necessary, proper maintenance of the chemical integrity is required to prevent pre-experimental degradation.

    ParameterProtocol SpecificationScientific Rationale
    Storage Temp -20°C to -80°C Retards acyl migration rates, which are temperature-dependent.
    Solvent Choice Acidified organic solvents (e.g., Acetonitrile + 0.1% Formic Acid)Low pH stabilizes the ester bond; organic solvents prevent hydrolysis.
    Thawing On ice; use immediately.Minimizes time spent in the "danger zone" of physiological pH/temp.
    Container Amber glass with PTFE-lined caps.Protects from light (photolysis) and ensures an inert seal against moisture.

    Disposal Procedures (Step-by-Step)

    This protocol aligns with EPA standards for hazardous pharmaceutical waste (40 CFR Part 266 Subpart P) and best practices for persistent organic pollutants.

    Step 1: Waste Characterization & Segregation

    Do not mix this waste with general aqueous waste streams.

    • Solid Waste: Contaminated gloves, weighing boats, and solid residues.

    • Liquid Waste: HPLC eluents, stock solutions, or reaction mixtures containing the metabolite.

    Step 2: Stabilization (Liquid Waste Only)

    If the liquid waste contains water, acidify immediately to pH < 4 using Formic Acid or Acetic Acid.

    • Why? This prevents the formation of reactive protein-binding isomers inside the waste container, reducing the risk to waste handling personnel downstream.

    Step 3: Containerization
    • Vessel: High-density polyethylene (HDPE) or amber glass.

    • Labeling: Must be labeled as "Non-Halogenated Organic Solvent Waste" (if in solvent) or "Toxic Chemical Waste" .

    • Specific Notation: Add a secondary label: "Contains Clofibric Acid derivatives – DO NOT SEWER."

    Step 4: Spill Management (Emergency Response)

    In the event of a benchtop spill:

    • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

    • Containment: Cover with an absorbent pad.

    • Deactivation: Do NOT use bleach (oxidizers can create toxic chloramines with the nitrogenous components or accelerate uncontrolled hydrolysis). Use a detergent/water mix to wipe down.

    • Disposal: Place all cleanup materials into the solid hazardous waste bin for incineration.

    Step 5: Final Destruction

    Transfer waste to your facility's EHS department for High-Temperature Incineration .

    • Verification: Ensure the waste manifest code reflects "Incineration" (often code H040 or similar depending on jurisdiction) rather than "Fuel Blending" or "Wastewater Treatment."

    Disposal Decision Matrix

    DisposalStartWaste GenerationTypeDetermine StateStart->TypeSolidSolid Waste(Gloves, Vials)Type->SolidLiquidLiquid Waste(Solvents, Buffers)Type->LiquidContainerSegregate intoHDPE/Glass ContainerSolid->ContainerAcidifyAcidify to pH < 4(Stabilize)Liquid->AcidifyContains Water?Liquid->ContainerPure SolventAcidify->ContainerLabelLabel: TOXIC / NO DRAIN(Contains Clofibric Acid)Container->LabelDestructionHigh-Temp Incineration(>1000°C)Label->Destruction

    Figure 2: Decision matrix for the segregation and destruction of acyl glucuronide waste.

    Regulatory Compliance & References

    Regulatory Note: While Clofibric acid is not explicitly "P-listed" (acutely hazardous) in 40 CFR 261.33, it falls under the "Sewering Ban" of the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) due to its environmental persistence. Facilities must treat it as hazardous chemical waste.

    References
    • US Environmental Protection Agency (EPA). (2019).[3][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4][5][6] Federal Register.[3][4][5] [Link]

    • Regan, S., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. [Link]

    • Ebner, T., et al. (1999). Disposition and chemical stability of acyl glucuronides.[7][8][9] Drug Metabolism Reviews.[10] [Link]

    • Fent, K., et al. (2006). Ecotoxicology of human pharmaceuticals. Aquatic Toxicology. [Link]

    Personal protective equipment for handling Clofibric acid acyl-b-D-glucuronide

    Operational Safety Guide: Clofibric Acid Acyl- -D-Glucuronide

    Executive Safety Summary

    Compound: Clofibric acid acyl-

    Parent Compound:Hazard Classification:WARNINGCritical Insight:acyl glucuronides are chemically reactive12chemical sensitization

    Immediate Action Required:

    • Containment: Handle exclusively within a certified chemical fume hood.

    • Temperature: Maintain cold chain (≤ -20°C) to prevent degradation and migration isomers.

    • Skin Protection: Double-glove protocol is mandatory due to solvent carrier risks (DMSO/Methanol).

    Risk Assessment & Mechanism of Toxicity

    To select the correct PPE, you must understand the mechanism of hazard. This is not a passive metabolite; it is an unstable electrophile.

    • Primary Hazard (Parent Moiety): Clofibric acid is classified as Acute Tox. 4 (Oral) , Skin Irrit. 2 , and Eye Irrit. 2A . It is a PPAR

      
       agonist.[3]
      
    • Secondary Hazard (Glucuronide Reactivity): The ester linkage in acyl glucuronides is labile.[1] At physiological or neutral pH, it can:

      • Hydrolyze back to the parent acid (releasing Clofibric acid).

      • Migrate to form 2-, 3-, and 4-O-acyl isomers (changing chemical properties).

      • Covalently Bind to nucleophilic residues (Lysine, Cysteine) on proteins, potentially leading to hypersensitivity reactions.

    Diagram 1: The Acyl Glucuronide Reactivity Risk

    This diagram illustrates why skin protection is critical: the compound can bind to skin proteins, creating haptens that trigger immune responses.

    AcylGlucuronideRiskCompoundClofibric AcidAcyl-GlucuronideInstabilityInstability (pH > 7.0)Compound->InstabilityHydrolysisHydrolysis(Release of Parent Drug)Instability->Hydrolysis Path AMigrationAcyl Migration(Isomer Formation)Instability->Migration Path BBindingCovalent Protein Binding(Transacylation)Instability->Binding Path C (Critical Risk)RiskImmune Sensitization /ToxicityBinding->Risk

    Caption: Path C represents the unique hazard of acyl glucuronides: direct covalent binding to biological proteins.

    PPE Matrix: Specification & Rationale

    Standard "lab safety" is insufficient. You must protect against both the solid powder and the organic solvents (typically DMSO or Methanol) used for reconstitution.

    Protection ZoneRequired EquipmentTechnical SpecificationScientific Rationale
    Hand (Primary) Nitrile Gloves (Double Layer) Inner: 4 mil (0.10mm) NitrileOuter: 5-8 mil Nitrile (Extended Cuff)Solvent Permeation: Acyl glucuronides are often dissolved in DMSO/MeOH. Latex is permeable to these solvents. Double gloving prevents "wicking" of the reactive metabolite to the skin.
    Respiratory Engineering Control (Primary) Class II, Type A2 Biosafety Cabinet or Chemical Fume HoodAerosol Containment: Prevents inhalation of lyophilized powder. Acyl glucuronides are non-volatile but generate dust during weighing.
    Respiratory PPE (Secondary/Spill) N95 or P100 Particulate RespiratorOnly required if working outside containment (not recommended) or during spill cleanup.
    Eye/Face Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash rated)Hydrolysis Risk: Contact with ocular moisture causes rapid hydrolysis to Clofibric acid (severe eye irritant). Safety glasses are insufficient for powders.
    Body Lab Coat (Tyvek/Poly) Closed-front, long sleeves, elastic cuffsCotton coats absorb spills. Synthetic/Tyvek provides a barrier against solvent penetration.
    Operational Protocol: Handling & Reconstitution

    Pre-Requisite: Ensure the compound is stored at -20°C or -80°C . Acyl glucuronides degrade rapidly at room temperature (RT).

    Step 1: Preparation (Cold Chain Maintenance)
    • Equilibrate the vial to RT in a desiccator before opening. This prevents condensation, which catalyzes hydrolysis.

    • Prepare the solvent (e.g., DMSO) and ensure it is free of nucleophiles (amines/alcohols) that could react with the acyl group.

    • Check pH: Ensure the solvent system is slightly acidic (pH 5.0–6.0). Avoid alkaline buffers (pH > 7.4), which trigger immediate acyl migration (half-life < 1 hour at pH 7.4).

    Step 2: Weighing and Solubilization
    • Don PPE: Put on inner gloves -> Lab coat -> Outer gloves -> Goggles.

    • Static Control: Use an anti-static gun on the vial. Glucuronide powders are often electrostatic and "jump."

    • Weighing: Perform inside the fume hood. Do not use a balance outside the hood.

    • Dissolution: Add solvent immediately. Vortex briefly.

      • Note: If using DMSO, remember DMSO penetrates skin instantly, carrying the reactive glucuronide with it. Do not touch the vial exterior with contaminated gloves.

    Step 3: Usage & Storage
    • Keep stock solutions on ice (4°C) during the experiment.

    • Aliquot immediately to avoid freeze-thaw cycles.

    • Acid Stabilization: For LC-MS analysis, dilute samples with 0.1% Formic Acid or Acetic Acid to stabilize the acyl bond.

    Emergency Response & Disposal
    Diagram 2: Emergency Response Logic

    Follow this logic flow immediately upon exposure.

    EmergencyResponseIncidentExposure IncidentTypeIdentify TypeIncident->TypeSkinSkin Contact(Solvent/Powder)Type->SkinEyeEye ContactType->EyeInhalationInhalationType->InhalationActionSkin1. Remove Gloves/Coat2. Wash w/ Soap & Water (15 min)3. Do NOT use AlcoholSkin->ActionSkinActionEye1. Flush Eye Station (15 min)2. Hold Eyelids Open3. Seek OphthalmologistEye->ActionEyeActionInhal1. Move to Fresh Air2. Support Breathing3. Medical EvalInhalation->ActionInhal

    Caption: Immediate decontamination steps. Note: Alcohol enhances skin absorption of this compound; use soap and water only.

    Disposal Protocol
    • Waste Stream: Segregate as Hazardous Chemical Waste .

    • Labeling: Must be labeled "Toxic" and "Reactive Metabolite."

    • Incompatibilities: Do NOT mix with strong oxidizers or strong bases (e.g., Sodium Hydroxide). Bases cause rapid exothermic hydrolysis.

    • Container: High-density polyethylene (HDPE) or Glass.

    References
    • PubChem. (n.d.). Clofibric Acid | C10H11ClO3.[3][4] National Library of Medicine. Retrieved from [Link]

    • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.

    • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring.

    • Cayman Chemical. (2024). Safety Data Sheet: Clofibric Acid.

    • Ebner, T., & Burchell, B. (1993). Substrate specificities of two stably expressed human liver UDP-glucuronosyltransferases of the UGT1 gene family. Drug Metabolism and Disposition.[1] (Provides context on Clofibric acid glucuronidation pathways).

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Clofibric acid acyl-b-D-glucuronide
    Reactant of Route 2
    Reactant of Route 2
    Clofibric acid acyl-b-D-glucuronide

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.